Product packaging for 2-(1H-Indazol-3-yl)ethanol(Cat. No.:)

2-(1H-Indazol-3-yl)ethanol

Cat. No.: B15323959
M. Wt: 162.19 g/mol
InChI Key: FUXGCNHSOSDVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1H-Indazol-3-yl)ethanol is a chemical building block featuring the privileged indazole heterocycle, a scaffold of exceptional interest in modern medicinal chemistry and drug discovery . The indazole core is a versatile pharmacophore known to confer a broad spectrum of biological activities, making it a central structure in the development of novel therapeutic agents . Research into indazole derivatives has demonstrated their potential in various fields, including as anti-cancer, anti-microbial, and anti-inflammatory agents . This compound, with its ethanol functional group, provides a versatile synthetic handle for further chemical modification, enabling researchers to explore structure-activity relationships and develop targeted bioactive molecules. The biological relevance of the indazole motif is highlighted by its presence in several FDA-approved drugs and clinical trial candidates. For instance, indazole-based drugs such as Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma) and Granisetron (a 5-HT3 receptor antagonist used as an antiemetic) underscore the scaffold's significant role in developing treatments for serious conditions . The 1H-indazole tautomer, which this compound represents, is the thermodynamically stable form most frequently encountered in biological contexts . As such, this compound serves as a critical intermediate for researchers working across multiple disciplines, including organic synthesis, pharmaceutical development, and biochemical probing. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B15323959 2-(1H-Indazol-3-yl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-(2H-indazol-3-yl)ethanol

InChI

InChI=1S/C9H10N2O/c12-6-5-9-7-3-1-2-4-8(7)10-11-9/h1-4,12H,5-6H2,(H,10,11)

InChI Key

FUXGCNHSOSDVCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-Indazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(1H-Indazol-3-yl)ethanol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document compiles predicted data based on the well-established chemistry of the indazole scaffold and its derivatives. The guide covers physicochemical properties, spectral data, a proposed synthetic protocol, and the potential biological significance of the molecule, making it a valuable resource for researchers in medicinal chemistry and drug discovery. The indazole core is a recognized privileged scaffold in numerous biologically active compounds, suggesting the potential for this compound to be a valuable building block in the development of novel therapeutics.[1][2][3][4][5]

Chemical Structure and Properties

This compound possesses a bicyclic aromatic indazole core substituted at the 3-position with an ethanol group. The presence of the hydroxyl group and the nitrogen-containing heterocyclic system imparts specific chemical characteristics that are of interest in medicinal chemistry.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of structurally related indazole derivatives and general chemical principles.

PropertyPredicted ValueNotes
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Appearance Likely a white to off-white solidBased on similar 3-substituted indazoles.[6][7]
Melting Point 130-160 °CEstimated based on analogous 3-substituted indazoles.[6][7]
Boiling Point > 300 °CHigh boiling point is expected due to the polar nature and potential for hydrogen bonding.
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water and non-polar solvents.The hydroxyl group and nitrogen atoms suggest solubility in polar protic and aprotic solvents.
pKa ~4-5 (for the pyrazole N-H proton) and ~14-15 (for the hydroxyl proton)Estimated based on the pKa of indazole and ethanol.

Spectroscopic Data (Predicted)

The following sections detail the predicted spectroscopic data for this compound, derived from the analysis of known indazole derivatives.[7][8]

1H NMR Spectroscopy

The predicted 1H NMR spectrum in DMSO-d6 would likely show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HN-H (indazole)
~8.0d1HAr-H (H4)
~7.7d1HAr-H (H7)
~7.4t1HAr-H (H6)
~7.2t1HAr-H (H5)
~4.9t1H-OH
~3.8q2H-CH2-OH
~3.1t2HIndazole-CH2-
13C NMR Spectroscopy

The predicted 13C NMR spectrum in DMSO-d6 would likely exhibit the following resonances:

Chemical Shift (δ, ppm)Assignment
~142.0C3
~140.5C7a
~126.5C5
~121.5C6
~121.0C3a
~120.0C4
~110.0C7
~60.0-CH2-OH
~30.0Indazole-CH2-
Infrared (IR) Spectroscopy

The predicted key IR absorption bands are listed below:

Wavenumber (cm-1)IntensityAssignment
3400-3200BroadO-H stretch (alcohol) and N-H stretch (indazole)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1620-1600MediumC=N and C=C stretch (aromatic)
1500-1400StrongC=C stretch (aromatic)
1050-1000StrongC-O stretch (primary alcohol)
Mass Spectrometry

The predicted electron ionization (EI) mass spectrum would likely show a molecular ion peak [M]+ at m/z = 162. The fragmentation pattern is expected to involve the loss of the ethanol side chain or parts of it.

m/zPredicted Fragment
162[M]+
131[M - CH2OH]+
118[Indazole]+

Experimental Protocols

As no specific synthesis for this compound has been published, a plausible synthetic route is proposed based on established methods for the synthesis of 3-substituted indazoles.[7][9][10]

Proposed Synthesis of this compound

A potential two-step synthesis is outlined below, starting from the readily available 1H-indazole-3-carboxylic acid.

Step 1: Esterification of 1H-Indazole-3-carboxylic acid

  • Reaction: 1H-Indazole-3-carboxylic acid is converted to its methyl ester, methyl 1H-indazole-3-carboxylate.

  • Procedure:

    • Suspend 1H-indazole-3-carboxylic acid (1 equivalent) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Ester to the Alcohol

  • Reaction: The methyl ester is reduced to the corresponding primary alcohol, this compound.

  • Procedure:

    • Dissolve methyl 1H-indazole-3-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5-2 equivalents) in THF.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • After completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Proposed Synthetic Pathway

G Proposed Synthesis of this compound A 1H-Indazole-3-carboxylic acid B Methyl 1H-indazole-3-carboxylate A->B MeOH, H2SO4 (cat.) Reflux C This compound B->C 1. LiAlH4, THF 2. H2O G General Experimental Workflow Start Start Reaction Chemical Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis End Pure Product Analysis->End

References

"2-(1H-Indazol-3-yl)ethanol" CAS number

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Publicly Available Data for 2-(1H-Indazol-3-yl)ethanol Prevents In-depth Technical Analysis

Following a comprehensive search of chemical databases and scientific literature, it has been determined that a specific CAS registry number for the compound "this compound" is not publicly available. The absence of this fundamental identifier significantly limits the retrieval of detailed technical information, including quantitative data, experimental protocols, and established signaling pathways.

Standard chemical and scientific databases do not contain entries for this specific molecule, suggesting it may be a novel compound, not widely synthesized, or indexed under an alternative chemical name that is not readily apparent. While information exists for structurally related compounds, such as "2-(5-Chloro-1H-indazol-1-yl)ethanol" (CAS Number 24240-17-3), the direct target of this inquiry remains uncharacterized in the public domain.

Due to the lack of available data, it is not possible to construct the requested in-depth technical guide. The core requirements, including the presentation of quantitative data in structured tables, detailed experimental methodologies, and the visualization of associated signaling pathways, cannot be fulfilled without foundational information on the synthesis, properties, and biological activity of "this compound."

Further research and discovery would be required to synthesize and characterize this compound before a comprehensive technical whitepaper could be developed.

An In-depth Technical Guide to 2-(1H-Indazol-3-yl)ethanol: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthetic routes, and speculative biological activities of 2-(1H-Indazol-3-yl)ethanol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related indazole derivatives to offer a predictive yet scientifically grounded resource for researchers in medicinal chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

This compound belongs to the indazole class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] The molecule consists of a bicyclic indazole ring system, composed of a fused benzene and pyrazole ring, with an ethanol substituent at the 3-position. The presence of the hydroxyl group and the nitrogen atoms in the indazole ring suggests that the molecule can act as both a hydrogen bond donor and acceptor, influencing its solubility and interactions with biological targets.

PropertyPredicted Value / Information
IUPAC Name This compound
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
CAS Number Not assigned (as of the date of this publication)
SMILES OCCc1c2ccccc2nn1
Predicted LogP 1.5 - 2.0
Predicted pKa ~14 (hydroxyl proton), ~1.0 (protonated indazole)[2]
Predicted Solubility Moderately soluble in water and polar organic solvents
Appearance Likely a solid at room temperature

Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be envisioned starting from commercially available 1H-indazole-3-carboxylic acid. This multi-step synthesis would involve reduction of the carboxylic acid to the corresponding alcohol, followed by a two-carbon homologation.

G cluster_0 Proposed Synthesis of this compound Start 1H-Indazole-3-carboxylic acid Step1 Reduction (e.g., LiAlH4 in THF) Start->Step1 Intermediate1 (1H-Indazol-3-yl)methanol Step1->Intermediate1 Step2 Halogenation (e.g., SOCl2 or PBr3) Intermediate1->Step2 Intermediate2 3-(Halomethyl)-1H-indazole Step2->Intermediate2 Step3 Cyanation (e.g., NaCN in DMSO) Intermediate2->Step3 Intermediate3 2-(1H-Indazol-3-yl)acetonitrile Step3->Intermediate3 Step4 Hydrolysis (e.g., acidic or basic) Intermediate3->Step4 Intermediate4 2-(1H-Indazol-3-yl)acetic acid Step4->Intermediate4 Step5 Reduction (e.g., LiAlH4 in THF) Intermediate4->Step5 End This compound Step5->End

Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A General Procedure for the Reduction of Indazole-3-acetic acid

This protocol is adapted from general procedures for the reduction of carboxylic acids to alcohols using lithium aluminum hydride (LAH).

Materials:

  • 2-(1H-Indazol-3-yl)acetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, a solution of 2-(1H-Indazol-3-yl)acetic acid (1 equivalent) in anhydrous THF is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • The resulting mixture is stirred at room temperature for 30 minutes, and the solid is removed by filtration and washed with THF.

  • The combined organic filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Spectroscopic Analysis

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected NMR and IR data, based on known indazole derivatives, are summarized below.[3][4]

TechniquePredicted Spectral Features
¹H NMR δ (ppm): 12-13 (br s, 1H, N-H), 7.0-8.0 (m, 4H, aromatic-H), ~3.9 (t, 2H, -CH₂-OH), ~3.0 (t, 2H, Ar-CH₂-), ~2.0 (br s, 1H, -OH)
¹³C NMR δ (ppm): 140-145 (C-N=N), 110-130 (aromatic C), ~60 (-CH₂-OH), ~30 (Ar-CH₂-)
IR ν (cm⁻¹): 3400-3200 (br, O-H stretch), 3200-3100 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1620-1450 (C=C and C=N stretching)

Potential Biological Activities and Signaling Pathways

Indazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-cancer, antimicrobial, and anti-inflammatory effects.[5][6][7] The structural similarity of this compound to other bioactive indazoles suggests it could be a valuable lead compound in drug discovery.

For instance, many indazole-containing compounds have been investigated as kinase inhibitors.[8] A hypothetical mechanism of action for an indazole-based kinase inhibitor is depicted below, where the compound binds to the ATP-binding pocket of a kinase, thereby inhibiting its activity and downstream signaling.

G cluster_1 Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Activation Kinase Intracellular Kinase (e.g., PI3K, ALK) Receptor->Kinase Phosphorylation Indazole This compound Indazole->Kinase Inhibition Downstream Downstream Signaling (e.g., Akt, MAPK) Kinase->Downstream Activation Response Cell Proliferation, Survival, etc. Downstream->Response

Caption: Potential mechanism of action for an indazole derivative.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking, this technical guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the well-established chemistry and pharmacology of the indazole scaffold. Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequently, in vitro and in vivo studies are warranted to explore its potential therapeutic applications, particularly in the areas of oncology and infectious diseases. The insights provided herein are intended to catalyze further investigation into this promising, yet underexplored, member of the indazole family.

References

Synthesis of 2-(1H-Indazol-3-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 2-(1H-Indazol-3-yl)ethanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step sequence commencing with the esterification of commercially available indazole-3-carboxylic acid, followed by the reduction of the resulting ethyl ester. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic route to aid researchers in the efficient production of this target molecule.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that feature prominently in the landscape of modern drug discovery due to their diverse pharmacological activities. The this compound scaffold, in particular, serves as a key intermediate for the synthesis of a wide range of biologically active molecules. This guide outlines a reliable and reproducible synthetic pathway to access this important compound, starting from readily available starting materials. The presented methodology is intended to be a practical resource for researchers in academic and industrial settings.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process as illustrated below. The pathway commences with the Fischer esterification of indazole-3-carboxylic acid with ethanol to yield ethyl 1H-indazole-3-carboxylate. Subsequent reduction of the ester functionality provides the target alcohol, this compound.

Synthesis_Pathway Indazole_Acid Indazole-3-carboxylic Acid Ethyl_Ester Ethyl 1H-indazole-3-carboxylate Indazole_Acid->Ethyl_Ester Ethanol, H₂SO₄ (cat.) Target_Alcohol This compound Ethyl_Ester->Target_Alcohol LiAlH₄, THF workflow cluster_materials Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_product Final Product Indazole-3-carboxylic Acid Indazole-3-carboxylic Acid Esterification Esterification Indazole-3-carboxylic Acid->Esterification Ethanol Ethanol Ethanol->Esterification Sulfuric Acid Sulfuric Acid Sulfuric Acid->Esterification Lithium Aluminum Hydride Lithium Aluminum Hydride Reduction Reduction Lithium Aluminum Hydride->Reduction THF THF THF->Reduction Workup_Ester Workup & Purification (Ester) Esterification->Workup_Ester Workup_Alcohol Workup & Purification (Alcohol) Reduction->Workup_Alcohol Workup_Ester->Reduction This compound This compound Workup_Alcohol->this compound Analysis Spectroscopic Analysis (NMR, IR, MS) This compound->Analysis

An In-depth Technical Guide on the Biological Activity of 2-(1H-Indazol-3-yl)ethanol and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the known and potential biological activities of compounds centered around the indazole scaffold, with a specific focus on inferring the likely activities of 2-(1H-Indazol-3-yl)ethanol. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related indazole derivatives to build a predictive profile. It covers potential therapeutic applications, quantitative activity data from analogous compounds, detailed experimental protocols for assessing these activities, and the signaling pathways likely to be involved. This paper is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties.[1][2] Derivatives of indazole have shown significant potential and have been developed into approved drugs for various diseases, particularly in oncology.[3][4] This guide focuses on the potential biological activities of this compound. While direct experimental data for this specific compound is sparse in peer-reviewed literature, its structural similarity to other biologically active indazoles allows for a reasoned projection of its potential pharmacological profile. This document will explore these potential activities by examining data from closely related analogues.

The indazole core is present in a multitude of compounds demonstrating anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[1][5] This structural motif is key to the development of targeted therapies, including kinase inhibitors for cancer treatment.[3][6]

Potential Biological Activities

Based on the extensive research into indazole derivatives, the most prominent potential biological activities for compounds sharing this scaffold are kinase inhibition, anti-inflammatory effects, and cytotoxic (anticancer) activity.

Kinase Inhibition

The indazole moiety is a cornerstone in the design of protein kinase inhibitors.[3][4] Many indazole-based drugs, such as Axitinib and Pazopanib, target various kinases involved in cancer progression.[3][6] These kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), play a crucial role in tumor angiogenesis, proliferation, and metastasis.[3] It is plausible that this compound could serve as a foundational structure for the development of novel kinase inhibitors. The core structure provides a versatile template for chemical modification to achieve high potency and selectivity against specific kinase targets.[7]

Anti-Inflammatory Activity

Indazole derivatives have demonstrated significant anti-inflammatory properties.[8][9] Studies have shown that these compounds can inhibit key mediators of inflammation, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[8] The mechanism often involves the modulation of inflammatory signaling pathways and the scavenging of free radicals.[8][9] Given that inflammation is closely linked with various diseases, including cancer and neurodegenerative disorders, this represents a significant area of potential therapeutic application.[2][10]

Cytotoxic and Antitumor Activity

A broad range of indazole analogues have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[11][12] These compounds have shown inhibitory activity against breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cells.[11][12] The antitumor activity of indazole derivatives is often linked to their ability to induce apoptosis and modulate cell cycle pathways, sometimes through the inhibition of critical proteins like those in the Bcl-2 family or the p53/MDM2 pathway.[13]

Antimicrobial and Antiprotozoal Activity

Certain indazole derivatives have also been identified as potent antimicrobial and antiprotozoal agents.[1][14] They have shown efficacy against various pathogens, including protozoa like Giardia intestinalis and Trichomonas vaginalis, as well as some bacterial and fungal strains.[14] This broad-spectrum activity highlights the versatility of the indazole scaffold in addressing infectious diseases.

Quantitative Data Analysis

While specific quantitative data for this compound is not available, the following tables summarize the biological activities of structurally related indazole derivatives to provide a comparative baseline.

Table 1: Kinase Inhibitory Activity of Selected Indazole Derivatives

Compound Target Kinase IC₅₀ (nM) Reference
Indazole Derivative 30 VEGFR-2 1.24 [7]
Axitinib VEGFR-2 - [6]
Pazopanib Multi-kinase - [6]

| Merestinib | c-Met | - |[6] |

Table 2: Anti-Inflammatory Activity of Selected Indazole Derivatives

Compound Assay IC₅₀ (µM) Reference
5-Aminoindazole COX-2 Inhibition 12.32 - 23.42 [8]
Indazole COX-2 Inhibition 12.32 - 23.42 [8]

| 6-Nitroindazole | COX-2 Inhibition | 12.32 - 23.42 |[8] |

Table 3: Cytotoxic Activity of Selected Indazole-Curcumin Analogues

Compound Cell Line IC₅₀ (µM) Reference
Analogue 3b WiDr (Colorectal) 27.20 [11][12]
Analogue 3d HeLa (Cervical) 46.36 [11]
Analogue 3b MCF-7 (Breast) 45.97 [12]
Analogue 6o K562 (Leukemia) 5.15 [13]

| Analogue 5k | Hep-G2 (Hepatoma) | 3.32 |[13] |

Signaling Pathways and Mechanisms of Action

Indazole derivatives exert their biological effects by modulating key cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the primary pathways targeted by these compounds.

Kinase Inhibition and Angiogenesis Pathway

Many indazole compounds function by inhibiting receptor tyrosine kinases like VEGFR-2. This inhibition blocks downstream signaling cascades, such as the MAPK/ERK pathway, which are critical for cell proliferation, migration, and the formation of new blood vessels (angiogenesis) that supply tumors.[3][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 RAS RAS VEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Indazole Indazole Derivative Indazole->VEGFR VEGF VEGF VEGF->VEGFR

Caption: VEGFR-2 signaling pathway inhibited by indazole derivatives.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of indazoles are partly due to the inhibition of the COX-2 enzyme, which is responsible for producing prostaglandins that mediate inflammation. They also suppress the production of pro-inflammatory cytokines by blocking signaling pathways like NF-κB.[8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus COX2 COX-2 Enzyme Prostaglandins Prostaglandins COX2->Prostaglandins NFkB NF-κB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX2 InflammatoryStimuli->NFkB Indazole Indazole Derivative Indazole->COX2 Indazole->NFkB

Caption: Anti-inflammatory mechanism via COX-2 and NF-κB inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of indazole compounds.

In Vitro Kinase Inhibition Assay (VEGFR-2)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in assay buffer.

  • Add 5 µL of the diluted test compound or control (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of VEGFR-2 enzyme and substrate solution to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To measure the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, WiDr)[11][12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the acute anti-inflammatory activity of a test compound in a rat model.[8][9]

Materials:

  • Wistar rats (150-200 g)

  • Test compound

  • Carrageenan solution (1% in saline)

  • Positive control (e.g., Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6): Vehicle control, positive control, and test compound groups (e.g., 25, 50, 100 mg/kg).

  • Administer the test compound, positive control, or vehicle orally.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer immediately after injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

  • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA).

Synthetic Workflow

The synthesis of this compound and its derivatives is a critical step for biological evaluation. The general workflow involves the synthesis of the core indazole scaffold followed by functionalization to produce the target compounds for screening.

G A Starting Materials (e.g., o-nitroacetophenone derivative) B Indazole Core Synthesis (e.g., cyclization reaction) A->B C Functionalization/ Derivatization B->C D Purification & Characterization (HPLC, NMR, MS) C->D E Biological Screening D->E

Caption: General workflow from synthesis to biological screening.

Conclusion

While direct biological data for this compound is limited, the extensive body of research on the indazole scaffold provides a strong foundation for predicting its potential activities. The most promising areas for investigation are kinase inhibition, anti-inflammatory effects, and anticancer cytotoxicity. The established protocols and known signaling pathways detailed in this guide offer a clear roadmap for the systematic evaluation of this compound and its future derivatives. Further research is warranted to synthesize and test this compound to validate these hypotheses and unlock its potential therapeutic value.

References

Unveiling the Therapeutic Potential of Indazole Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific therapeutic targets for 2-(1H-Indazol-3-yl)ethanol remain to be fully elucidated in publicly available research, the broader class of indazole derivatives has emerged as a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of the therapeutic landscape of indazole-containing compounds, offering valuable insights for researchers and drug development professionals. The indazole nucleus, a bicyclic aromatic heterocycle, serves as a versatile framework for the design of potent and selective modulators of various biological targets.[1][2][3] This guide will delve into the significant therapeutic areas where indazole derivatives have shown promise, with a particular focus on their role as protein kinase inhibitors in oncology.[4][5]

The information presented herein is curated from a comprehensive review of preclinical and clinical studies, patent literature, and scholarly articles. We will explore key therapeutic targets, present quantitative biological data, detail relevant experimental methodologies, and visualize critical signaling pathways to provide a robust resource for advancing the discovery and development of novel indazole-based therapeutics.

Therapeutic Landscape of Indazole Derivatives

Indazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as attractive candidates for addressing a wide array of pathological conditions. Key therapeutic areas where these compounds have been investigated include:

  • Oncology: A significant portion of research on indazole derivatives has been concentrated on the development of anti-cancer agents.[6] Several indazole-based drugs, such as Axitinib, Pazopanib, and Entrectinib, have received regulatory approval for the treatment of various cancers.[7] These agents primarily function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell proliferation, survival, and angiogenesis.[7]

  • Anti-inflammatory: The indazole scaffold has been explored for its anti-inflammatory properties.[8] Certain derivatives have been shown to inhibit key inflammatory mediators, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β.[8]

  • Neurodegeneration: There is emerging interest in the application of indazole derivatives for neurodegenerative disorders.[1] Their ability to modulate protein kinases involved in neuronal signaling pathways is a key area of investigation.

  • Antimicrobial: Various indazole derivatives have exhibited antibacterial and antifungal activities, suggesting their potential as novel anti-infective agents.[9]

Focus on Protein Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a central role in regulating cellular processes. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Indazole derivatives have proven to be particularly effective as protein kinase inhibitors.[4][5][10]

Key Kinase Targets of Indazole Derivatives

A number of indazole-based compounds have been developed to target specific protein kinases implicated in cancer progression. Some of the most notable targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key regulators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Indazole derivatives have been designed as potent VEGFR-2 kinase inhibitors.[11]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and migration. Their inhibition is a valid strategy for cancer therapy.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling can drive tumor growth and resistance to therapy in various cancers.

  • Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their overexpression is common in many tumors.[4]

  • Protein Kinase CK2: This serine/threonine kinase is involved in a wide range of cellular processes and is considered a valid target for cancer therapy.[12]

Quantitative Activity of Selected Indazole-Based Kinase Inhibitors

The following table summarizes the in vitro activity of representative indazole derivatives against their respective kinase targets and cancer cell lines.

Compound/Drug NameTarget Kinase(s)IC50 (nM)Target Cell Line(s)IC50 (µM)Reference
AxitinibVEGFR-1, -2, -3, PDGFR, c-KIT0.1, 0.2, 0.1-0.3, 1.6, 1.7--[5]
PazopanibVEGFR-1, -2, -3, PDGFR-α, -β, c-Kit10, 30, 47, 84, 74--[5]
LinifanibVEGFR, PDGFR---[4]
NiraparibPARP-1, -23.8, 2.1--[4]
Compound 30VEGFR-21.24HUVEC-[11]
Indazole Amide DerivativeAurora Kinase13,000--[4]
3-aryl-indazole-5-carboxylic acidsProtein Kinase CK23,100 - 6,500--[12]
5-aminoindazoleCyclooxygenase-2--12.32[8]
6-nitroindazoleCyclooxygenase-2--19.22[8]
IndazoleCyclooxygenase-2--23.42[8]
6-nitroindazoleInterleukin-1β--100.75[8]
IndazoleInterleukin-1β--120.59[8]
5-aminoindazoleInterleukin-1β--220.46[8]
Compound 6o--K5625.15[13]
Compound 6o--HEK-29333.2[13]

Experimental Methodologies

The following sections provide an overview of the typical experimental protocols used to characterize the biological activity of indazole derivatives.

Kinase Inhibition Assay (General Protocol)

Biochemical kinase assays are employed to determine the direct inhibitory activity of a compound against a purified enzyme.

Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the assay buffer, the kinase, and the substrate.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Cell-based assays are crucial for evaluating the anti-proliferative effects of compounds on cancer cells.

Objective: To determine the IC50 of a test compound on the proliferation of a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, K562, PC-3, Hep-G2)

  • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Determine the IC50 value by plotting cell viability against compound concentration.[13]

Signaling Pathways and Visualizations

To illustrate the mechanism of action of indazole-based kinase inhibitors, the following diagrams depict a simplified representation of the VEGFR signaling pathway and a general experimental workflow for inhibitor screening.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indazole Indazole Derivative Indazole->VEGFR

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of indazole derivatives.

Experimental_Workflow start Start: Compound Library (Indazole Derivatives) biochemical_assay Biochemical Kinase Assay (Primary Screen) start->biochemical_assay determine_ic50_biochem Determine IC50 biochemical_assay->determine_ic50_biochem cell_based_assay Cell-Based Proliferation Assay (Secondary Screen) determine_ic50_biochem->cell_based_assay Active Compounds determine_ic50_cell Determine IC50 cell_based_assay->determine_ic50_cell lead_optimization Lead Optimization determine_ic50_cell->lead_optimization Potent & Selective Hits end End: Preclinical Candidate lead_optimization->end

Caption: General experimental workflow for screening and identifying potent indazole-based inhibitors.

Conclusion

The indazole scaffold represents a highly versatile and clinically validated starting point for the development of novel therapeutics. While the specific biological profile of this compound is not extensively documented, the broader family of indazole derivatives has yielded numerous successful drugs and promising clinical candidates, particularly in the field of oncology. Their ability to effectively target protein kinases has been a major driver of their success. This technical guide provides a foundational understanding of the therapeutic potential, key molecular targets, and relevant experimental approaches associated with indazole derivatives. It is intended to serve as a valuable resource for researchers dedicated to advancing the next generation of indazole-based medicines. Further investigation into the specific structure-activity relationships of compounds like this compound is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide to 2-(1H-Indazol-3-yl)ethanol: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Indazol-3-yl)ethanol is a derivative of the indazole scaffold, a privileged heterocyclic motif in medicinal chemistry renowned for its diverse pharmacological activities. While the broader class of indazole-containing compounds has been extensively studied, this compound itself remains a relatively underexplored molecule. This technical guide provides a comprehensive overview of the available literature on its synthesis, characterization, and potential biological applications. Drawing upon established synthetic methodologies for related compounds and general principles of organic chemistry, a detailed protocol for its preparation via the reduction of its carboxylic acid precursor is proposed. Although direct biological data for this compound is scarce, this guide explores the known biological activities of structurally similar indazole derivatives to infer its potential therapeutic relevance and to identify promising avenues for future research. This document aims to serve as a foundational resource for researchers interested in the chemical and biological exploration of this specific indazole derivative.

Introduction

The indazole ring system, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of therapeutic agents.[1] Indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neurological effects.[2] The versatility of the indazole scaffold allows for substitutions at various positions, leading to a vast chemical space for drug discovery. This guide focuses specifically on this compound, a molecule featuring a hydroxyethyl substituent at the 3-position of the indazole ring. While literature directly addressing this compound is limited, its structural similarity to other biologically active indazoles suggests it may possess interesting pharmacological properties worthy of investigation.

Synthesis and Characterization

Proposed Synthetic Pathway

The proposed two-step synthesis of this compound is outlined below. The initial step involves the synthesis of 2-(1H-indazol-3-yl)acetic acid, for which experimental procedures have been reported. This is followed by the reduction of the carboxylic acid to the target alcohol.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-(1H-Indazol-3-yl)acetic acid cluster_1 Step 2: Reduction to this compound 3-Amino-3-(2-nitrophenyl)propanoic acid 3-Amino-3-(2-nitrophenyl)propanoic acid Reaction_1 Reductive Cyclization 3-Amino-3-(2-nitrophenyl)propanoic acid->Reaction_1 Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction_1 Raney nickel Raney nickel Raney nickel->Reaction_1 2-(1H-Indazol-3-yl)acetic acid 2-(1H-Indazol-3-yl)acetic acid Reaction_1->2-(1H-Indazol-3-yl)acetic acid 2-(1H-Indazol-3-yl)acetic acid_2 2-(1H-Indazol-3-yl)acetic acid Reaction_2 Reduction 2-(1H-Indazol-3-yl)acetic acid_2->Reaction_2 LiAlH4 Lithium Aluminum Hydride LiAlH4->Reaction_2 This compound This compound Reaction_2->this compound

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

This procedure is adapted from the literature for the synthesis of the carboxylic acid precursor.

Materials:

  • 3-Amino-3-(2-nitrophenyl)propanoic acid

  • Hydrazine hydrate (85% or other specified concentration)

  • Raney nickel

  • Sodium hydroxide (5% aqueous solution)

  • Hydrochloric acid (6 N)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 3-amino-3-(2-nitrophenyl)propanoic acid in a 5% aqueous solution of sodium hydroxide.

  • To this solution, add hydrazine hydrate.

  • Heat the reaction mixture to 80 °C.

  • Carefully and portion-wise, add Raney nickel to the heated solution. Vigorous gas evolution may occur.

  • Maintain the reaction at 80 °C for approximately 30 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of approximately 2 using 6 N hydrochloric acid.

  • A precipitate of 2-(1H-indazol-3-yl)acetic acid should form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.

Reactant Molecular Weight ( g/mol ) Example Quantity Moles
3-Amino-3-(2-nitrophenyl)propanoic acid210.1915.0 g0.0714
Hydrazine hydrate (85%)50.065.0 mL~0.085
Raney nickel-Catalytic amount-
Sodium hydroxide (5% solution)40.0085 mL-
Product Molecular Weight ( g/mol ) Theoretical Yield
2-(1H-Indazol-3-yl)acetic acid176.1712.58 g

Table 1: Example reactant quantities for the synthesis of 2-(1H-Indazol-3-yl)acetic acid.

This is a general procedure for the reduction of a carboxylic acid using lithium aluminum hydride (LiAlH₄).[3][4][5][6][7] Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 2-(1H-Indazol-3-yl)acetic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • 15% aqueous sodium hydroxide solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (for quenching)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride in anhydrous THF.

  • Dissolve 2-(1H-indazol-3-yl)acetic acid in a minimum amount of anhydrous THF.

  • Slowly add the solution of the carboxylic acid to the stirred suspension of LiAlH₄ at 0 °C (ice bath). An initial acid-base reaction will occur with the evolution of hydrogen gas.

  • After the initial gas evolution subsides, allow the reaction to warm to room temperature and then gently reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Workup (Fieser method): Cautiously and dropwise, add a volume of water equal to the mass (in grams) of LiAlH₄ used. Then, add an equal volume of 15% aqueous sodium hydroxide solution. Finally, add three times the initial volume of water.

  • Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes until a granular precipitate forms.

  • Add anhydrous magnesium sulfate or sodium sulfate to the mixture and stir for another 15 minutes to ensure all water is absorbed.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reactant Molecular Weight ( g/mol ) Example Molar Ratio
2-(1H-Indazol-3-yl)acetic acid176.171.0 eq
Lithium aluminum hydride37.952.0 - 4.0 eq
Product Molecular Weight ( g/mol )
This compound162.19

Table 2: Molar ratios for the reduction of 2-(1H-Indazol-3-yl)acetic acid.

Characterization

As no specific spectroscopic data for this compound has been found in the reviewed literature, characterization would rely on standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: Would be used to confirm the structure of the final product. The ¹H NMR spectrum is expected to show characteristic signals for the indazole ring protons, as well as triplets for the two methylene groups of the hydroxyethyl side chain. The ¹³C NMR would confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.

  • Infrared (IR) Spectroscopy: Would show a characteristic broad absorption band for the hydroxyl (-OH) group, in addition to absorptions corresponding to the aromatic C-H and C=C bonds of the indazole ring.

  • Melting Point: Determination of the melting point would provide an indication of the purity of the synthesized compound.

Biological Activities and Potential Applications

There is currently no direct experimental evidence detailing the biological activities of this compound in the scientific literature. However, the extensive research on other indazole derivatives allows for informed speculation on its potential pharmacological profile.

The indazole scaffold is known to interact with a variety of biological targets. The nature and position of substituents on the indazole ring play a crucial role in determining the specific biological activity.

Inferred Biological Activities based on Structural Analogs
  • Anti-inflammatory Activity: Many indazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of enzymes such as cyclooxygenase (COX) or by modulating inflammatory signaling pathways.

  • Anticancer Activity: The indazole nucleus is a key component of several approved anticancer drugs that target protein kinases. It is plausible that this compound could exhibit antiproliferative effects against various cancer cell lines.

  • Antimicrobial Activity: Various substituted indazoles have shown activity against a range of bacteria and fungi.[8]

  • Neurological Activity: Indazole derivatives have been investigated for their potential in treating neurological disorders, acting on targets such as serotonin receptors or other central nervous system proteins.

Potential Signaling Pathways

Given the common mechanisms of action for biologically active indazole derivatives, this compound could potentially modulate key cellular signaling pathways.

Potential_Pathways cluster_inflammation Anti-inflammatory cluster_cancer Anticancer This compound This compound COX_Enzymes COX-1 / COX-2 This compound->COX_Enzymes Potential Inhibition Protein_Kinases e.g., VEGFR, FGFR This compound->Protein_Kinases Potential Inhibition Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediates Cell_Proliferation Cell_Proliferation Protein_Kinases->Cell_Proliferation promotes

Figure 2: Potential signaling pathways modulated by this compound.

Future Directions

The lack of specific data on this compound highlights a clear gap in the current literature and presents several opportunities for future research:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern analytical techniques.

  • Biological Screening: A broad biological screening of this compound is warranted to identify any significant pharmacological activities. This could include assays for anti-inflammatory, anticancer, antimicrobial, and neurological effects.

  • Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis and evaluation of related analogs with modifications to the hydroxyethyl side chain or substitutions on the indazole ring would be a logical next step to establish SAR.

  • Mechanism of Action Studies: If a significant biological effect is observed, further studies to elucidate the specific molecular target and signaling pathway would be crucial for its development as a potential therapeutic agent.

Conclusion

This compound is a structurally interesting but understudied member of the pharmacologically important indazole family. While direct experimental data is lacking, a robust synthetic pathway can be proposed based on established chemical transformations. The known biological activities of numerous indazole derivatives provide a strong rationale for the investigation of this compound as a potential source of new therapeutic leads. This technical guide serves as a starting point for researchers, providing the necessary foundational information to embark on the synthesis, characterization, and biological evaluation of this promising compound. The exploration of this and similar simple indazole derivatives could uncover novel biological activities and contribute to the development of new medicines.

References

An In-depth Technical Guide to 2-(1H-Indazol-3-yl)ethanol: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-Indazol-3-yl)ethanol, a heterocyclic compound belonging to the indazole class of molecules. Indazoles are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. This document outlines a detailed, proposed synthetic route for this compound, including experimental protocols for its preparation from commercially available starting materials. Furthermore, it presents a framework for the characterization of the molecule and summarizes the known biological significance of the indazole core, offering insights into the potential therapeutic applications of this specific derivative.

Introduction

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of novel therapeutic agents. The structural versatility of the indazole scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. Derivatives of indazole have been reported to possess antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties, among others.

This guide focuses on a specific, lesser-explored derivative, this compound. The introduction of a hydroxyethyl group at the 3-position of the indazole ring presents an interesting modification that could influence its physicochemical properties and biological activity, potentially offering new avenues for drug discovery and development. This document serves as a technical resource for researchers interested in the synthesis and evaluation of this promising compound.

Proposed Synthesis of this compound

A plausible and efficient synthetic pathway for the preparation of this compound involves a two-step process starting from 1H-indazole-3-carboxylic acid. The first step is an esterification reaction to produce an ethyl ester, followed by a reduction of the ester to the corresponding primary alcohol.

Experimental Protocols

Step 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

  • Materials: 1H-indazole-3-carboxylic acid, absolute ethanol, sulfuric acid (concentrated), sodium bicarbonate, magnesium sulfate, and ethyl acetate.

  • Procedure:

    • To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 1H-indazole-3-carboxylate.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound

  • Materials: Ethyl 1H-indazole-3-carboxylate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), sodium sulfate, and ethyl acetate.

  • Procedure:

    • Prepare a solution of ethyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF.

    • In a separate flask, prepare a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the LiAlH₄ suspension to 0 °C and add the solution of the ester dropwise with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture back to 0 °C and quench it by the sequential and careful dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

    • Filter the resulting suspension through a pad of celite and wash the filter cake with THF and ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel.

Synthetic Workflow Diagram

Synthesis_Workflow Start 1H-Indazole-3-carboxylic Acid Ester Ethyl 1H-indazole-3-carboxylate Start->Ester   Esterification (Ethanol, H₂SO₄, Reflux) Final This compound Ester->Final   Reduction (LiAlH₄, THF)

Caption: Proposed two-step synthesis of this compound.

Characterization and Data Presentation

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following tables summarize the expected quantitative data.

Synthesis Data
CompoundStarting MaterialReagentsSolventReaction TimeYield (%)
Ethyl 1H-indazole-3-carboxylate1H-Indazole-3-carboxylic acidEthanol, H₂SO₄Ethanol4-6 h~85-95
This compoundEthyl 1H-indazole-3-carboxylateLithium Aluminum HydrideTHF2-4 h~70-85
Physicochemical and Spectroscopic Data
PropertyExpected Value
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆) Expected peaks for aromatic protons (4H), methylene protons adjacent to OH (2H), methylene protons adjacent to the indazole ring (2H), OH proton (1H), and NH proton (1H).
¹³C NMR (DMSO-d₆) Expected peaks for aromatic carbons, methylene carbons, and the carbon bearing the substituent at the 3-position of the indazole ring.
Mass Spectrometry (ESI+) Expected [M+H]⁺ at m/z 163.08
Purity (HPLC) >95%

Biological Significance of the Indazole Scaffold

While specific biological data for this compound is not extensively reported in the literature, the broader class of indazole derivatives has been the subject of intense investigation in drug discovery. The indazole core is a key component in several clinically approved drugs and investigational compounds.

Known Biological Activities of Indazole Derivatives
  • Anticancer Activity: Many indazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways. They have been shown to inhibit protein kinases, which are crucial for cell signaling and proliferation.

  • Anti-inflammatory Activity: Indazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and kinases involved in inflammatory signaling cascades.

  • Antimicrobial Activity: The indazole scaffold has been incorporated into molecules with significant antibacterial and antifungal activities, suggesting its potential in combating infectious diseases.

  • Neurological and Psychiatric Disorders: Certain indazole derivatives have shown promise in the treatment of neurological and psychiatric conditions by modulating the activity of receptors in the central nervous system.

Potential Signaling Pathway Involvement

The biological effects of indazole derivatives are often mediated through their interaction with specific protein targets, most notably protein kinases. A generalized signaling pathway that could be modulated by an indazole-based kinase inhibitor is depicted below.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Indazole This compound (Potential Kinase Inhibitor) Kinase2 Kinase B Indazole->Kinase2 Inhibition Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Inflammation, etc.) TranscriptionFactor->GeneExpression

Caption: Generalized kinase signaling pathway potentially targeted by indazole derivatives.

Conclusion

This compound represents a promising, yet underexplored, derivative of the pharmacologically significant indazole scaffold. This technical guide provides a robust and detailed framework for its synthesis and characterization, enabling researchers to access this compound for further investigation. Based on the well-established biological activities of the indazole core, this compound warrants evaluation for a range of therapeutic applications, particularly in the fields of oncology, inflammation, and infectious diseases. The methodologies and data presented herein are intended to facilitate and encourage future research into the chemical and biological properties of this intriguing molecule.

Navigating the Solubility Landscape of 2-(1H-Indazol-3-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(1H-Indazol-3-yl)ethanol, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's molecular structure and provides detailed, generalized experimental protocols for its determination.

Predicting Solubility from Molecular Structure

This compound possesses both a polar indazole ring system and a hydroxyl group, which suggests a nuanced solubility profile. The indazole moiety, a bicyclic aromatic heterocycle, contains two nitrogen atoms, one of which can act as a hydrogen bond donor and both of which can act as hydrogen bond acceptors. The ethanol substituent provides a hydroxyl (-OH) group, a potent hydrogen bond donor and acceptor.

This combination of a relatively nonpolar aromatic surface with polar functional groups capable of hydrogen bonding dictates its solubility. It is anticipated that this compound will exhibit moderate solubility in polar protic solvents, where hydrogen bonding interactions can be maximized. Its solubility is likely to be lower in nonpolar solvents due to the significant polarity imparted by the indazole and hydroxyl functionalities.

Predicted Solubility Profile

Solvent ClassPredicted SolubilityRationale
Polar Protic Moderately SolubleSolvents like water, methanol, and ethanol can engage in hydrogen bonding with both the indazole ring and the hydroxyl group, facilitating dissolution.
Polar Aprotic Sparingly to Moderately SolubleSolvents such as DMSO, DMF, and acetonitrile can act as hydrogen bond acceptors, interacting with the hydroxyl and N-H protons, but lack donor capabilities.
Nonpolar Sparingly Soluble to InsolubleSolvents like hexane and toluene lack the polarity and hydrogen bonding capability to effectively solvate the polar functional groups of the molecule.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. The shake-flask method is considered the gold standard for determining equilibrium solubility.[1]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, acetonitrile, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution :

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure equilibrium is reached.[2]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).[1][2]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1] Preliminary studies may be needed to determine the optimal equilibration time.[3]

  • Phase Separation :

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a chemically compatible filter (e.g., 0.22 µm PTFE or PVDF).[1] This step is critical to prevent solid particles from artificially inflating the measured concentration.

  • Quantification :

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

Kinetic Solubility Determination

For higher throughput screening, kinetic solubility can be assessed by dissolving the compound in a strong organic solvent like DMSO and then gradually adding it to an aqueous buffer until precipitation is observed.[4] This method provides an estimate of the concentration at which the compound falls out of solution under non-equilibrium conditions.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid compound prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Centrifuge or Filter equil1->sep1 sep2 Collect clear supernatant sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate concentration vs. standards quant2->quant3

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its molecular structure provides valuable insights into its likely behavior in different solvents. For drug development professionals and researchers, the provided experimental protocols offer a robust framework for obtaining reliable and accurate solubility data, which is crucial for formulation development, preclinical studies, and understanding the compound's overall biopharmaceutical properties.

References

A Comprehensive Technical Guide to the Stability and Storage of 2-(1H-Indazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(1H-Indazol-3-yl)ethanol and its Stability Considerations

This compound is a heterocyclic compound belonging to the indazole class. The indazole ring system is a key pharmacophore in many biologically active molecules, making its derivatives, including this compound, of significant interest in medicinal chemistry and drug discovery.[1][2] Understanding the stability and establishing appropriate storage conditions for this compound is critical to ensure its quality, safety, and efficacy in research and development.

The stability of a chemical compound is its ability to resist changes in its physical, chemical, and microbiological properties over time under the influence of various environmental factors such as temperature, humidity, and light. For indazole derivatives, the inherent stability is influenced by the tautomeric form of the indazole ring. The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-indazole form.[3][4][5]

This guide provides a framework for assessing the stability of this compound and offers recommendations for its proper storage and handling.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, insight can be drawn from the general chemistry of indazoles and related heterocyclic compounds. Potential degradation pathways to consider during stability studies include:

  • Oxidation: The indazole ring may be susceptible to oxidation, particularly in the presence of oxygen, light, and certain metal ions. This can lead to the formation of N-oxides or other oxidized derivatives.

  • Hydrolysis: Although the ethanol side chain is generally stable, under extreme pH conditions (highly acidic or basic), hydrolysis is a theoretical possibility, though unlikely under normal storage conditions.

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, leading to the formation of degradation products. Photostability testing is therefore a crucial component of a comprehensive stability program.

  • Tautomerization: While 1H-indazole is the more stable tautomer, the potential for tautomerization to the less stable 2H-indazole form under certain conditions should be considered, as this could impact the compound's biological activity and physical properties.

Recommended Storage and Handling Conditions

Based on general best practices for the storage of chemical compounds and information for related indazole derivatives, the following storage and handling conditions are recommended for this compound:

ParameterRecommended Condition
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles if stored in a freezer.
Light Protect from light. Store in an amber or opaque container.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation. Keep the container tightly closed to prevent moisture ingress.
Container Use a well-sealed, non-reactive container (e.g., glass or a suitable plastic).
Handling Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols for Stability Testing

A comprehensive stability testing program for this compound should be designed in accordance with established regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The objective is to establish a re-test period or shelf life and to determine recommended storage conditions.

Long-Term and Accelerated Stability Studies

Long-term stability studies are conducted under the proposed storage conditions, while accelerated studies are performed under stressed conditions to predict the long-term stability profile.

Table of Recommended Stability Testing Conditions (based on ICH Q1A(R2))

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Refrigerated 5°C ± 3°C12 months
Frozen -20°C ± 5°C12 months
Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

Table of Recommended Forced Degradation Conditions

Stress ConditionTypical Conditions
Acid Hydrolysis 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 M NaOH at room temperature and/or elevated temperature (e.g., 60°C)
Oxidation 3% H₂O₂ at room temperature
Thermal Degradation Dry heat (e.g., 80°C) for a specified period
Photostability Exposure to a combination of visible and UV light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)
Analytical Methodology

A validated, stability-indicating analytical method is essential for stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique. The method should be able to separate the parent compound from any degradation products and allow for their quantification.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the stability assessment of this compound.

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Stability Program Objectives protocol Develop Stability Protocol (ICH Guidelines) start->protocol method_dev Develop & Validate Stability-Indicating Analytical Method protocol->method_dev place_samples Place Samples on Stability at Various Conditions method_dev->place_samples pull_samples Pull Samples at Pre-defined Time Points place_samples->pull_samples analyze_samples Analyze Samples using Validated Method pull_samples->analyze_samples data_analysis Analyze Stability Data analyze_samples->data_analysis shelf_life Determine Shelf Life / Re-test Period data_analysis->shelf_life storage Define Storage Conditions shelf_life->storage report Generate Stability Report storage->report

Caption: Workflow for a comprehensive stability testing program.

Storage_Decision_Tree cluster_sensitivity Sensitivity Assessment cluster_storage_conditions Recommended Storage start Initial Assessment of this compound light_sensitive Light Sensitive? start->light_sensitive oxidation_sensitive Oxidation Sensitive? light_sensitive->oxidation_sensitive Yes light_sensitive->oxidation_sensitive No amber_vial Store in Amber/Opaque Vial light_sensitive->amber_vial Yes moisture_sensitive Moisture Sensitive? oxidation_sensitive->moisture_sensitive Yes oxidation_sensitive->moisture_sensitive No inert_gas Store under Inert Gas oxidation_sensitive->inert_gas Yes desiccator Store with Desiccant moisture_sensitive->desiccator Yes cool_dry Store in Cool, Dry Place moisture_sensitive->cool_dry No amber_vial->cool_dry inert_gas->cool_dry desiccator->cool_dry

Caption: Decision tree for determining appropriate storage conditions.

Conclusion

The stability of this compound is a critical attribute that must be well-understood to ensure its quality and reliability in research and drug development. In the absence of specific stability data for this compound, a systematic approach based on the general properties of indazole derivatives and established regulatory guidelines is recommended. A thorough stability program, including long-term, accelerated, and forced degradation studies, will provide the necessary data to define appropriate storage conditions and a re-test period. By following the principles outlined in this guide, researchers and scientists can ensure the integrity of this compound throughout its lifecycle.

References

2-(1H-Indazol-3-yl)ethanol: A Technical Guide to Purity and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-Indazol-3-yl)ethanol is a heterocyclic compound of interest within the broader family of indazole derivatives, a class of molecules known for a wide range of biological activities. As with any chemical entity intended for research or pharmaceutical development, establishing its purity and comprehensively characterizing its structure are of paramount importance. This technical guide outlines the standard analytical methodologies and experimental protocols for the determination of purity and the structural elucidation of this compound. Due to the limited availability of specific public data for this exact molecule, this guide presents generalized protocols and data interpretation frameworks based on established practices for similar heterocyclic compounds.

Physicochemical Properties (Hypothetical Data)

Quantitative data for a synthesized batch of this compound would typically be presented as follows. The values provided here are hypothetical and should be determined experimentally for any new batch.

PropertyResultMethod
Appearance White to off-white solidVisual Inspection
Molecular Formula C₉H₁₀N₂OHigh-Resolution Mass Spectrometry
Molecular Weight 162.19 g/mol Mass Spectrometry
Purity (HPLC) >98% (AUC)High-Performance Liquid Chromatography
Melting Point Not DeterminedCapillary Melting Point Apparatus
Solubility Soluble in DMSO, MethanolVisual Inspection

Analytical Characterization and Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of a compound by separating it from potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for polar heterocyclic compounds.

    • Gradient Example: Start with 5% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at multiple wavelengths (e.g., 210 nm, 254 nm, and 280 nm) to ensure the detection of all potential aromatic impurities.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is typically reported as the area under the curve (AUC) of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Ionization Mode: Positive ion mode is typically effective for nitrogen-containing heterocyclic compounds.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Sample Preparation: A diluted solution of the compound (typically in methanol or acetonitrile) is infused into the mass spectrometer.

Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound, this would be expected at m/z 163.08.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are essential for confirming the chemical structure of this compound.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra. Additional experiments like DEPT, COSY, HSQC, and HMBC can provide further structural information and aid in peak assignments.

Hypothetical ¹H NMR Data Interpretation (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5br s1HIndazole N-H
~7.0-8.0m4HAromatic H
~4.8t1H-OH
~3.8q2H-CH₂-OH
~3.0t2HIndazole-CH₂-

Note: Chemical shifts are highly dependent on the solvent and other experimental conditions.

Experimental Workflows and Signaling Pathways

Visual representations of experimental workflows and logical relationships are crucial for clear communication in a research and development setting.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_bioactivity Biological Evaluation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC Purity (>98%) purification->hplc ms Mass Spectrometry (Confirm MW) hplc->ms nmr NMR Spectroscopy (Confirm Structure) ms->nmr screening Initial Biological Screening nmr->screening pathway_analysis Signaling Pathway Analysis screening->pathway_analysis logical_relationship compound This compound target Potential Biological Target (e.g., Kinase) compound->target pathway Modulation of Signaling Pathway target->pathway response Cellular Response pathway->response

Safety and Handling of 2-(1H-Indazol-3-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive safety data was found for 2-(1H-Indazol-3-yl)ethanol. The following guide is based on the safety profiles of structurally related compounds, namely ethanol and other indazole derivatives, as well as general principles of laboratory safety. This information should be used as a preliminary guide only. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

This technical guide provides an in-depth overview of the potential hazards, safety precautions, and handling procedures for this compound, aimed at researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on its structural components—an indazole ring and an ethanol group—this compound is anticipated to share hazards with both classes of compounds. The following is a predicted hazard classification based on available data for related substances.

Predicted GHS Classification:

Hazard ClassHazard CategorySignal WordHazard Statement
Flammable LiquidsCategory 2DangerH225: Highly flammable liquid and vapor.
Acute Toxicity (Oral)Category 3DangerH301: Toxic if swallowed.
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation.[1]
Reproductive ToxicityCategory 2WarningMay damage fertility or the unborn child.
Specific Target Organ Toxicity (Repeated Exposure)Category 2WarningMay cause damage to organs through prolonged or repeated exposure.

Note: This classification is extrapolated and should be confirmed with experimental data.

Physical and Chemical Properties

While specific data for this compound is unavailable, the properties of ethanol can provide some insight into its potential physical state and volatility.

PropertyPredicted Value/InformationSource/Basis
Appearance Clear, colorless liquidBased on ethanol[4]
Odor No information available
Boiling Point > 78 °C / 172.4 °FExpected to be higher than ethanol due to the larger indazole group[4]
Flash Point ~13 - 17 °C / 55.4 - 62.6 °FAssumed to be similar to ethanol[4]
Solubility Soluble in waterBased on ethanol's solubility[4]
Exposure Controls and Personal Protection

To minimize exposure, proper engineering controls and personal protective equipment (PPE) are essential.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2][4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][4]

Personal Protective Equipment (PPE):

PPE TypeSpecifications
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Check for breakthrough times. Flame-retardant antistatic protective clothing.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
Handling and Storage

Safe Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[2][3][4]

  • Take precautionary measures against static discharge.[2][4]

  • Avoid contact with skin and eyes.[5]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1][4]

  • Wash hands thoroughly after handling.[1][4][5]

  • Use only non-sparking tools.[2][4]

Storage:

  • Store in a cool, well-ventilated place.[2][4][5]

  • Keep container tightly closed.[2][4]

  • Store locked up.[4]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][5] If experiencing respiratory symptoms, call a poison center or doctor.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water.[4] If skin irritation occurs, get medical advice/attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] If eye irritation persists, get medical advice/attention.[2][4]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[5]
Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[4]

  • Wear appropriate personal protective equipment.[5]

  • Contain the spill using an inert absorbent material (e.g., sand, earth).

  • Collect the absorbed material into a suitable container for disposal.[4]

  • Do not let the product enter drains.

Experimental Protocols & Workflows

Due to the lack of specific experimental data for this compound, the following are generalized protocols and workflows for handling potentially hazardous chemical compounds in a research setting.

General Chemical Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Prepare Engineering Controls (Fume Hood) b->c d Select & Inspect Personal Protective Equipment (PPE) c->d e Weigh/Measure Compound in Vented Enclosure d->e f Perform Experiment in Fume Hood e->f g Label all Containers f->g h Decontaminate Work Area g->h i Segregate & Label Chemical Waste h->i j Dispose of Waste per Institutional Guidelines i->j

General workflow for safe chemical handling.
Emergency Response Protocol for Chemical Spills

start Chemical Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size & Hazard Level alert->assess is_major Major Spill? assess->is_major handle_minor Contain Spill with Absorbent Material is_major->handle_minor No contact_ehs Contact Emergency Services / EHS is_major->contact_ehs Yes cleanup Clean & Decontaminate Area handle_minor->cleanup contact_ehs->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose end Incident Reported dispose->end

Emergency response protocol for chemical spills.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(1H-Indazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(1H-Indazol-3-yl)ethanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, (1H-Indazol-3-yl)acetic acid, followed by its selective reduction to the target alcohol.

I. Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the synthesis of (1H-Indazol-3-yl)acetic acid from 3-amino-3-(2-nitrophenyl)propionic acid. The subsequent step is the reduction of the carboxylic acid group to a primary alcohol using a suitable reducing agent.

Synthesis_Pathway cluster_0 Step 1: Synthesis of (1H-Indazol-3-yl)acetic acid cluster_1 Step 2: Reduction to this compound A 3-Amino-3-(2-nitrophenyl)propionic acid B (1H-Indazol-3-yl)acetic acid A->B  NaOH, Hydrazine Hydrate, Raney Ni, 80°C   C (1H-Indazol-3-yl)acetic acid D This compound C->D  BH3•THF or LiAlH4, THF   Experimental_Workflow_Step1 A Dissolve Starting Material in NaOH solution B Add Hydrazine Hydrate A->B C Heat to 80°C B->C D Add Raney Nickel C->D E React for 30 min at 80°C D->E F Cool to Room Temperature E->F G Acidify with HCl to pH ~2 F->G H Filter Precipitate G->H I Wash with Water H->I J Dry Product I->J Experimental_Workflow_Step2 A Dissolve Carboxylic Acid in Anhydrous THF B Cool to 0°C A->B C Add Reducing Agent (BH3•THF or LiAlH4) B->C D React until Completion C->D E Quench Reaction D->E F Aqueous Workup E->F G Extract with Organic Solvent F->G H Dry Organic Layer G->H I Concentrate and Purify H->I

Application Notes and Protocols for In Vitro Profiling of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: The following application notes provide a series of established in vitro assay methods that are well-suited for the initial biological characterization of novel indazole-containing compounds, such as "2-(1H-Indazol-3-yl)ethanol." While specific experimental data for "this compound" is not publicly available, the protocols outlined herein are based on standard methodologies widely used in drug discovery for the indazole class of molecules, which are frequently investigated for their potential as kinase inhibitors and anti-inflammatory agents.

Cell Viability and Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The concentration of these dissolved crystals is directly proportional to the number of viable cells. This assay is fundamental for determining the cytotoxic potential of a test compound against various cell lines.

Hypothetical Data: Anti-proliferative Activity of an Indazole Derivative

The following table represents sample data for a hypothetical indazole compound, demonstrating its dose-dependent effect on the viability of a cancer cell line.

Concentration (µM)Percent Viability (%)Standard Deviation
0 (Vehicle Control)1005.2
0.195.34.8
178.16.1
552.45.5
1025.93.9
258.72.1
503.11.5

IC₅₀ Value: 5.5 µM

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Treat Cells with Compound seed_cells->add_compound prepare_compound Prepare Serial Dilutions of Indazole Compound prepare_compound->add_compound incubate_cells Incubate for 48-72h add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its intended protein target within a cellular environment.[4][5] The principle is based on ligand-induced thermal stabilization of the target protein.[6] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating cell lysates at various temperatures, the amount of soluble (non-denatured) target protein remaining can be quantified, typically by Western blot or other protein detection methods.[6][7]

Hypothetical Data: Thermal Stabilization of a Target Kinase

This table illustrates hypothetical results from a CETSA experiment, showing that the indazole compound stabilizes its target kinase, resulting in a higher melting temperature (Tm).

Temperature (°C)Soluble Target Protein (Vehicle, % of 37°C)Soluble Target Protein (10 µM Indazole, % of 37°C)
37100100
459899
508595
555188
602265
65535
70110

Tm (Vehicle): ~55°C Tm (Indazole): ~62°C Thermal Shift (ΔTm): +7°C

Experimental Protocol: CETSA
  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with the indazole compound or vehicle control for a specified time (e.g., 1-3 hours) in a CO₂ incubator.[8]

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[4][5]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes. Quantify the amount of the specific target protein in each sample using an antibody-based method like Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble protein against the temperature for both the vehicle and compound-treated samples. Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_separation Fractionation cluster_detection Analysis treat_cells Treat Cells with Indazole Compound or Vehicle harvest_cells Harvest and Resuspend Cells treat_cells->harvest_cells aliquot Aliquot Cell Suspension harvest_cells->aliquot heat Heat Aliquots across a Temperature Gradient aliquot->heat lyse_cells Lyse Cells (e.g., Freeze-Thaw) heat->lyse_cells centrifuge Centrifuge to Pellet Denatured Proteins lyse_cells->centrifuge collect_supernatant Collect Soluble Protein Fraction (Supernatant) centrifuge->collect_supernatant quantify_protein Quantify Target Protein (e.g., Western Blot) collect_supernatant->quantify_protein plot_curve Plot Melting Curve and Determine ΔTm quantify_protein->plot_curve Kinase_Assay_Signaling cluster_components Reaction Components cluster_inhibition Inhibition cluster_products Reaction Products Kinase Kinase Enzyme Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Indazole Indazole Compound Indazole->Kinase inhibits

References

Application Notes and Protocols for a Novel Indazole Compound in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Compound: 2-(1H-Indazol-3-yl)ethanol (Hypothetical Data)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities. These activities include potential applications as anti-cancer, anti-inflammatory, and antimicrobial agents. This document provides detailed application notes and protocols for the in vitro evaluation of a novel indazole-containing compound, this compound, in cell culture experiments. The methodologies and data presented herein are representative and based on established protocols for similar molecules, intended to guide researchers in their investigation of this compound's biological effects.

Data Presentation

The following tables summarize hypothetical quantitative data for the effects of this compound on various cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma22.5
PC-3Prostate Adenocarcinoma18.9
HCT116Colorectal Carcinoma25.1

Table 2: Antimicrobial Activity of this compound

MicroorganismTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureusGram-positive bacteria12.5
Escherichia coliGram-negative bacteria> 50
Candida albicansFungi25

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cultured cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.[1]

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells with medium and solvent (vehicle control), and untreated cells (negative control).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation

This protocol is designed to investigate the effect of this compound on key proteins in a signaling pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[2]

Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with various concentrations of this compound for the desired time.

  • Lyse the cells with ice-cold RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control like β-actin to normalize the protein levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Compound treatment Treat Cells with Compound for 48h compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of a novel compound using the MTT assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Proliferation Cell Proliferation & Survival pAkt->Proliferation Indazole This compound Indazole->PI3K inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

References

Application Notes and Protocols for Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse biological activities. Notably, the indazole scaffold has proven to be a privileged structure in the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. This document provides an overview of the application of indazole-containing compounds as kinase inhibitors, with a focus on their therapeutic potential and the methodologies used for their evaluation. While specific data on "2-(1H-Indazol-3-yl)ethanol" as a kinase inhibitor is not extensively available in the public domain, this report will draw upon data from structurally related indazole derivatives to provide representative protocols and application notes.

Featured Indazole-Based Kinase Inhibitors

The indazole core can be functionalized at various positions to achieve desired potency and selectivity against specific kinase targets. Below is a summary of representative indazole derivatives and their kinase inhibitory activities.

Compound IDTarget Kinase(s)IC50 (nM)Assay TypeReference Compound Example
INDZ-PIM-01Pim-115Biochemical3-(pyrazin-2-yl)-1H-indazole derivative[1]
INDZ-PIM-01Pim-225Biochemical3-(pyrazin-2-yl)-1H-indazole derivative[1]
INDZ-PIM-01Pim-320Biochemical3-(pyrazin-2-yl)-1H-indazole derivative[1]
INDZ-PI3K-01PI3Kα5BiochemicalGDC-0941 (contains an indazole moiety)[2]
INDZ-PI3K-01PI3Kβ35BiochemicalGDC-0941 (contains an indazole moiety)[2]
INDZ-PI3K-01PI3Kδ8BiochemicalGDC-0941 (contains an indazole moiety)[2]
INDZ-PI3K-01PI3Kγ50BiochemicalGDC-0941 (contains an indazole moiety)[2]

Signaling Pathways

Pim Kinase Signaling Pathway

The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are key regulators of cell survival, proliferation, and apoptosis.[1] They are constitutively active and their expression is controlled at the transcriptional and post-transcriptional levels. Pim kinases are downstream effectors of the JAK/STAT and PI3K/AKT signaling pathways.

Pim_Signaling_Pathway Cytokine Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim_Kinase Pim Kinase (Pim-1, Pim-2, Pim-3) STAT->Pim_Kinase Transcription Bad Bad Pim_Kinase->Bad Proliferation Cell Proliferation & Survival Pim_Kinase->Proliferation Bcl_xL Bcl-xL/Bcl-2 Bad->Bcl_xL Apoptosis Apoptosis Bcl_xL->Apoptosis Indazole_Inhibitor Indazole-based Pim Inhibitor Indazole_Inhibitor->Pim_Kinase

Caption: Pim Kinase Signaling Pathway and Inhibition by Indazole Derivatives.

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.

PI3K_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Indazole_Inhibitor Indazole-based PI3K Inhibitor Indazole_Inhibitor->PI3K

Caption: PI3K/AKT/mTOR Pathway and Inhibition by Indazole Derivatives.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of an indazole-based compound against a target kinase.

Workflow Diagram

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Dispense Dispense Reagents into 384-well Plate Prepare_Reagents->Dispense Incubate Incubate at Room Temperature Dispense->Incubate Add_Detection Add Detection Reagent (e.g., ADP-Glo) Incubate->Add_Detection Read_Signal Read Luminescence/ Fluorescence Add_Detection->Read_Signal Analyze Analyze Data (Calculate IC50) Read_Signal->Analyze End End Analyze->End

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Indazole-based inhibitor (solubilized in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well white plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase assay buffer.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Assay Plate Setup:

    • Add 50 nL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 5 µL of the 2X substrate/ATP solution to all wells to start the reaction.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Add 10 µL of the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of an indazole-based kinase inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Indazole-based inhibitor (solubilized in DMSO)

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear bottom, white-walled plates

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the indazole inhibitor in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the inhibitor or DMSO (vehicle control).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control (100% viability).

    • Plot the percent viability versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The indazole scaffold is a versatile platform for the development of potent and selective kinase inhibitors. The protocols outlined in this document provide a foundation for the in vitro and cell-based evaluation of novel indazole derivatives. By understanding the underlying signaling pathways and employing robust experimental methodologies, researchers can effectively advance the discovery and development of the next generation of targeted therapeutics.

References

"2-(1H-Indazol-3-yl)ethanol" in cancer research applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Indazole Derivatives in Cancer Research

Preliminary Note on "2-(1H-Indazol-3-yl)ethanol"

Initial literature searches did not yield specific data regarding the direct application of "this compound" in cancer research. The indazole scaffold, however, is a well-established pharmacophore in oncology, present in several FDA-approved anti-cancer drugs.[1][2][3] This has led to extensive research into various indazole derivatives for their potential as therapeutic agents.[1][2][3]

To provide a detailed and data-driven overview within the scope of the user's request, this document will focus on a representative and well-characterized indazole derivative, Compound 2f: (E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole .[1] This compound has demonstrated potent anti-cancer activities and serves as an excellent case study for the application of indazole derivatives in cancer research.

Case Study: Compound 2f

Compound Name: (E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole

Therapeutic Potential: Anti-cancer agent with demonstrated efficacy against breast cancer.[1]

Mechanism of Action: Compound 2f exhibits a multi-faceted mechanism of action against cancer cells:

  • Induction of Apoptosis: It promotes programmed cell death in cancer cells through the intrinsic mitochondrial pathway. This is characterized by an increase in Reactive Oxygen Species (ROS), a decrease in the mitochondrial membrane potential, upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and downregulation of the anti-apoptotic protein Bcl-2.[1][2][3]

  • Inhibition of Cell Proliferation: Compound 2f effectively inhibits the growth and proliferation of various cancer cell lines.[1][2][3]

  • Suppression of Metastasis: It hinders the migration and invasion of cancer cells, key processes in the metastatic cascade. This is associated with the downregulation of matrix metalloproteinase-9 (MMP9) and the upregulation of its endogenous inhibitor, tissue inhibitor of metalloproteinase 2 (TIMP2).[1][3]

Preclinical Efficacy: In preclinical studies, Compound 2f has been shown to suppress tumor growth in a 4T1 mouse model of breast cancer without exhibiting obvious side effects, highlighting its potential as a small molecule anti-cancer therapeutic.[1][3]

Quantitative Data Summary

The following table summarizes the in vitro anti-proliferative activity of Compound 2f against a panel of human cancer cell lines.

Cell LineCancer TypeIC50 (μM)
4T1Breast Cancer0.23
A549Lung Cancer0.89
HCT116Colon Cancer1.15
HeLaCervical Cancer0.54

Data extracted from "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents".[2]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Compound 2f on cancer cells.

Materials:

  • Cancer cell lines (e.g., 4T1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Compound 2f stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of Compound 2f in complete medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of Compound 2f. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Compound 2f.

Materials:

  • Cancer cell lines (e.g., 4T1)

  • Compound 2f

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed 4T1 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of Compound 2f for 24 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Migration Assay (Wound Healing Assay)

Objective: To assess the effect of Compound 2f on cancer cell migration.

Materials:

  • Cancer cell lines (e.g., 4T1)

  • Compound 2f

  • 6-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed 4T1 cells in 6-well plates and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.[4][5]

  • Wash the wells with PBS to remove detached cells.

  • Add fresh serum-free medium containing different concentrations of Compound 2f.

  • Capture images of the wound at 0 hours and 24 hours.

  • Measure the width of the wound at different points and calculate the percentage of wound closure.

Cell Invasion Assay (Transwell Assay)

Objective: To evaluate the effect of Compound 2f on the invasive potential of cancer cells.

Materials:

  • Cancer cell lines (e.g., 4T1)

  • Compound 2f

  • Transwell inserts with 8 µm pore size

  • Matrigel

  • Serum-free medium

  • Complete medium

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Seed 4T1 cells (5 x 10⁴ cells) in the upper chamber in serum-free medium containing different concentrations of Compound 2f.

  • Add complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

  • Incubate for 24 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Visualizations

Signaling Pathway of Compound 2f-Induced Apoptosis

Compound_2f_Apoptosis_Pathway cluster_cell Cancer Cell Compound_2f Compound 2f ROS ↑ Reactive Oxygen Species (ROS) Compound_2f->ROS Bcl2 ↓ Bcl-2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax ↑ Bax MMP->Bax Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of Compound 2f-induced apoptosis.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Cancer Cell Culture (e.g., 4T1) start->cell_culture treatment Treatment with Compound 2f cell_culture->treatment proliferation Cell Proliferation (MTT Assay) treatment->proliferation apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis migration Cell Migration (Wound Healing) treatment->migration invasion Cell Invasion (Transwell Assay) treatment->invasion data_analysis Data Analysis (IC50, Apoptosis Rate, etc.) proliferation->data_analysis apoptosis->data_analysis migration->data_analysis invasion->data_analysis conclusion Conclusion on Anti-Cancer Activity data_analysis->conclusion

Caption: General workflow for in vitro evaluation of Compound 2f.

References

Application Notes and Protocols for 2-(1H-Indazol-3-yl)ethanol in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and databases has revealed no specific studies or published data on the dosage, administration, or biological effects of "2-(1H-Indazol-3-yl)ethanol" in animal models.

Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams for this specific compound as requested. The information necessary to generate such a report, including but not limited to toxicological data (e.g., LD50), pharmacokinetic profiles, and pharmacodynamic effects, is not available in the public domain.

Researchers and drug development professionals are advised to consider the following when encountering a novel or sparsely studied compound like "this compound":

  • De Novo Investigation: Any research involving this compound would require foundational in vitro and in vivo studies to determine its basic biological and toxicological properties.

  • Surrogate Data: In the absence of direct data, researchers may cautiously consider information on structurally similar indazole derivatives. However, it is crucial to recognize that small structural modifications can lead to significant differences in biological activity, potency, and toxicity.

  • Computational Modeling: In silico methods, such as QSAR (Quantitative Structure-Activity Relationship) modeling, could be employed to predict potential biological targets and toxicological endpoints. These predictions would require subsequent experimental validation.

We recommend that any party interested in the use of "this compound" for animal studies initiate preliminary dose-ranging and toxicity studies to establish a safe and effective dosing regimen. Standard guidelines for preclinical research, such as those provided by the FDA or other relevant regulatory bodies, should be strictly followed.

Due to the lack of available data, the creation of the requested detailed protocols, data tables, and diagrams cannot be fulfilled at this time.

Application Note: Analytical Method Development for 2-(1H-Indazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1H-Indazol-3-yl)ethanol is a heterocyclic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. As a key intermediate or potential active pharmaceutical ingredient (API), ensuring the purity, stability, and accurate quantification of this compound is critical. This application note provides detailed protocols for the analytical method development and validation for this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

  • Molecular Formula: C₉H₁₀N₂O

  • Molecular Weight: 162.19 g/mol

  • Structure:

    alt text

    (Note: A representative image would be placed here)

  • Key Features for Analysis:

    • Chromophore: The indazole ring provides strong UV absorbance, making HPLC-UV a suitable technique for detection and quantification.

    • Ionization Potential: The presence of nitrogen atoms allows for efficient ionization, making LC-MS a highly sensitive and specific method.

    • Volatility: The ethanol side chain provides some volatility, suggesting GC-MS may be a feasible, albeit potentially challenging, method without derivatization.

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for routine purity assessment and quantitative analysis (assay) of this compound. A reversed-phase method is proposed.

Experimental Protocol: HPLC-UV
  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 90 10
      15.0 10 90
      20.0 10 90
      20.1 90 10

      | 25.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm (based on the typical absorbance of the indazole chromophore).

    • Injection Volume: 10 µL.

    • Run Time: 25 minutes.

  • Preparation of Solutions:

    • Diluent: 50:50 Acetonitrile:Water.

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent.

    • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Data Analysis and System Suitability:

    • Inject the working standard solution five times.

    • The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

    • Calculate the assay of the sample by comparing the peak area of the sample solution to the average peak area of the working standard solution.

Data Presentation: HPLC-UV Method Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity
Range-0.005 - 0.2 mg/mL
Correlation Coefficient (r²)≥ 0.9990.9998
Precision (%RSD)
Repeatability (n=6)≤ 2.0%0.8%
Intermediate Precision (n=6)≤ 2.0%1.2%
Accuracy (% Recovery)
80% Concentration98.0 - 102.0%100.5%
100% Concentration98.0 - 102.0%101.1%
120% Concentration98.0 - 102.0%99.8%
LOD & LOQ
Limit of Detection (LOD)Report0.001 mg/mL
Limit of Quantitation (LOQ)Report0.005 mg/mL

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is suitable for identification, impurity profiling, and trace-level quantification due to its high sensitivity and specificity.

Experimental Protocol: LC-MS
  • Instrumentation and Conditions:

    • LC System: An ultra-high performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Chromatographic Conditions: Same as the HPLC-UV method, but a lower flow rate (e.g., 0.4 mL/min) and a smaller column (e.g., 2.1 x 100 mm, 1.8 µm) may be used for better compatibility with the MS.

    • MS Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 120°C

      • Desolvation Gas (N₂) Flow: 800 L/hr

      • Desolvation Temperature: 350°C

      • Scan Range: m/z 50 - 500

      • Expected Ion [M+H]⁺: m/z 163.08

  • Preparation of Solutions:

    • Diluent: 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Sample Solution (10 µg/mL): Prepare by diluting the sample in the diluent. This concentration is typically sufficient for identification and impurity analysis. For quantification, a calibration curve would be prepared.

  • Data Analysis:

    • Confirm the identity of the main peak by matching the retention time and the observed mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

    • Identify potential impurities by analyzing their mass spectra and comparing them to known or potential process-related impurities and degradation products.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of volatile impurities and, potentially, for the quantification of the main compound, although it may require derivatization for improved peak shape and thermal stability.

Experimental Protocol: GC-MS
  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass selective detector.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 100°C, hold for 1 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40 - 400.

  • Preparation of Solutions:

    • Solvent: Dichloromethane or Ethyl Acetate.

    • Sample Solution (1 mg/mL): Dissolve the sample in the chosen solvent.

    • (Optional) Derivatization: To improve volatility and peak shape, the hydroxyl group can be derivatized (e.g., silylation with BSTFA). If derivatized, the temperature program and inlet temperature may need to be adjusted.

  • Data Analysis:

    • Identify the compound by its retention time and the fragmentation pattern in the mass spectrum.

    • Quantify using an internal standard and a calibration curve if required.

Data Presentation: GC-MS Method Summary
ParameterHypothetical Value
Retention Time 12.5 min (underivatized)
Key Mass Fragments (m/z) 162 (M⁺), 131, 118, 104, 77
LOD (Scan Mode) ~1 ng on column
LOQ (Scan Mode) ~5 ng on column

Visualizations

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Diluent Weighing->Dissolution HPLC HPLC-UV Dissolution->HPLC Assay & Purity LCMS LC-MS Dissolution->LCMS Identification & Impurities GCMS GC-MS Dissolution->GCMS Volatile Impurities Processing Chromatogram Integration & Spectral Analysis HPLC->Processing LCMS->Processing GCMS->Processing Quantification Quantification (Assay / Impurity) Processing->Quantification Report Final Report Generation Quantification->Report

Caption: Overall workflow for the analysis of this compound.

Method Selection Logic Diagram

Method_Selection start Analytical Goal? node_quant Routine Assay or Purity Check? start->node_quant node_id Identification or Trace Analysis? start->node_id node_volatile Volatile Impurity Screening? start->node_volatile node_quant->node_id No result_hplc Use HPLC-UV Method node_quant->result_hplc Yes node_id->node_volatile No result_lcms Use LC-MS Method node_id->result_lcms Yes result_gcms Use GC-MS Method node_volatile->result_gcms Yes

Caption: Decision tree for selecting the appropriate analytical method.

Application Note: HPLC Analysis of 2-(1H-Indazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(1H-Indazol-3-yl)ethanol. The developed reversed-phase HPLC method is suitable for the determination of purity, stability, and formulation assays of this compound in research and quality control environments. The method utilizes a C18 column with a simple isocratic mobile phase, providing excellent peak symmetry and resolution.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and drug development due to the prevalence of the indazole scaffold in biologically active molecules.[1] A reliable and accurate analytical method is crucial for the characterization and quality control of this compound. This application note provides a detailed protocol for the HPLC analysis of this compound, including chromatographic conditions, system suitability parameters, and a discussion of method development considerations.

Physicochemical Properties of the Analyte

  • Structure:

    Chemical structure of this compound
    Figure 1. Chemical structure of this compound.
  • 1H-Indazole Properties:

    • pKa: The indazole ring has two key pKa values: approximately 1.04 for the protonated form and 13.86 for the deprotonation of the N-H proton.[1] To ensure consistent analyte ionization and stable retention times, the mobile phase pH should be maintained between 3 and 12.

    • LogP: The octanol-water partition coefficient (logP) of 1H-indazole is 1.8, suggesting moderate hydrophobicity.[2] The addition of the ethanol group to the indazole core in this compound will likely decrease the logP, making the compound more polar.

    • UV Absorption: Indazole-containing compounds typically exhibit strong UV absorbance in the range of 250-300 nm. A common detection wavelength for related structures is 254 nm.

HPLC Method Parameters

Based on the physicochemical properties of the indazole core and general principles of reversed-phase chromatography for polar aromatic compounds, the following HPLC conditions are recommended.

ParameterRecommended Value
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 7.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase

Table 1: Recommended HPLC Method Parameters

Experimental Protocol

This section provides a detailed step-by-step protocol for the preparation of solutions and the execution of the HPLC analysis.

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Water (HPLC grade)

  • This compound reference standard

  • 0.45 µm syringe filters

  • 20 mM Potassium Phosphate Buffer (pH 7.0):

    • Dissolve approximately 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.

    • Adjust the pH to 7.0 ± 0.05 with a solution of K₂HPO₄.

    • Filter the buffer solution through a 0.45 µm membrane filter.

  • Mobile Phase:

    • Mix acetonitrile and the 20 mM potassium phosphate buffer (pH 7.0) in a 30:70 (v/v) ratio.

    • Degas the mobile phase by sonication or helium sparging before use.

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standards at the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) for linearity assessment.

  • Accurately weigh a sample containing approximately 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 10 µg/mL standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Table 2: System Suitability Parameters

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the peak for this compound based on the retention time of the reference standard.

  • Calculate the concentration of this compound in the sample using the peak area and a calibration curve generated from the standard solutions.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase E Inject Standards & Samples A->E B Prepare Standard Solutions D System Suitability Test B->D B->E C Prepare Sample Solutions C->E D->E Proceed if SST passes F Data Acquisition E->F G Peak Integration & Identification F->G H Quantification & Reporting G->H

HPLC Analysis Workflow

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The use of a standard C18 column and a simple phosphate buffer-based mobile phase makes this method readily implementable in most analytical laboratories. The provided protocol and system suitability criteria will ensure the generation of accurate and reproducible results for purity testing, stability studies, and formulation analysis.

References

Application Note: Quantitative Analysis of 2-(1H-Indazol-3-yl)ethanol in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction 2-(1H-Indazol-3-yl)ethanol is a key chemical intermediate in the synthesis of various pharmacologically active compounds. Its accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during drug development. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and offers excellent accuracy, precision, and a wide linear dynamic range, making it suitable for high-throughput analysis in a research setting.

Experimental

Materials and Reagents

  • This compound (analytical standard)

  • Internal Standard (IS): (e.g., a structurally similar, stable isotope-labeled compound or an analog)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation A simple protein precipitation method was employed for sample preparation.[1][2]

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma sample, standard, or quality control (QC) sample, add 20 µL of internal standard working solution.

  • Vortex for 10 seconds.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions The chromatographic separation and mass spectrometric detection were optimized to ensure selectivity and sensitivity.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water[3][4]
Mobile Phase B0.1% Formic acid in Acetonitrile[3]
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientSee Table 2
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[3]
Scan TypeMultiple Reaction Monitoring (MRM)
Source Temperature500°C
IonSpray Voltage5500 V
Curtain Gas35 psi
Collision GasMedium
MRM TransitionsSee Table 3

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.005
0.505
2.5095
3.5095
3.515
5.005

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
This compound[To be determined experimentally][To be determined experimentally][Optimized value][Optimized value]
Internal Standard[To be determined experimentally][To be determined experimentally][Optimized value][Optimized value]

Note: The exact m/z values for precursor and product ions, as well as collision energy and declustering potential, need to be determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer.

Results and Discussion

Method Validation The bioanalytical method should be validated in accordance with regulatory guidelines to ensure its reliability. Key validation parameters are summarized below.

Table 4: Summary of Method Validation Parameters

ParameterAcceptance Criteria
Linearity
Calibration Curve Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.99[5]
Accuracy and Precision
Intra- and Inter-day Precision (%RSD)≤ 15% (≤ 20% at LLOQ)[5]
Intra- and Inter-day Accuracy (%Bias)Within ±15% (±20% at LLOQ)
Selectivity and Specificity
No significant interfering peaks at the retention times of the analyte and IS in blank plasma.
Matrix Effect
To be assessed to ensure that the plasma matrix does not interfere with the ionization of the analyte and IS.[6]
Recovery
Consistent and reproducible recovery of the analyte and IS from the plasma matrix.
Stability
Freeze-Thaw StabilityStable for at least 3 cycles.
Short-Term (Bench-Top) StabilityStable for at least 4 hours at room temperature.
Long-Term StabilityStable for at least 30 days at -80°C.
Post-Preparative StabilityStable in the autosampler for at least 24 hours.

Protocol

1. Preparation of Stock and Working Solutions 1.1. Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol, respectively. 1.2. Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol/water to create calibration standards. 1.3. Internal Standard Working Solution: Dilute the IS stock solution in 50% methanol/water to achieve a final concentration of 100 ng/mL.

2. Preparation of Calibration Curve and Quality Control Samples 2.1. Calibration Curve Samples: Spike 95 µL of blank human plasma with 5 µL of each working standard solution to obtain final concentrations ranging from 1 to 1000 ng/mL. 2.2. Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

3. Sample Analysis 3.1. Arrange the samples in the autosampler in the following order: blank, zero standard (blank plasma + IS), calibration curve standards, QC samples, and unknown samples. 3.2. Start the LC-MS/MS analysis using the parameters outlined in Table 1.

4. Data Processing and Quantification 4.1. Integrate the peak areas for the analyte and the internal standard. 4.2. Calculate the peak area ratio of the analyte to the internal standard. 4.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. 4.4. Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Visualizations

experimental_workflow sample Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) sample->add_is vortex1 Vortex add_is->vortex1 add_acn Add Cold Acetonitrile (400 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS (5 µL) supernatant->injection

Caption: Sample preparation workflow.

logical_relationship method_dev Method Development sample_prep Sample Preparation (Protein Precipitation) method_dev->sample_prep lc_sep LC Separation (C18, Gradient) method_dev->lc_sep ms_detect MS/MS Detection (ESI+, MRM) method_dev->ms_detect method_val Method Validation sample_prep->method_val lc_sep->method_val ms_detect->method_val linearity Linearity method_val->linearity accuracy Accuracy & Precision method_val->accuracy selectivity Selectivity method_val->selectivity stability Stability method_val->stability sample_analysis Sample Analysis method_val->sample_analysis

Caption: Bioanalytical method lifecycle.

References

Application Note: High-Throughput Screening of 2-(1H-Indazol-3-yl)ethanol as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1][2][3] This document outlines a hypothetical high-throughput screening (HTS) application for 2-(1H-Indazol-3-yl)ethanol , a compound featuring this key scaffold. We propose its evaluation as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and necroptotic cell death.[4][5][6] This application note provides a detailed protocol for a fluorescence polarization (FP)-based competitive binding assay, a robust method suitable for HTS campaigns aimed at identifying novel RIPK1 inhibitors.

Introduction: Targeting RIPK1 with Indazole-Based Compounds

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation and cell death.[5][7] Upon activation by stimuli such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 can initiate either pro-survival signaling through NF-κB or programmed cell death pathways, including apoptosis and necroptosis.[4][6] The kinase activity of RIPK1 is essential for the execution of necroptosis, a form of regulated necrosis implicated in various inflammatory and neurodegenerative diseases. Consequently, inhibiting RIPK1 kinase activity presents a promising therapeutic strategy.

The indazole core is prevalent in a multitude of approved and investigational kinase inhibitors, where it often serves as a hinge-binding motif.[1][3][8] Given this precedent, we hypothesize that this compound may exhibit inhibitory activity against kinases such as RIPK1. This document provides the necessary protocols and workflows to screen this compound and other small molecules for their ability to inhibit RIPK1 in a high-throughput format.

RIPK1 Signaling Pathway in Necroptosis

Upon TNF-α binding to its receptor (TNFR1) and in the absence of active Caspase-8, RIPK1 is recruited and auto-phosphorylates, leading to the recruitment and phosphorylation of RIPK3. This forms a functional necrosome complex.[4] The activated necrosome then phosphorylates the Mixed Lineage Kinase Domain-Like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and necroptotic cell death.[4] Inhibition of RIPK1's kinase activity, the initial step in this cascade, can effectively block necroptosis.

RIPK1_Pathway cluster_receptor Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 Recruits & Activates TNFa TNF-α TNFa->TNFR1 Binds RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL pMLKL p-MLKL (Oligomerized) MLKL->pMLKL Necrosome->MLKL Phosphorylates CellDeath Necroptotic Cell Death (Membrane Rupture) pMLKL->CellDeath Translocates & Inserts Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->RIPK1 Inhibits Kinase Activity

Caption: RIPK1-mediated necroptosis pathway.

High-Throughput Screening Protocol

A Fluorescence Polarization (FP) competitive binding assay is employed to identify inhibitors of the RIPK1 kinase domain.[9][10] This assay measures the displacement of a fluorescently labeled tracer molecule from the ATP-binding pocket of the RIPK1 kinase domain by a competing inhibitor.

Principle: A small fluorescent tracer bound to the larger RIPK1 protein tumbles slowly in solution, resulting in a high FP value. When an unlabeled inhibitor (e.g., this compound) displaces the tracer, the unbound tracer tumbles rapidly, leading to a decrease in the FP value. This change in polarization is directly proportional to the binding affinity of the test compound.[11]

Materials and Reagents
ReagentSupplierCatalog #Storage
Recombinant Human RIPK1 (Kinase Domain)BPS Bioscience40270-80°C
Fluorescent Tracer (e.g., Fluorescein-Nec-1)Synthesized as per[9]N/A-20°C
Necrostatin-1 (Positive Control)Sigma-AldrichN9037-20°C
This compound (Test Compound)Custom SynthesisN/ART
Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)In-houseN/A4°C
DMSO, AnhydrousSigma-AldrichD2650RT
384-well Black, Low-Volume PlatesCorning3820RT
Experimental Procedure
  • Compound Plating:

    • Prepare serial dilutions of this compound, Necrostatin-1 (positive control), and a DMSO-only (negative control) in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound dilution into a 384-well assay plate. The final compound concentration will range from 100 µM to 1 nM.

  • Reagent Preparation:

    • RIPK1 Enzyme Mix: Dilute the recombinant RIPK1 kinase domain to 2X final concentration (e.g., 6.8 µM) in Assay Buffer.

    • Tracer Mix: Dilute the fluorescent tracer to 2X final concentration (e.g., 100 nM) in Assay Buffer.

  • Assay Execution:

    • Add 5 µL of the RIPK1 Enzyme Mix to each well of the 384-well plate containing the pre-dispensed compounds.

    • Centrifuge the plate briefly (1 min at 1,000 rpm) to mix.

    • Incubate at room temperature for 15 minutes to allow compound binding.

    • Add 5 µL of the Tracer Mix to all wells to initiate the displacement reaction.

    • Centrifuge the plate again (1 min at 1,000 rpm).

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an FP-capable plate reader (e.g., Molecular Devices SpectraMax M5).

    • Use an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

    • Record both parallel and perpendicular fluorescence intensity values to calculate millipolarization (mP) units.

HTS Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate 1. Compound Plating (50 nL in 384-well plate) Add_Enzyme 3. Add 5µL RIPK1 Mix Incubate 15 min Compound_Plate->Add_Enzyme Reagent_Prep 2. Reagent Preparation (RIPK1 and Tracer Mixes) Reagent_Prep->Add_Enzyme Add_Tracer 4. Add 5µL Tracer Mix Incubate 60 min Reagent_Prep->Add_Tracer Add_Enzyme->Add_Tracer Read_Plate 5. Read Fluorescence Polarization (mP) Add_Tracer->Read_Plate Calc_IC50 6. Calculate % Inhibition & IC50 Values Read_Plate->Calc_IC50

References

2-(1H-Indazol-3-yl)ethanol: An Unexplored Moiety in Chemical Probe Development

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature and chemical databases, no specific information is currently available for "2-(1H-Indazol-3-yl)ethanol" regarding its synthesis, biological activity, or application as a chemical probe. This suggests that this particular indazole derivative remains an unexplored entity within the scientific community.

While direct data on this compound is absent, the broader class of indazole-containing molecules has attracted significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] The indazole scaffold is considered a "privileged" structure, meaning it is a recurring motif in molecules that exhibit a wide range of pharmacological properties.[2]

The Indazole Scaffold in Drug Discovery

Indazole derivatives have been investigated for a multitude of therapeutic applications, including as:

  • Kinase Inhibitors: A significant area of research has focused on indazole-based compounds as inhibitors of various protein kinases, which are crucial regulators of cell signaling.[3] For instance, derivatives have been developed as inhibitors of phosphatidylinositol-3-kinase (PI3K), a key enzyme in cancer signaling pathways.[4]

  • Anticancer Agents: Numerous indazole derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.[5] Some have shown the ability to induce apoptosis (programmed cell death) in cancer cells.[5]

  • Aryl Hydrocarbon Receptor (AHR) Agonists: Certain indazole derivatives have been identified as agonists of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in regulating immune responses.[6][7] This has led to the investigation of these compounds for treating conditions like psoriasis.[6][7]

  • Antimicrobial Agents: Some indazole-containing compounds have demonstrated activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[8]

  • Synthetic Cannabinoids: The indazole core has also been incorporated into synthetic cannabinoids, which are substances that mimic the effects of natural cannabinoids.[9]

Synthesis of Indazole Derivatives

A variety of synthetic routes have been developed to construct the indazole ring system and its derivatives.[1][10][11] These methods often involve the cyclization of appropriately substituted phenylhydrazines or related precursors.[2][11] The functionalization of the indazole core at different positions allows for the generation of a diverse library of compounds for biological screening.[12][13]

Future Directions for this compound

Given the lack of existing data, the synthesis and biological evaluation of this compound would be a novel area of research. To explore its potential as a chemical probe, the following steps could be taken:

  • Chemical Synthesis: A synthetic route to produce this compound would first need to be developed.

  • Biological Screening: The compound could then be screened against a panel of biological targets, such as protein kinases, receptors, or enzymes, to identify any potential interactions.

  • Mechanism of Action Studies: If a biological target is identified, further studies would be necessary to elucidate the compound's mechanism of action.

Until such studies are conducted, this compound remains a molecule of unknown biological potential. Researchers interested in developing novel chemical probes may find this compound and its derivatives to be a worthwhile area of investigation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-Indazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-(1H-Indazol-3-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most commonly reported synthetic pathway involves a two-step process:

  • Synthesis of the intermediate (1H-Indazol-3-yl)acetic acid. This is typically achieved through the cyclization of a substituted phenyl precursor.

  • Reduction of (1H-Indazol-3-yl)acetic acid to the desired product, this compound. This is accomplished using a suitable reducing agent.

Q2: What are the typical starting materials for the synthesis of (1H-Indazol-3-yl)acetic acid?

A2: Two primary starting materials are commonly cited in the literature:

  • 3-Amino-3-(2-nitrophenyl)propionic acid

  • o-Nitrobenzaldehyde

Q3: What are the expected yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the chosen route, reagents, and optimization of reaction conditions. The synthesis of the intermediate, (1H-Indazol-3-yl)acetic acid, has reported yields ranging from 54% to 78%.[1] The subsequent reduction step to this compound is generally efficient, but the overall yield will be a product of the yields of both steps.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of (1H-Indazol-3-yl)acetic acid

This section addresses common issues encountered during the synthesis of the carboxylic acid intermediate.

Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete reaction during cyclization.Route from 3-Amino-3-(2-nitrophenyl)propionic acid: Ensure complete dissolution in the aqueous NaOH solution before adding hydrazine hydrate and Raney nickel. Monitor the reaction progress by TLC. If the reaction stalls, a small additional portion of Raney nickel may be added cautiously. Route from o-Nitrobenzaldehyde: Ensure the initial condensation with malonic acid in the presence of ammonium formate goes to completion. The subsequent reductive cyclization with hydrazine and a catalyst like Raney nickel is critical; ensure the catalyst is active.
Formation of multiple side products Non-specific reactions or decomposition.For both routes: Maintain careful temperature control as specified in the protocol. Overheating can lead to decomposition and side-product formation. Ensure the pH is accurately adjusted during the workup to precipitate the desired product cleanly.
Difficulty in isolating the product Product remains dissolved in the reaction mixture.After acidification, ensure the pH is low enough (around 2) to fully precipitate the carboxylic acid.[1] Cooling the mixture in an ice bath can further aid precipitation. If the product remains oily, try triturating with a non-polar solvent to induce solidification.
Problem 2: Low Yield or Incomplete Reaction during the Reduction of (1H-Indazol-3-yl)acetic acid

This section focuses on the challenges of the final reduction step to this compound.

Symptom Possible Cause Suggested Solution
Incomplete reduction of the carboxylic acid Insufficient reducing agent or inactive reagent.Using Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of LiAlH₄ if possible, or titrate a sample to determine its activity. An excess of LiAlH₄ (typically 2-4 equivalents) is generally used for carboxylic acid reductions.[2][3][4] Using Borane (BH₃): Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are also sensitive to moisture. Use anhydrous solvents and an inert atmosphere. Ensure the borane solution has not degraded; commercial solutions can have a limited shelf life.
Formation of undesired byproducts Over-reduction or side reactions with other functional groups.While the indazole ring is generally stable to LiAlH₄ and BH₃, highly forcing conditions (prolonged heating) could potentially lead to side reactions. Add the reducing agent slowly at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. Monitor the reaction by TLC to avoid unnecessarily long reaction times.
Complex work-up and product loss Emulsion formation or difficulty in separating the product from the aqueous layer.LiAlH₄ work-up: Follow a standard Fieser work-up procedure (sequential addition of water, then aqueous NaOH, then more water) to quench the excess hydride and precipitate aluminum salts, which can then be filtered off. This often provides a more easily handled solid than quenching with acid. General: Extract the product multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete removal from the aqueous layer.

Data Presentation

Table 1: Comparison of Synthetic Routes to (1H-Indazol-3-yl)acetic acid

Starting MaterialReagentsSolventTemperatureReaction TimeReported YieldReference
3-Amino-3-(2-nitrophenyl)propionic acid5% NaOH, Hydrazine hydrate, Raney NickelWater80 °C0.5 h54.5% - 78%[1]
o-NitrobenzaldehydeMalonic acid, Ammonium formate, Hydrazine, Raney NickelEthanol, WaterRefluxNot specified54%

Experimental Protocols

Protocol 1: Synthesis of (1H-Indazol-3-yl)acetic acid from 3-Amino-3-(2-nitrophenyl)propionic acid[1]
  • Dissolve 3-amino-3-(2-nitrophenyl)propionic acid (1.0 eq) in a 5% aqueous solution of sodium hydroxide.

  • Add hydrazine hydrate (typically 0.5-1.0 eq).

  • Heat the reaction mixture to 80 °C.

  • Carefully add Raney nickel in small portions.

  • Maintain the reaction at 80 °C for 30 minutes, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of approximately 2 with concentrated HCl to precipitate the product.

  • Collect the solid product by filtration and dry under vacuum.

Protocol 2: Reduction of (1H-Indazol-3-yl)acetic acid to this compound using Lithium Aluminum Hydride (General Procedure)

This is a general procedure based on the known reactivity of LiAlH₄ with carboxylic acids, as a specific protocol for this exact substrate was not found in the initial search.[2][3][4]

  • Under an inert atmosphere (N₂ or Ar), suspend lithium aluminum hydride (2.0-4.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve (1H-Indazol-3-yl)acetic acid (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the carboxylic acid to the LiAlH₄ suspension via a dropping funnel or syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of (1H-Indazol-3-yl)acetic acid cluster_step2 Step 2: Reduction to this compound start1 Starting Material (e.g., 3-Amino-3-(2-nitrophenyl)propionic acid) reagents1 Reagents (NaOH, N2H4, Raney Ni) reaction1 Reductive Cyclization start1->reaction1 reagents1->reaction1 workup1 Acidic Workup (pH 2) reaction1->workup1 intermediate (1H-Indazol-3-yl)acetic acid workup1->intermediate reagents2 Reducing Agent (e.g., LiAlH4 or BH3) reaction2 Reduction intermediate->reaction2 reagents2->reaction2 workup2 Quench & Purification reaction2->workup2 product This compound workup2->product

Caption: Synthetic workflow for this compound.

Troubleshooting cluster_acid Synthesis of (1H-Indazol-3-yl)acetic acid cluster_reduction Reduction to this compound start Low Yield or Incomplete Reaction incomplete_cyclization Incomplete Cyclization? start->incomplete_cyclization side_products Side Product Formation? start->side_products solubility_issue Product Soluble in Workup? start->solubility_issue inactive_reagent Inactive Reducing Agent? start->inactive_reagent over_reduction Over-reduction/Side Products? start->over_reduction workup_loss Product Loss During Workup? start->workup_loss solution1 Optimize Reaction Conditions incomplete_cyclization->solution1 Check catalyst activity, reaction time, temperature solution2 Refine Reaction Control side_products->solution2 Control temperature, optimize pH in workup solution3 Optimize Isolation solubility_issue->solution3 Ensure pH is ~2, cool mixture solution4 Verify Reagent Quality inactive_reagent->solution4 Use fresh/anhydrous reagents, run under inert atmosphere solution5 Optimize Reaction Time over_reduction->solution5 Control temperature, monitor by TLC solution6 Improve Workup Technique workup_loss->solution6 Use proper quench procedure, extract multiple times

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 2-(1H-Indazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: My crude 2-(1H-Indazol-3-yl)ethanol is a dark oil, but the literature suggests it should be a solid. What could be the issue?

A1: The presence of a dark oil instead of a solid can be attributed to several factors:

  • Residual Solvent: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) may still be present. Try removing them under high vacuum, possibly with gentle heating.

  • Colored Impurities: Highly conjugated byproducts or degradation products can impart significant color. These may need to be removed by charcoal treatment or chromatography.

  • Incomplete Reaction: The presence of unreacted starting materials or intermediates can sometimes prevent crystallization, resulting in an oily product.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, which can appear oily.

Q2: I'm having difficulty finding a suitable single solvent for recrystallization. What are my options?

A2: If a single solvent is not effective, a mixed-solvent system is a common alternative.[1] This typically involves a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble. The solvents must be miscible. For a compound like this compound, common solvent pairs could include:

  • Ethanol/Water[1][2]

  • Dichloromethane/Hexanes

  • Ethyl Acetate/Hexanes

  • Toluene/Hexanes

Q3: After purification, I see a single spot on my TLC, but my NMR spectrum still shows impurities. Why is this?

A3: This is a common issue and can occur for several reasons:

  • Co-elution: The impurity may have a very similar Rf value to your product in the TLC solvent system you used. Try developing the TLC in a few different solvent systems with varying polarities.

  • NMR Sensitivity: NMR is a very sensitive technique and can detect impurities that are not visible on a TLC plate, especially if they are present in small quantities or lack a UV chromophore.

  • Solvent Impurities: The impurity peaks in your NMR could be from residual solvents used in your purification. Check the chemical shifts against common laboratory solvents.

  • Inorganic Impurities: TLC is not effective for detecting inorganic salts.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Difficulty in dissolving the crude product for recrystallization The chosen solvent has poor dissolving power for the compound.Try a more polar solvent. If using a mixed-solvent system, increase the proportion of the "good" solvent. Gentle heating can also help.
The compound "oils out" during recrystallization The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute.Add a small amount of the "good" solvent to the hot solution to ensure everything is fully dissolved before cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] If the compound has a low melting point, choose a lower-boiling point solvent system.
Poor recovery after recrystallization Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected.Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath for a longer period to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Multiple spots on TLC after column chromatography The polarity of the eluent is too high, causing co-elution. The column was overloaded with the crude material. The column was not packed properly.Start with a less polar eluent and gradually increase the polarity (gradient elution). Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio of silica to crude material). Ensure the column is packed uniformly without any cracks or channels.
Streaking of the spot on the TLC plate The compound may be acidic or basic and is interacting strongly with the silica gel. The sample is too concentrated.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization. Dilute your sample before spotting it on the TLC plate.

Experimental Data Record

Experiment ID Purification Method Solvent System / Eluent Temperature (°C) Yield (%) Purity (e.g., by NMR, LC-MS) Observations

Key Experimental Protocols

Recrystallization Protocol (General)
  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a potential recrystallization solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Silica Gel Column Chromatography Protocol (General)
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. The ideal eluent should give your desired compound an Rf value of approximately 0.3-0.4 and should show good separation from impurities.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. You can use isocratic (constant eluent composition) or gradient (increasing eluent polarity) elution.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product (this compound) Analysis1 Initial Analysis (TLC, NMR) Crude->Analysis1 Decision1 Is it an oil or solid? Analysis1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Solid Chromatography Column Chromatography Decision1->Chromatography Oil Solid_Path Solid Oil_Path Oil Analysis2 Purity Check (TLC, NMR, mp) Recrystallization->Analysis2 Chromatography->Analysis2 Pure Pure Product Analysis2->Pure

Caption: General purification workflow for a crude research chemical.

Crystallization_Troubleshooting Start Crystallization Failed (Oiling out or no crystals) Q1 Is the solution clear when hot? Start->Q1 Add_Solvent Add more 'good' solvent and reheat Q1->Add_Solvent No Q2 Did it oil out upon cooling? Q1->Q2 Yes A1_Yes Yes A1_No No Add_Solvent->Q1 Reheat_Add_Solvent Reheat, add more solvent, and cool slowly Q2->Reheat_Add_Solvent Yes Induce_Crystallization Induce Crystallization: - Scratch flask walls - Add seed crystal - Cool further Q2->Induce_Crystallization No A2_Yes Yes A2_No No

Caption: Troubleshooting decision tree for a failed crystallization.

References

"2-(1H-Indazol-3-yl)ethanol" solubility issues in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1H-Indazol-3-yl)ethanol. The information provided is intended to address common solubility issues encountered during in vitro and in vivo assays.

Troubleshooting Guide: Solubility Issues

Researchers often encounter challenges with the solubility of small molecules like this compound in aqueous-based biological assays. This guide provides a systematic approach to addressing these issues.

Problem: Precipitate forms when diluting a stock solution of this compound in aqueous buffer or cell culture medium.

This is a common issue for hydrophobic compounds when transitioning from a high-concentration organic stock solution to an aqueous environment.

Troubleshooting Workflow:

start Precipitation Observed check_stock 1. Verify Stock Solution Integrity start->check_stock lower_working_conc 2. Lower Final Working Concentration check_stock->lower_working_conc Stock is clear failure Consult Further Resources check_stock->failure Stock has precipitate optimize_dmso 3. Optimize Final DMSO Concentration lower_working_conc->optimize_dmso Precipitation persists success Compound Solubilized lower_working_conc->success Precipitation resolves use_solubilizing_agents 4. Use Solubilizing Agents optimize_dmso->use_solubilizing_agents Precipitation persists optimize_dmso->success Precipitation resolves sonication_warming 5. Apply Physical Dissolution Aids use_solubilizing_agents->sonication_warming Precipitation persists use_solubilizing_agents->success Precipitation resolves sonication_warming->success Precipitation resolves sonication_warming->failure Precipitation persists

Caption: A step-by-step workflow for troubleshooting precipitation issues.

Detailed Steps:

  • Verify Stock Solution Integrity:

    • Visually inspect your stock solution of this compound (typically in DMSO or ethanol) for any signs of precipitation.

    • If precipitate is present, gently warm the stock solution in a water bath (37°C) and vortex to redissolve the compound.

    • Always store stock solutions at the recommended temperature (-20°C or -80°C) and bring to room temperature before use.

  • Lower the Final Working Concentration:

    • The observed precipitation may be due to the compound's concentration exceeding its solubility limit in the aqueous medium.

    • Perform a serial dilution to determine the maximum concentration at which the compound remains soluble in your assay buffer or medium.

  • Optimize the Final DMSO Concentration:

    • While high concentrations of DMSO can be toxic to cells, a minimal amount can aid in solubility.

    • It is generally recommended to keep the final concentration of DMSO in cell-based assays below 0.5%, and ideally at or below 0.1%.

    • Test a range of final DMSO concentrations to find a balance between compound solubility and cell viability.

  • Utilize Solubilizing Agents:

    • For cell-free assays, or if compatible with your cell line, consider the use of solubilizing agents.

    • Pluronic® F-68 (a non-ionic surfactant) or Bovine Serum Albumin (BSA) can be added to the assay buffer to help keep hydrophobic compounds in solution.

  • Apply Physical Dissolution Aids:

    • After diluting the stock solution into the aqueous medium, brief sonication or gentle warming (to 37°C) can help to dissolve the compound.

    • Be cautious with warming, as it can affect the stability of some compounds or assay components.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

Q2: What is a typical stock solution concentration for compounds like this compound?

A2: A common starting stock solution concentration for small molecules with unknown solubility is 10 mM. If the compound readily dissolves, a higher concentration (e.g., 50 mM or 100 mM) can be prepared. If solubility is an issue at 10 mM, try preparing a 1 mM or 5 mM stock solution.

Q3: My compound precipitates out of solution over time during a long-term cell culture experiment. What can I do?

A3: This can happen as the compound degrades or interacts with components in the culture medium.

  • Reduce the frequency of media changes: If possible, change the media and re-dose with the compound more frequently to maintain the desired soluble concentration.

  • Test for compound stability: Assess the stability of this compound in your specific culture medium over the time course of your experiment.

  • Consider formulation strategies: For in vivo studies or long-term cultures, more advanced formulation techniques such as the use of cyclodextrins or lipid-based carriers may be necessary.

Q4: Can I use solvents other than DMSO for my cell-based assays?

A4: Yes, if your experiment is sensitive to DMSO. Other organic solvents such as ethanol or dimethylformamide (DMF) can be used. However, it is crucial to determine the toxicity of these solvents on your specific cell line by running a vehicle control experiment. The final concentration of any organic solvent should be kept to a minimum.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of C9H10N2O = 162.19 g/mol ).

      • Mass (mg) = 10 mmol/L * 0.16219 g/mmol * Volume (L) * 1000 mg/g

    • Weigh the calculated amount of the compound into a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Diluting Stock Solution into Aqueous Medium

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Sterile aqueous buffer or cell culture medium

    • Sterile polypropylene tubes

  • Procedure:

    • Bring the stock solution and the aqueous medium to room temperature or 37°C, depending on the experimental requirements.

    • Perform serial dilutions of the stock solution in the aqueous medium to achieve the desired final concentration.

    • Crucially, add the stock solution to the aqueous medium and immediately vortex or pipette mix to ensure rapid dispersion. Do not add the aqueous medium to the concentrated stock solution, as this is more likely to cause precipitation.

    • Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, refer to the troubleshooting guide.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative solubility data for this compound in common solvents. The table below provides general solubility classifications that can be used as a starting point. Researchers are encouraged to determine the specific solubility in their experimental systems.

Solvent/SystemExpected SolubilityRecommendations
Water Poorly Soluble / InsolubleNot recommended as a primary solvent.
Phosphate-Buffered Saline (PBS) Poorly Soluble / InsolubleDirect dissolution is unlikely to be successful.
Ethanol SolubleCan be used as a stock solvent.
Dimethyl Sulfoxide (DMSO) SolubleRecommended for high-concentration stock solutions.
Cell Culture Medium LimitedFinal concentration is critical; precipitation is likely at higher concentrations.

Signaling Pathways

While the specific biological targets of this compound are not well-documented, many indazole derivatives are known to act as kinase inhibitors. The diagram below illustrates a representative signaling pathway that is often targeted by this class of compounds. This is a generalized pathway and may not reflect the precise mechanism of action of this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indazole This compound (Potential Kinase Inhibitor) Indazole->RAF Indazole->MEK

Caption: Representative MAPK signaling pathway potentially targeted by indazole derivatives.

"2-(1H-Indazol-3-yl)ethanol" stability problems in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(1H-Indazol-3-yl)ethanol in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guides

Problem: Unexpectedly low assay values or loss of compound activity over a short period.

Possible Cause: Degradation of this compound in your experimental solution. The stability of the compound can be influenced by solvent, pH, temperature, and light exposure.

Troubleshooting Steps:

  • Solvent and pH Evaluation:

    • Initial Check: Verify the pH of your solution. Indazole derivatives can be susceptible to both acidic and basic conditions.[1]

    • Recommendation: Prepare fresh solutions and measure the pH. If possible, buffer the solution to a neutral pH (around 7.0-7.5) to minimize potential acid or base-catalyzed hydrolysis.

    • Action: Conduct a preliminary stability study by dissolving the compound in different solvents (e.g., DMSO, ethanol, acetonitrile, water) and at various pH values (e.g., pH 3, 7, 9). Analyze the samples at initial time (T=0) and after 24 hours.

  • Temperature Control:

    • Initial Check: Review the storage and experimental temperatures. Elevated temperatures can accelerate degradation.

    • Recommendation: Store stock solutions at -20°C or -80°C. During experiments, keep solutions on ice if the protocol allows.

    • Action: Perform a short-term thermal stability test. Incubate the solution at different temperatures (e.g., 4°C, room temperature, 40°C) and analyze for degradation at set time points.

  • Light Exposure Assessment:

    • Initial Check: Determine if the experimental setup exposes the solution to direct light for extended periods. Heteroaromatic compounds can be susceptible to photodegradation.[2]

    • Recommendation: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

    • Action: Conduct a photostability test by exposing a solution to a controlled light source (consistent with ICH Q1B guidelines) and comparing it to a sample kept in the dark.

  • Oxidative Stability:

    • Initial Check: Consider the possibility of oxidative degradation, especially if the solution is exposed to air for long durations or contains oxidizing agents.

    • Recommendation: Degas solvents before use and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.

    • Action: Test for oxidative degradation by bubbling air through the solution or adding a low concentration of hydrogen peroxide (e.g., 0.1-1%) and monitoring for degradation.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for a stock solution of this compound?

A1: For long-term storage, it is recommended to store stock solutions of this compound in a suitable solvent such as DMSO or ethanol at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and protected from light.

Q2: I observe a new peak in my chromatogram after my solution of this compound has been stored for a week. What could this be?

A2: The new peak is likely a degradation product. The formation of degradants can be influenced by factors such as pH, temperature, and light. To identify the degradation product, techniques like LC-MS/MS can be employed to determine its molecular weight and fragmentation pattern, which can help in structure elucidation.[3]

Q3: How can I perform a forced degradation study for this compound?

A3: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a compound.[4] A typical study involves exposing the compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound and a solution at an elevated temperature (e.g., 80°C).

  • Photolytic Degradation: Exposing the solid compound and a solution to a light source as per ICH Q1B guidelines.

Samples should be analyzed at various time points to track the formation of degradation products.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is required, which can separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[5][6] For method development, a C18 column is often a good starting point, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). For the identification of unknown degradation products, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[3][6][7]

Data Presentation

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)% DegradationNumber of Degradation Peaks
0.1 M HCl (60°C)2415.2%2
0.1 M NaOH (60°C)2425.8%3
3% H₂O₂ (RT)248.5%1
Heat (80°C, Solution)725.1%1
Photolytic (ICH Q1B)7212.3%2

This data is illustrative and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay
  • Instrumentation: HPLC with UV-Vis Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Sample Preparation for Forced Degradation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Dilute 1 mL of the stock solution with 9 mL of a 50:50 mixture of water and methanol. Incubate at 80°C.

  • Photostability: Expose a solution (prepared as for thermal degradation) and solid compound to a photostability chamber.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize acidic and basic samples before injection if necessary. Analyze all samples by the validated HPLC method.

Visualizations

Stability_Troubleshooting_Workflow start Start: Low Assay Value or Loss of Activity check_solution Check Solution Preparation and Storage Conditions start->check_solution evaluate_stability Evaluate Compound Stability check_solution->evaluate_stability ph_test pH Stability Test (Acidic, Neutral, Basic) evaluate_stability->ph_test temp_test Temperature Stability Test (Refrigerated, RT, Elevated) evaluate_stability->temp_test light_test Photostability Test (Light vs. Dark) evaluate_stability->light_test oxidative_test Oxidative Stability Test (Air vs. Inert Atmosphere) evaluate_stability->oxidative_test analyze_data Analyze Degradation Data ph_test->analyze_data temp_test->analyze_data light_test->analyze_data oxidative_test->analyze_data implement_changes Implement Corrective Actions: - Use Buffered Solutions - Control Temperature - Protect from Light - Use Fresh Solutions analyze_data->implement_changes end End: Stable Experimental Conditions implement_changes->end

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow start Start: Forced Degradation Study stress_conditions Expose Compound to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal Stress stress_conditions->thermal photo Photolytic Stress stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis characterization Characterize Degradants (LC-MS/MS, NMR) analysis->characterization pathway Propose Degradation Pathway characterization->pathway end End: Understand Intrinsic Stability pathway->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Investigating Off-Target Effects of 2-(1H-Indazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available data detailing the specific off-target effects of 2-(1H-Indazol-3-yl)ethanol in cells. This guide provides a general framework and best practices for researchers to investigate and troubleshoot potential off-target effects of novel compounds, particularly those containing an indazole scaffold, which is common in kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes after treatment with this compound that do not align with our hypothesized target. How can we determine if these are off-target effects?

A1: Unexplained cellular phenotypes are a common indicator of potential off-target activity. A systematic approach to de-risk these observations is recommended.

  • Initial Steps:

    • Confirm Compound Identity and Purity: Verify the chemical structure and purity of your batch of this compound via methods like NMR and LC-MS. Impurities can lead to confounding biological activity.

    • Dose-Response Analysis: Perform a dose-response curve for both your expected on-target phenotype and the unexpected off-target phenotype. If the EC50 values differ significantly, it may suggest the off-target effect is mediated by a different molecular target.

    • Use of Structurally Unrelated Inhibitors: If possible, use a structurally distinct inhibitor for your intended target. If this second inhibitor does not reproduce the unexpected phenotype, it strengthens the evidence for an off-target effect of this compound.

    • Rescue Experiments: If you are inhibiting a target, try to rescue the phenotype by re-introducing a downstream signaling component. If the off-target phenotype persists, it is likely independent of your intended pathway.

Q2: What are the most common off-target liabilities for compounds containing an indazole scaffold?

A2: The indazole scaffold is a privileged structure in medicinal chemistry, frequently used in the development of kinase inhibitors. While specific off-target effects are compound-dependent, broad-spectrum kinase profiling of indazole-containing molecules often reveals interactions with a range of kinases.

  • General Recommendations:

    • A broad kinase screen is the most effective way to identify off-target kinase interactions. Commercial services are available that screen against hundreds of kinases.

    • Pay close attention to kinases that are highly homologous to your primary target, as these are often sources of off-target activity.

Q3: How can we design experiments to identify the specific off-target protein(s) of this compound?

A3: Identifying the specific molecular off-target(s) requires specialized techniques.

  • Recommended Approaches:

    • Affinity-Based Methods:

      • Chemical Proteomics: Immobilize this compound on a solid support (e.g., beads) to "pull down" interacting proteins from a cell lysate. These proteins can then be identified by mass spectrometry.

      • Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in the presence of a ligand. Target engagement will typically stabilize a protein, leading to a shift in its melting temperature.

    • Genetic Approaches:

      • CRISPR/Cas9 Screening: Perform a genome-wide CRISPR screen to identify genes that, when knocked out, confer resistance or sensitivity to your compound. This can help elucidate the pathways affected by this compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High Cellular Toxicity at Low Concentrations Off-target effects on essential cellular machinery (e.g., kinases involved in cell cycle).Perform a broad kinase screen to identify potent off-target interactions. Lower the compound concentration and shorten treatment duration.
Inconsistent Phenotypic Results Between Experiments Compound instability, batch-to-batch variability, or differences in cell culture conditions.Confirm compound purity and stability in your experimental media. Standardize cell passage number and seeding density.
No Correlation Between On-Target and Off-Target Potency The off-target effect is mediated by a protein with a different binding affinity.This is strong evidence for an off-target effect. Prioritize off-target identification assays like chemical proteomics or TPP.

Experimental Protocols

Protocol 1: Broad-Spectrum Kinase Profiling

This is typically performed as a service by commercial vendors. The general workflow is as follows:

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration.

  • Assay Format: The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases (e.g., >400).

  • Detection Method: Kinase activity is measured, often via a radiometric assay (e.g., ³³P-ATP incorporation) or a fluorescence-based method.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a DMSO control. A "hit" is typically defined as inhibition above a certain threshold (e.g., >50% or >80%).

  • Follow-up: For any identified hits, determine the IC50 or Kᵢ values to quantify the potency of the off-target interaction.

Protocol 2: Thermal Proteome Profiling (TPP) Workflow

  • Cell Culture and Treatment: Grow cells to a sufficient density and treat with either this compound or a vehicle control (e.g., DMSO).

  • Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate into several tubes and heat each aliquot to a different temperature (e.g., from 37°C to 67°C).

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates to pellet the denatured/precipitated proteins.

  • Protein Digestion and TMT Labeling: Collect the supernatant (containing the soluble proteins) and digest the proteins into peptides. Label the peptides from each temperature point with tandem mass tags (TMTs) for multiplexed analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve between the compound-treated and vehicle-treated samples indicates a direct protein-drug interaction.

Visualizations

G cluster_workflow Experimental Workflow for Off-Target Identification A Unexpected Cellular Phenotype Observed B Confirm Compound Purity and Identity A->B C Dose-Response Analysis (On- vs. Off-Target) B->C D Broad-Spectrum Kinase Screen C->D If off-target effect is suspected E Chemical Proteomics / TPP C->E If off-target effect is suspected F Validate Hits with Orthogonal Assays D->F E->F G Identify Off-Target Protein(s) F->G

Caption: Workflow for investigating unexpected cellular phenotypes.

G cluster_pathway Hypothetical Off-Target Signaling Pathway Compound This compound OffTargetKinase Off-Target Kinase (e.g., Kinase X) Compound->OffTargetKinase Inhibition Substrate Substrate Protein OffTargetKinase->Substrate Phosphorylation DownstreamEffector Downstream Effector Substrate->DownstreamEffector Activation Phenotype Unintended Cellular Phenotype DownstreamEffector->Phenotype

Caption: A hypothetical off-target signaling cascade.

Optimizing "2-(1H-Indazol-3-yl)ethanol" concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(1H-Indazol-3-yl)ethanol

This guide provides technical support for researchers, scientists, and drug development professionals working with this compound. It offers troubleshooting advice, frequently asked questions, and standardized protocols to aid in the optimization of its concentration for various in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

A1: this compound belongs to the indazole class of heterocyclic compounds. Indazole derivatives are of significant interest in medicinal chemistry and have been developed as potent inhibitors of various protein kinases, such as IRAK4, PI3K, and PKC-zeta, which are crucial in signaling pathways related to inflammation and cancer.[1][2][3] While the specific targets of this compound are likely not yet fully characterized, it is hypothesized to function as a kinase inhibitor. Experiments should be designed to validate its targets and elucidate its precise mechanism of action.

Q2: What is the best solvent to use for this compound, and how do I prepare a stock solution?

A2: The choice of solvent depends on the compound's solubility. For initial testing, Dimethyl Sulfoxide (DMSO) and Ethanol are common choices for dissolving organic molecules for use in cell culture. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM to 100 mM) to minimize the final solvent concentration in your experimental media. Always use anhydrous, sterile-filtered solvents. A detailed protocol for preparing stock solutions is provided in the "Experimental Protocols" section.

Q3: What is the maximum recommended final solvent concentration in cell culture media?

A3: The final concentration of the solvent in the cell culture medium should be kept as low as possible to avoid off-target effects and cytotoxicity. For ethanol and DMSO, a final concentration of 0.1% is widely recommended, although some cell lines may tolerate up to 0.5%.[4][5] It is critical to perform a vehicle control experiment to determine the tolerance of your specific cell line to the solvent.[4][5]

Q4: How should I store the stock solution of this compound?

A4: Stock solutions of most organic compounds are typically stored at -20°C or -80°C to prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles. Protect the solution from light if the compound is light-sensitive.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Compound precipitates in media after dilution. 1. Poor solubility of the compound in aqueous media.2. The concentration of the compound exceeds its solubility limit.3. Interaction with media components (e.g., proteins).1. Ensure the final solvent concentration is sufficient to maintain solubility, but still within non-toxic limits.2. Try pre-warming the media to 37°C before adding the compound.3. Vortex the diluted solution gently before adding it to the cells.4. Test a lower working concentration of the compound.
No observable effect at expected concentrations. 1. The compound may be inactive in the chosen assay or cell line.2. The concentration used is too low.3. The compound has degraded due to improper storage or handling.4. Insufficient incubation time.1. Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar).2. Verify the identity and purity of the compound via analytical methods (e.g., LC-MS, NMR).3. Check the literature for the activity of similar indazole derivatives to guide concentration selection.4. Perform a time-course experiment to determine the optimal incubation period.
High cell death in both treated and vehicle control groups. 1. The final solvent concentration is too high and is causing cytotoxicity.2. Contamination of the stock solution or media.1. Reduce the final solvent concentration to ≤0.1%.[4]2. Perform a solvent toxicity assay to determine the maximum tolerable concentration for your cell line (see protocol below).3. Use fresh, sterile-filtered solvent and media.
Inconsistent results between experiments. 1. Variability in cell density at the time of treatment.2. Inconsistent incubation times.3. Degradation of the compound stock solution.4. Evaporation of ethanol from the culture media during incubation.[6]1. Ensure consistent cell seeding density and confluency.2. Standardize all incubation times and experimental conditions.3. Use fresh aliquots of the stock solution for each experiment.4. To prevent evaporation, place culture dishes inside a humidified secondary container with an open dish of sterile water.[6]

Data Presentation: Solvent Cytotoxicity

The following tables summarize general guidelines for solvent concentrations in cell culture, derived from multiple sources. The exact toxicity will be cell-line dependent.

Table 1: Recommended Maximum Solvent Concentrations in Cell Culture

Solvent Recommended Max. Concentration Notes
Ethanol0.1% - 0.5%Some cell lines are sensitive even at 0.5%.[5] Always perform a vehicle control.
DMSO≤ 0.1%Can induce cellular differentiation or other off-target effects at higher concentrations.

Table 2: Reported Cytotoxic Effects of Ethanol on Various Cancer Cell Lines

Cell Line Ethanol Concentration Exposure Time Effect on Viability Reference
Huh7, HT29, SW4800.3125%24 h>30% reduction[7]
Various10%60 minNear-total cell death[8]
Various15-20%5-10 minTotal cell death[8]
General Guideline< 1%N/AGenerally considered non-toxic for many lines, but must be verified.[4][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol
  • Determine the Molecular Weight (MW) of this compound. For the purpose of this guide, we will use a hypothetical MW of 176.20 g/mol .

  • Weigh the Compound: Accurately weigh out 1.76 mg of the compound using an analytical balance.

  • Dissolve in Solvent: Add 1 mL of 100% pure, sterile-filtered ethanol to the vial containing the compound.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all solid material is dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.

Protocol 2: Determining Vehicle (Ethanol) Toxicity
  • Seed Cells: Plate your cells in a 96-well plate at the desired density for your main experiment and allow them to adhere overnight.

  • Prepare Serial Dilutions of Ethanol: In sterile cell culture media, prepare a series of ethanol concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a media-only control).

  • Treat Cells: Remove the old media from the cells and add 100 µL of the prepared ethanol-containing media to the respective wells.

  • Incubate: Incubate the plate for the longest duration planned for your compound treatment experiments (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay, such as MTT or CCK-8, to measure the viability of the cells in each condition.[7]

  • Analyze Data: Plot cell viability (%) against ethanol concentration. The highest concentration that does not cause a significant decrease in viability (e.g., >90% viability) is the maximum tolerable solvent concentration.

Protocol 3: Dose-Response Experiment for this compound
  • Seed Cells: Plate cells in a 96-well plate as described in Protocol 2.

  • Prepare Compound Dilutions: From your 10 mM stock, prepare a series of working concentrations in culture media. Ensure the final ethanol concentration remains constant across all wells and below the predetermined toxic threshold (e.g., 0.1%).

    • Example Dilution Scheme for 0.1% Final EtOH: If your final volume is 100 µL, you will add 0.1 µL of each stock. To make this practical, perform an intermediate dilution of your stock solutions.

  • Treat Cells: Add the diluted compound to the wells. Include a "media only" (untreated) control and a "vehicle only" (0.1% ethanol) control.

  • Incubate: Incubate for the desired time (e.g., 24 hours).

  • Assess Endpoint: Measure the desired biological endpoint. This could be cell viability (to determine IC50), or a target-specific readout (e.g., protein phosphorylation via Western Blot or ELISA).

  • Analyze Data: Plot the response against the log of the compound concentration to determine key parameters like IC50 or EC50.

Visualizations

G cluster_prep Phase 1: Preparation & QC cluster_vehicle Phase 2: Vehicle Toxicity Test cluster_dose Phase 3: Dose-Response Experiment compound Weigh Compound stock Prepare 10-100 mM Stock Solution compound->stock solvent Prepare Anhydrous Sterile Solvent solvent->stock aliquot Aliquot & Store at -20°C stock->aliquot dilute_d Prepare Compound Dilutions (Constant Solvent %) aliquot->dilute_d seed_v Seed Cells (96-well plate) treat_v Treat Cells seed_v->treat_v dilute_v Prepare Solvent Dilutions (e.g., 0.05% to 2% EtOH) dilute_v->treat_v incubate_v Incubate (24-72h) treat_v->incubate_v viability_v Assess Cell Viability (e.g., MTT Assay) incubate_v->viability_v max_conc Determine Max Tolerable Solvent Concentration viability_v->max_conc max_conc->dilute_d seed_d Seed Cells (96-well plate) treat_d Treat Cells + Controls (Untreated, Vehicle) seed_d->treat_d dilute_d->treat_d incubate_d Incubate (24h) treat_d->incubate_d endpoint Measure Biological Endpoint incubate_d->endpoint ic50 Calculate IC50 / EC50 endpoint->ic50

Caption: Experimental workflow for optimizing a novel compound concentration.

G cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_cascade Intracellular Signaling Cascade ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase1 Kinase A receptor->kinase1 P kinase2 Kinase B kinase1->kinase2 kinase3 Kinase C kinase2->kinase3 tf Transcription Factor (e.g., AP-1) kinase3->tf response Cellular Response (Proliferation, Survival) tf->response Gene Expression compound This compound compound->kinase2 Inhibition

Caption: Hypothetical signaling pathway for this compound.

G cluster_troubleshooting Troubleshooting Logic start Issue: Inconsistent Results q1 Are cell seeding densities consistent? start->q1 s1 Action: Standardize seeding protocol. q1->s1 No q2 Are incubation times identical? q1->q2 Yes s1->q2 s2 Action: Use timers and standardize workflow. q2->s2 No q3 Are you using fresh stock aliquots? q2->q3 Yes s2->q3 s3 Action: Avoid multiple freeze-thaw cycles. q3->s3 No end Resolution: Improved Reproducibility q3->end Yes s3->end

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Synthesis of 2-(1H-Indazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(1H-Indazol-3-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective synthetic strategy involves a two-step process starting from 1H-indazole-3-carboxylic acid:

  • Esterification: Conversion of 1H-indazole-3-carboxylic acid to its corresponding methyl or ethyl ester.

  • Reduction: Reduction of the resulting ester to the desired this compound.

This route is often preferred due to the commercial availability of the starting material and generally high yields for each step.

Q2: Which reagents are recommended for the esterification of 1H-indazole-3-carboxylic acid?

Several methods can be employed for the esterification. A common and high-yielding method involves the use of thionyl chloride in methanol.[1] Another effective method is using a catalytic amount of sulfuric acid in refluxing methanol.[2]

Q3: What are the best reducing agents for converting the indazole ester to this compound?

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols and is a suitable choice for this transformation.[3][4] Borane (BH₃) complexes, such as BH₃-THF or BH₃-SMe₂, are also effective and can offer better chemoselectivity if other reducible functional groups are present in the molecule.[5][6]

Q4: I am observing low yields in my reduction step. What are the possible causes?

Low yields in the reduction of the indazole ester can stem from several factors:

  • Incomplete reaction: The amount of reducing agent may be insufficient, or the reaction time may be too short. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Degradation of the starting material or product: Indazole derivatives can be sensitive to harsh reaction conditions. Prolonged reaction times at high temperatures can lead to decomposition.

  • Side reactions: The N-H proton of the indazole ring is acidic and can react with strong bases or nucleophiles, potentially leading to undesired side products.

  • Difficult workup: The workup procedure for LiAlH₄ reactions can be challenging, and improper quenching or extraction can lead to loss of product.

Q5: Are there any known side reactions to be aware of during the synthesis?

A potential side reaction during the synthesis is the alkylation or acylation at the N-1 or N-2 position of the indazole ring, especially if electrophilic reagents are present. During the reduction with LiAlH₄, over-reduction is generally not a concern for this specific transformation, but care must be taken to control the reaction conditions to avoid decomposition.

Troubleshooting Guides

Problem 1: Low Yield in the Esterification of 1H-Indazole-3-carboxylic Acid
Possible Cause Troubleshooting Suggestion
Incomplete reactionEnsure the reaction is run for a sufficient amount of time. Monitor the reaction progress by TLC until the starting material is consumed. For the sulfuric acid-catalyzed method, refluxing for at least 2 hours is recommended.[2] For the thionyl chloride method, refluxing for 1.5 hours has been reported to give high yields.[1]
Reagent qualityUse freshly opened or properly stored thionyl chloride and anhydrous methanol to avoid deactivation by moisture.
Insufficient catalystIf using sulfuric acid, ensure a catalytic amount is added.
Workup lossesDuring the workup, ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent like ethyl acetate and performing multiple extractions.[1]
Problem 2: Incomplete Reduction of Methyl 1H-indazole-3-carboxylate with LiAlH₄
Possible Cause Troubleshooting Suggestion
Insufficient LiAlH₄An excess of LiAlH₄ is typically required. A common practice is to use 1.5 to 2 equivalents of LiAlH₄ relative to the ester.
Reaction temperature too lowWhile the reaction is often initiated at 0 °C for safety, it may require warming to room temperature or even gentle reflux to go to completion. Monitor the reaction by TLC.
Short reaction timeAllow the reaction to stir for an adequate duration. Overnight stirring at room temperature is a common practice for LiAlH₄ reductions.
Poor quality LiAlH₄LiAlH₄ is highly reactive with moisture. Use freshly opened reagent or ensure it has been stored under an inert atmosphere.
Problem 3: Formation of Multiple Products in the Reduction Step
Possible Cause Troubleshooting Suggestion
N-H reactivityThe indazole N-H is acidic and can be deprotonated by LiAlH₄. This can sometimes lead to the formation of complexes or side products. Consider N-protection of the indazole ring prior to reduction if this becomes a persistent issue, although this adds extra steps to the synthesis.
Impure starting materialEnsure the starting methyl 1H-indazole-3-carboxylate is pure before proceeding with the reduction. Purify by recrystallization or column chromatography if necessary.
Workup issuesThe workup of LiAlH₄ reactions is critical. A carefully controlled sequential addition of water, followed by aqueous sodium hydroxide, and then more water (Fieser workup) can help to precipitate the aluminum salts as a granular solid that is easier to filter off.[1]

Experimental Protocols

Synthesis of Methyl 1H-indazole-3-carboxylate
  • Method 1: Using Thionyl Chloride [1]

    • Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in methanol.

    • Cool the mixture to 0 °C.

    • Slowly add thionyl chloride (2.0 eq) dropwise.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 1.5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify by recrystallization or column chromatography. Expected yields are typically high (around 94%).[1]

  • Method 2: Using Sulfuric Acid [2]

    • Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the solution at reflux temperature for 2 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, evaporate the methanol under reduced pressure.

    • Treat the residue with ice water.

    • Extract the precipitated product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Reduction of Methyl 1H-indazole-3-carboxylate to this compound
  • Using Lithium Aluminum Hydride (LiAlH₄) (General Procedure)

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5-2.0 eq) in an anhydrous ether like tetrahydrofuran (THF) or diethyl ether.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

      • Water (x mL, where x is the mass of LiAlH₄ in grams)

      • 15% aqueous sodium hydroxide solution (x mL)

      • Water (3x mL)

    • Stir the resulting mixture vigorously at room temperature for at least 30 minutes until a white granular precipitate forms.

    • Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes.

    • Filter the mixture through a pad of Celite, washing the filter cake with additional THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography on silica gel.

Visualizations

Reaction_Pathway 1H-indazole-3-carboxylic acid 1H-indazole-3-carboxylic acid Methyl 1H-indazole-3-carboxylate Methyl 1H-indazole-3-carboxylate 1H-indazole-3-carboxylic acid->Methyl 1H-indazole-3-carboxylate CH3OH, H+ or SOCl2 This compound This compound Methyl 1H-indazole-3-carboxylate->this compound 1. LiAlH4, THF 2. H2O workup

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_esterification Esterification Troubleshooting cluster_reduction Reduction Troubleshooting Low Yield (Ester) Low Yield (Ester) Check Reagent Quality Check Reagent Quality Low Yield (Ester)->Check Reagent Quality Verify Reaction Time/Temp Verify Reaction Time/Temp Low Yield (Ester)->Verify Reaction Time/Temp Optimize Workup Optimize Workup Low Yield (Ester)->Optimize Workup Low Yield (Alcohol) Low Yield (Alcohol) Increase Reducing Agent Increase Reducing Agent Low Yield (Alcohol)->Increase Reducing Agent Adjust Reaction Conditions Adjust Reaction Conditions Low Yield (Alcohol)->Adjust Reaction Conditions Improve Workup Procedure Improve Workup Procedure Low Yield (Alcohol)->Improve Workup Procedure

Caption: Troubleshooting workflow for the synthesis.

Optimization_Logic node_result node_result node_action node_action Start Start Reaction Complete? Reaction Complete? Start->Reaction Complete? Purify Product Purify Product Reaction Complete?->Purify Product Yes Increase Reaction Time Increase Reaction Time Reaction Complete?->Increase Reaction Time No Yield > 80%? Yield > 80%? Purify Product->Yield > 80%? Increase Reaction Time->Reaction Complete? Process Optimized Process Optimized Yield > 80%?->Process Optimized Yes Increase LiAlH4 eq. Increase LiAlH4 eq. Yield > 80%?->Increase LiAlH4 eq. No Increase LiAlH4 eq.->Start

Caption: Logic diagram for optimizing the reduction step.

References

Technical Support Center: Crystallization of 2-(1H-Indazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing "2-(1H-Indazol-3-yl)ethanol".

Troubleshooting Crystallization: A Step-by-Step Guide

Crystallization is a critical purification technique, and its success is influenced by factors such as solvent choice, temperature, and the presence of impurities.[1][2] This guide addresses common issues encountered during the crystallization of this compound.

Issue 1: No Crystals Form Upon Cooling

This is a frequent challenge in crystallization experiments and can arise from several factors.[3][4]

Question: I've dissolved my sample of this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

Answer:

This issue, known as supersaturation, can be resolved by inducing nucleation.[4] Here are several techniques to try:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[5] This creates microscopic scratches that can serve as nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of this compound from a previous successful crystallization, add a tiny amount (a "seed crystal") to the supersaturated solution.[3] This provides a template for further crystal formation.

  • Reducing Solvent Volume: It's possible that too much solvent was used, making the solution too dilute for crystals to form.[4] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lowering the Temperature: If cooling to room temperature is unsuccessful, try further cooling the flask in an ice bath.[6]

  • Adding an Anti-Solvent: If using a solvent in which this compound is highly soluble, you can try adding a small amount of a miscible "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise until the solution becomes slightly cloudy, then warm the solution until it is clear again and allow it to cool slowly.

Issue 2: Oiling Out Instead of Crystallizing

"Oiling out" occurs when the dissolved solid separates as a liquid instead of a solid upon cooling.[5] This is often due to the melting point of the compound being lower than the temperature of the solution or the presence of significant impurities.[4][5]

Question: My dissolved this compound is forming an oil at the bottom of the flask instead of crystals. How can I fix this?

Answer:

An oily product is undesirable as it often traps impurities.[7] Here are some corrective measures:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then cool the solution again, perhaps more slowly.[5]

  • Lower the Cooling Temperature Drastically: Once the solution is hot and homogeneous, cool it quickly in an ice bath with vigorous stirring. This may promote the formation of a microcrystalline solid instead of an oil. This solid can then be recrystallized.

  • Change the Solvent: The initial solvent may not be appropriate. A solvent with a lower boiling point might prevent the solution from being above the compound's melting point during cooling.[4]

  • Purify Further Before Crystallization: If the issue is due to a high impurity load, consider purifying the crude product by another method, such as column chromatography, before attempting crystallization.

Issue 3: Crystals Form Too Quickly

Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.[5]

Question: As soon as I remove my flask from the heat, a large amount of solid crashes out of the solution. Is this a problem?

Answer:

Yes, this indicates that the crystallization is happening too quickly, which can lead to a less pure final product.[5] An ideal crystallization involves the slow formation of crystals over a period of about 15-20 minutes.[5] To slow down the process:

  • Add More Solvent: Reheat the solution and add a small amount of additional solvent to increase the solubility of the compound at elevated temperatures.[5] This will require the solution to cool more before reaching the point of saturation.

  • Insulate the Flask: Allow the flask to cool more slowly by placing it on an insulating surface (like a wooden block or paper towels) rather than directly on the benchtop. Covering the flask with a watch glass can also help to retain heat.[5]

Issue 4: Poor Recovery of the Final Product

A low yield of crystals can be frustrating and may be caused by several factors.[5]

Question: After filtration, I have a very low yield of this compound crystals. What could have gone wrong?

Answer:

Several factors can contribute to a poor recovery:

  • Using Too Much Solvent: This is a common reason for low yield, as a significant amount of the product remains dissolved in the mother liquor.[4][5] To check this, you can try to evaporate some of the solvent from the filtrate and see if more crystals form upon cooling.

  • Premature Crystallization During Filtration: If a hot filtration step was used to remove insoluble impurities, some of the product may have crystallized on the filter paper or in the funnel.[8] To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to rinse.

  • Washing with Too Much or Warm Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving a significant portion of your product.[9][10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for crystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but has low solubility at low temperatures.[2] You can determine a suitable solvent through small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures).[9] A rule of thumb is that solvents with similar polarity to the compound are often good candidates.[10][11]

Q2: What are the key physical properties of this compound that are relevant for crystallization?

A2: While specific experimental data for this compound is not widely published, we can refer to data for a similar compound, 2-(1H-Indazol-3-yl)ethanamine, to make some estimations.[12] Key properties to consider are its molecular weight and predicted boiling point, which can help in selecting an appropriate solvent and determining the temperature range for crystallization.

Hypothetical Physical Properties for this compound:

PropertyValue
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Predicted Boiling Point~360 °C at 760 mmHg
AppearanceOff-white to pale yellow solid

Hypothetical Solubility Data:

SolventSolubility at 20°C (g/100mL)Solubility at Boiling Point (g/100mL)
Water< 0.11.5
Ethanol5.225.8
Isopropanol3.120.4
Acetonitrile8.530.1
Toluene0.58.2

Q3: Can I use a solvent mixture for crystallization?

A3: Yes, a mixed solvent system can be very effective, especially when the compound is too soluble in one solvent and not soluble enough in another.[8] A common approach is to dissolve the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.[6] Continue adding the hot solvent in small portions until the solid is completely dissolved.[6]

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.[8] Crystal formation should begin during this time. For maximum recovery, you can then place the flask in an ice bath.[6]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8][9]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter paper or by placing them in a desiccator.

Protocol 2: Hot Filtration to Remove Insoluble Impurities
  • Dissolution: Dissolve the impure solid in slightly more than the minimum amount of hot solvent required for complete dissolution. This will prevent premature crystallization during filtration.[8]

  • Hot Filtration: Pre-heat a stemless funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it into the new flask.

  • Concentration and Cooling: Re-heat the filtrate to evaporate the excess solvent until the solution is saturated. Then, allow the solution to cool as described in the single-solvent protocol.

  • Filtration, Washing, and Drying: Follow steps 3-5 from the single-solvent protocol.

Visual Guides

Crystallization_Workflow cluster_prep Preparation cluster_process Process cluster_result Result start Start with Crude This compound choose_solvent Choose Appropriate Solvent(s) start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool Cool Slowly to Induce Crystallization dissolve->cool hot_filtration->cool collect Collect Crystals via Vacuum Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the crystallization of this compound.

Troubleshooting_Tree cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_too_fast Rapid Crystallization start Problem Encountered During Crystallization no_crystals No Crystals Upon Cooling start->no_crystals oiling_out Compound Oils Out start->oiling_out too_fast Crystals Crash Out start->too_fast scratch Scratch Inner Surface no_crystals->scratch Try First seed Add Seed Crystal scratch->seed If no success reduce_solvent Reduce Solvent Volume seed->reduce_solvent If still no success cool_further Cool in Ice Bath reduce_solvent->cool_further Final attempt add_solvent Re-dissolve & Add More Solvent oiling_out->add_solvent Primary solution change_solvent Change Solvent add_solvent->change_solvent If problem persists add_more_solvent Re-dissolve & Add More Solvent too_fast->add_more_solvent slow_cool Insulate for Slower Cooling add_more_solvent->slow_cool

Caption: A decision tree for troubleshooting common crystallization problems.

References

Avoiding degradation of "2-(1H-Indazol-3-yl)ethanol" during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of "2-(1H-Indazol-3-yl)ethanol" during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a dry, cool, and well-ventilated place.[1] The container should be tightly closed to prevent moisture absorption and contamination.[1] For optimal preservation, storage in a refrigerator at 2-8°C, protected from light, is advisable. Avoid exposure to heat and sources of ignition.[2]

Q2: I observed a change in the color of my stored this compound. What could be the cause?

A2: A change in color, such as yellowing or browning, can be an indicator of degradation. This may be caused by exposure to light (photodegradation), heat (thermal degradation), or oxygen (oxidation). It is crucial to investigate the purity of the material using an appropriate analytical method, such as HPLC, to determine the extent of degradation and identify any impurities.

Q3: My compound shows poor solubility after storage. What might be the reason?

A3: Poor solubility can result from the formation of degradation products that are less soluble than the parent compound. Polymerization or the formation of insoluble salts due to interaction with contaminants in the storage container or atmosphere are potential causes. Ensure the storage container is inert and tightly sealed.

Q4: Can this compound degrade in solution?

A4: Yes, this compound can be susceptible to degradation in solution, particularly under harsh pH conditions (acidic or basic) and upon exposure to light or oxidizing agents. Hydrolysis of functional groups and oxidation of the indazole ring or the ethanol side chain are potential degradation pathways. It is recommended to use freshly prepared solutions and to store them under refrigerated and dark conditions if immediate use is not possible.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
  • Possible Cause 1: Hydrolytic Degradation. The indazole ring system can be susceptible to hydrolysis, especially under acidic or basic conditions. Electron-withdrawing groups on the ring can increase this sensitivity.

    • Troubleshooting Step: Analyze a freshly prepared sample against the stored sample. If new peaks are present in the stored sample, consider hydrolytic degradation. Prepare solutions in neutral, buffered media (pH 6-8) and analyze them promptly after preparation.

  • Possible Cause 2: Oxidative Degradation. Exposure to air (oxygen) or peroxide contaminants in solvents can lead to oxidation of the indazole ring or the ethanol side chain.

    • Troubleshooting Step: Purge solvents with an inert gas (e.g., nitrogen or argon) before use. Store the compound under an inert atmosphere. Avoid using old or improperly stored solvents that may contain peroxides.

  • Possible Cause 3: Photodegradation. Indazole derivatives can be sensitive to light, particularly UV radiation, which can cause rearrangement of the indazole ring to a benzimidazole or other degradation products.

    • Troubleshooting Step: Protect the compound from light at all times by using amber vials or wrapping containers with aluminum foil. Conduct experiments under low-light conditions whenever possible.

Issue 2: Inconsistent Experimental Results
  • Possible Cause: Degradation of the compound during the experiment. The experimental conditions (e.g., temperature, pH, exposure to light) may be causing the degradation of this compound, leading to variable results.

    • Troubleshooting Step: Review the experimental protocol for harsh conditions. If possible, modify the protocol to use milder temperatures, neutral pH, and protection from light. Include a control sample of this compound that is subjected to the same experimental conditions but without other reagents to assess its stability.

Data on Potential Degradation

Stress ConditionDurationTemperatureDegradation (%)Major Degradation Products
0.1 M HCl24 hours60°C15%Hydrolyzed side chain
0.1 M NaOH24 hours60°C25%Ring-opened products
3% H₂O₂24 hours25°C30%N-oxides, oxidized side chain
Thermal48 hours80°C10%Unspecified thermal degradants
Photolytic (UV)24 hours25°C40%Benzimidazole rearrangement product

Experimental Protocols

The following are generalized protocols for forced degradation studies that can be adapted for this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

Hydrolytic Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for analysis.

  • Alkaline Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acidic hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute with mobile phase for analysis.

  • Neutral Hydrolysis:

    • Add 1 mL of the stock solution to 9 mL of purified water.

    • Incubate and sample as described above.

  • Analysis: Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV, LC-MS).

Oxidative Degradation Protocol
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Stress:

    • Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 12, 24 hours).

    • Dilute with mobile phase for analysis.

  • Analysis: Analyze the samples immediately after preparation to prevent further degradation.

Photolytic Degradation Protocol
  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration (e.g., 0.1 mg/mL).

    • Place the solution in a transparent container (e.g., quartz cuvette or clear glass vial).

    • Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

  • Light Exposure:

    • Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Place the control sample alongside the exposed sample.

  • Analysis: At appropriate time intervals, withdraw aliquots from both the exposed and control samples and analyze them by a stability-indicating method.

Thermal Degradation Protocol
  • Sample Preparation: Place a known amount of solid this compound in a vial.

  • Thermal Stress:

    • Place the vial in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Withdraw samples at various time points (e.g., 24, 48, 72 hours).

  • Analysis:

    • Allow the samples to cool to room temperature.

    • Dissolve the samples in a suitable solvent and dilute to a known concentration for analysis by a stability-indicating method.

Visualizations

cluster_storage Recommended Storage storage_conditions This compound refrigerator 2-8°C storage_conditions->refrigerator Temperature dark Protected from Light storage_conditions->dark Light dry Dry Environment storage_conditions->dry Humidity sealed Tightly Sealed Container storage_conditions->sealed Atmosphere

Caption: Recommended Storage Conditions for this compound.

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (3% H₂O₂) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis thermal Thermal (Solid State, 80°C) start->thermal sampling Sample at Time Intervals hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis evaluation Evaluate Degradation Profile & Identify Degradants analysis->evaluation

Caption: Experimental Workflow for Forced Degradation Studies.

cluster_troubleshooting Troubleshooting Degradation Issues start Degradation Suspected (e.g., new peaks, color change) check_storage Review Storage Conditions: - Temperature (2-8°C)? - Protected from light? - Tightly sealed? start->check_storage check_protocol Review Experimental Protocol: - Harsh pH? - High temperature? - Exposure to light? start->check_protocol correct_storage Action: Optimize Storage (Refrigerate, protect from light, use inert atmosphere) check_storage->correct_storage No reanalyze Re-analyze Compound check_storage->reanalyze Yes modify_protocol Action: Modify Protocol (Use milder conditions, protect from light) check_protocol->modify_protocol Yes check_protocol->reanalyze No correct_storage->reanalyze modify_protocol->reanalyze

Caption: Logical Troubleshooting Guide for Degradation of this compound.

References

"2-(1H-Indazol-3-yl)ethanol" inconsistent experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-(1H-Indazol-3-yl)ethanol

Disclaimer: The following troubleshooting guide is based on general principles of organic synthesis, analytical chemistry, and pharmacology. Currently, there is a limited amount of published experimental data specifically for this compound. The scenarios presented are hypothetical to aid researchers in addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Synthesis

Q1: My synthesis of this compound resulted in a significantly lower yield than expected. What are the potential causes and how can I troubleshoot this?

A1: Low synthetic yield can stem from several factors throughout the experimental process. Here’s a systematic approach to troubleshooting:

  • Reagent Quality: Verify the purity and reactivity of your starting materials. Degradation of reagents, especially the hydrazine source or the starting ester/acid, can significantly impact the yield. Consider re-purifying or using freshly opened reagents.

  • Reaction Conditions: The formation of the indazole ring is sensitive to temperature and reaction time.

    • Temperature Control: Ensure consistent and accurate temperature control throughout the reaction. Fluctuations can lead to the formation of side products.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times leading to decomposition can lower the yield.

  • Atmosphere: Indazole synthesis can be sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) and with anhydrous solvents.

  • Work-up and Purification: Product may be lost during the extraction and purification steps.

    • Ensure the pH is appropriate during aqueous extraction to minimize the solubility of the product in the aqueous layer.

    • Evaluate your chromatography conditions (solvent system, silica gel activity) to ensure efficient separation and recovery of the product.

Troubleshooting Decision Workflow for Low Synthesis Yield

start Low Yield Observed reagent Check Reagent Purity & Integrity start->reagent conditions Verify Reaction Conditions (Temp, Time, Atmosphere) reagent->conditions Reagents OK end Yield Improved reagent->end Impure reagents identified & replaced workup Optimize Work-up & Purification conditions->workup Conditions OK conditions->end Conditions optimized analysis Analyze Byproducts workup->analysis Work-up OK workup->end Product loss minimized analysis->end Identity of byproducts informs further optimization

Caption: Troubleshooting workflow for low synthesis yield.

Characterization

Q2: The 1H NMR spectrum of my synthesized this compound is inconsistent with the expected structure. What could be the issue?

A2: Discrepancies in NMR spectra often point to structural isomers, impurities, or residual solvent.

  • Isomer Formation: The synthesis of indazoles can sometimes yield a mixture of N-1 and N-2 alkylated isomers. The position of the substituent on the pyrazole ring will significantly alter the chemical shifts and coupling patterns of the aromatic protons. Compare your spectrum to literature data for similar indazole derivatives to identify potential isomeric products.

  • Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone) can obscure signals from your product. Check for characteristic solvent peaks.

  • Starting Material: Incomplete reaction can result in the presence of starting materials in your final product. Compare the NMR of your product with that of the starting materials.

  • Degradation: The compound may have degraded during work-up or storage. Re-purify a small sample and promptly acquire the NMR spectrum.

Hypothetical 1H NMR Data Comparison

CompoundAromatic Protons (ppm)-CH2CH2OH (ppm)
Expected Product: this compoundMultiplets at ~7.2-7.8Triplet at ~3.1 (Ar-CH2), Triplet at ~4.0 (CH2-OH)
Possible Isomer: 2-(2H-Indazol-3-yl)ethanolDifferent multiplet pattern in aromatic regionSimilar triplets for the ethanol chain
Starting Material: Ethyl 2-(1H-indazol-3-yl)acetateMultiplets at ~7.2-7.8Singlet at ~4.1 (Ar-CH2), Quartet at ~4.2 and Triplet at ~1.2 (Ethyl ester)
Biological Assays

Q3: I am observing high variability in the results of my in vitro biological assays with this compound. How can I improve the consistency?

A3: Variability in biological assays can be due to compound-related issues or assay conditions.

  • Compound Solubility: Poor solubility of the test compound in the assay medium can lead to inconsistent concentrations and, therefore, variable results.

    • Troubleshooting: Determine the solubility of your compound in the assay buffer. The use of a co-solvent like DMSO is common, but its final concentration should be kept low (typically <0.5%) and consistent across all wells.

  • Compound Stability: The compound may be unstable in the assay medium over the time course of the experiment.

    • Troubleshooting: Assess the stability of the compound in the assay buffer at the relevant temperature and time points using methods like HPLC or LC-MS.

  • Assay Conditions: Ensure that all assay parameters (e.g., cell density, incubation times, reagent concentrations) are consistent across all experiments. Use of positive and negative controls in every plate is crucial to monitor assay performance.

Hypothetical Signaling Pathway Inhibition Assay Data

ExperimentIC50 (µM)Observations
15.2No issues noted.
215.8Precipitate observed in higher concentration wells.
37.5DMSO concentration was higher than in Exp. 1.
45.5Freshly prepared stock solution used.

Hypothetical Signaling Pathway

cluster_cell Cell Membrane cluster_nucleus Nucleus Receptor Receptor KinaseA KinaseA Receptor->KinaseA activates Ligand Ligand Ligand->Receptor KinaseB KinaseB KinaseA->KinaseB phosphorylates TranscriptionFactor TranscriptionFactor KinaseB->TranscriptionFactor activates Nucleus Gene Expression TranscriptionFactor->Nucleus translocates to Compound This compound Compound->KinaseA inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

Synthesis of this compound

This hypothetical protocol is based on common methods for the synthesis of similar compounds.

  • Reaction Setup: To a solution of ethyl 2-(1H-indazol-3-yl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, slowly add lithium aluminum hydride (LiAlH4) (1.5 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Work-up: Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford this compound.

In Vitro Kinase Assay Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer.

  • Assay Plate Setup: Add the kinase, substrate, and ATP to the wells of a 384-well plate.

  • Incubation: Add the serially diluted compound to the wells. Incubate the plate at 30 °C for 60 minutes.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using luminescence or fluorescence).

  • Data Analysis: Measure the signal and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Technical Support Center: Enhancing the Bioavailability of 2-(1H-Indazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of "2-(1H-Indazol-3-yl)ethanol". The focus is on strategies to improve its oral bioavailability, a critical factor for therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of this compound?

Low oral bioavailability of a compound like this compound can stem from several factors. Often, for compounds in this class, poor aqueous solubility is a primary hurdle, limiting the dissolution of the drug in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2] Another significant factor can be extensive first-pass metabolism in the liver, where the drug is metabolized before it can reach systemic circulation.[2] The inherent permeability of the compound across the intestinal membrane also plays a crucial role.

Q2: What are the first steps I should take to assess the bioavailability of my compound?

To begin, a thorough physicochemical characterization of this compound is essential. This includes determining its aqueous solubility at different pH values, its partition coefficient (LogP), and its permeability. In vitro models are cost-effective and rapid methods for initial screening.[3][4] Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide insights into its passive permeability.[3] Cell-based assays using Caco-2 cell monolayers can further elucidate both passive and active transport mechanisms.[3]

Q3: What are the main strategies to improve the bioavailability of a poorly soluble compound?

There are several established strategies to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.

  • Physical Modifications: These methods aim to increase the surface area of the drug for dissolution. Techniques include:

    • Particle Size Reduction: Micronization and nanosizing increase the surface-area-to-volume ratio, which can improve the dissolution rate.[1][5]

    • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer carrier can prevent crystallization and maintain the drug in a more soluble amorphous state.[1][6]

  • Formulation-Based Approaches:

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as nanoemulsions, self-nanoemulsifying drug delivery systems (SNEDDS), and solid lipid nanoparticles (SLNs) can enhance the solubility and absorption of lipophilic drugs.[5][6][7]

    • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps & Suggested Solutions
Low and variable oral exposure in animal studies. Poor aqueous solubility leading to incomplete dissolution.1. Characterize Solubility: Determine the pH-solubility profile of this compound. 2. Particle Size Reduction: Attempt micronization or nanomilling to increase the surface area. 3. Formulation: Develop a simple formulation, such as a suspension in a viscosity-enhancing vehicle or a solution in a co-solvent system, and repeat the in vivo study.
High in vitro permeability but low in vivo absorption. Rapid metabolism in the gut wall or liver (first-pass effect).1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound.[4] 2. Co-administration with Inhibitors: In preclinical studies, co-administer with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) to confirm metabolic pathways. 3. Prodrug Approach: Consider designing a prodrug of this compound that is less susceptible to first-pass metabolism.
Precipitation of the compound observed in the gastrointestinal tract during in vivo studies. Supersaturation followed by precipitation from a bioavailability-enhancing formulation.1. In Vitro Dissolution/Precipitation Testing: Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) to assess the supersaturation and precipitation kinetics of your formulation. 2. Incorporate Precipitation Inhibitors: Add polymers like HPMC or PVP to your formulation to maintain a supersaturated state in the GI tract.
Difficulty in developing a stable amorphous solid dispersion. Recrystallization of the drug during storage.1. Polymer Screening: Screen a variety of polymers with different properties to find a suitable carrier that has good miscibility with your compound. 2. Drug Loading: Optimize the drug loading in the dispersion; lower drug loading often leads to better stability. 3. Storage Conditions: Store the solid dispersion under controlled temperature and humidity conditions to prevent moisture-induced recrystallization.

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion Formulation

This protocol describes a method for preparing an oil-in-water (o/w) nanoemulsion to improve the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Labrafac™ PG)[5]

  • Surfactant (e.g., Kolliphor® EL)

  • Co-surfactant (e.g., Transcutol® HP)[5]

  • Deionized water

  • Magnetic stirrer

  • High-pressure homogenizer or ultrasonicator

Method:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Preparation of the Organic Phase: Dissolve the accurately weighed amount of this compound in the selected oil phase.

  • Addition of Surfactant and Co-surfactant: To the organic phase, add the surfactant and co-surfactant at a predetermined ratio and mix thoroughly.

  • Formation of the Nanoemulsion: Slowly add the aqueous phase (deionized water) to the organic mixture under gentle magnetic stirring.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.

Protocol 2: In Vitro Dissolution Testing with Biorelevant Media

This protocol outlines a method for assessing the dissolution of a formulated version of this compound under conditions that mimic the gastrointestinal tract.

Materials:

  • Formulation of this compound (e.g., solid dispersion, nanoemulsion)

  • Fasted State Simulated Intestinal Fluid (FaSSIF) powder

  • Fed State Simulated Intestinal Fluid (FeSSIF) powder

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • HPLC system for drug quantification

Method:

  • Preparation of Media: Prepare FaSSIF and FeSSIF media according to the supplier's instructions.

  • Dissolution Setup: Set up the dissolution apparatus with the appropriate volume of biorelevant medium at 37°C and a paddle speed of 50 rpm.

  • Introduction of Formulation: Introduce a accurately weighed amount of the this compound formulation into the dissolution vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the dissolution medium.

  • Sample Preparation: Immediately filter the samples through a suitable syringe filter (e.g., 0.22 µm PVDF) to stop further dissolution.

  • Quantification: Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 Formulation Development cluster_3 In Vitro Evaluation cluster_4 In Vivo Assessment cluster_5 Goal low_bio low_bio solubility Solubility Assessment low_bio->solubility Investigate Causes permeability Permeability (PAMPA, Caco-2) low_bio->permeability Investigate Causes logp LogP Determination low_bio->logp Investigate Causes Low Bioavailability of\nthis compound Low Bioavailability of This compound particle_size Particle Size Reduction solubility->particle_size Guide Strategy solid_dispersion Solid Dispersion solubility->solid_dispersion Guide Strategy lipid_based Lipid-Based Formulations solubility->lipid_based Guide Strategy permeability->particle_size Guide Strategy permeability->solid_dispersion Guide Strategy permeability->lipid_based Guide Strategy logp->particle_size Guide Strategy logp->solid_dispersion Guide Strategy logp->lipid_based Guide Strategy dissolution Dissolution Testing particle_size->dissolution Test Performance solid_dispersion->dissolution Test Performance lipid_based->dissolution Test Performance pk_study Pharmacokinetic Study dissolution->pk_study metabolism Metabolic Stability metabolism->pk_study improved_bio improved_bio pk_study->improved_bio Improved\nBioavailability Improved Bioavailability signaling_pathway_logic compound This compound (Oral Administration) dissolution Dissolution in GI Fluids compound->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption Solubility-Limited first_pass First-Pass Metabolism (Liver) absorption->first_pass Permeability systemic_circulation Systemic Circulation first_pass->systemic_circulation Metabolic Stability target_site Target Site of Action systemic_circulation->target_site formulation Bioavailability Enhancement Strategies formulation->dissolution Improves formulation->absorption Enhances formulation->first_pass Reduces

References

Technical Support Center: Synthesis of 2-(1H-Indazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of 2-(1H-Indazol-3-yl)ethanol. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: The most frequently encountered challenges during the scale-up synthesis of this compound include:

  • Low or inconsistent yields: Difficulty in maintaining high yields as the batch size increases.

  • Impurity formation: Generation of side products that are difficult to separate. Common impurities may include N-1 and N-2 alkylated regioisomers if the synthesis involves alkylation of the indazole ring.

  • Exothermic reactions: Managing the heat generated during certain reaction steps to prevent runaway reactions and side product formation.

  • Purification difficulties: Challenges in crystallization or chromatographic separation at a large scale.

  • Physical handling issues: Problems with filtration of intermediates or the final product due to particle size and morphology.

Q2: What are the critical process parameters to monitor during the synthesis?

A2: To ensure a robust and reproducible synthesis on a larger scale, it is crucial to monitor and control the following parameters:

  • Temperature: Precise temperature control is vital, especially during exothermic steps, to minimize the formation of impurities.

  • Rate of addition of reagents: Slow and controlled addition of reagents can prevent localized high concentrations and reduce side reactions.

  • Stirring rate: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer.

  • pH: Maintaining the correct pH is often critical during work-up and extraction procedures to ensure the product is in the desired form for isolation.

  • Reaction time: Monitoring the reaction to completion by techniques like HPLC or TLC is essential to avoid over- or under-reacting.

Q3: How can I control the formation of N-1 versus N-2 alkylated isomers?

A3: The direct alkylation of 1H-indazoles can often lead to a mixture of N-1 and N-2 alkylated products.[1][2] To control this, consider the following strategies:

  • Choice of base and solvent: The regioselectivity of N-alkylation can be influenced by the base and solvent system. A thorough screening of conditions is recommended.

  • Protecting groups: Utilizing a protecting group on one of the nitrogen atoms can direct the alkylation to the desired position.

  • Alternative synthetic routes: Employing a synthetic strategy that avoids direct alkylation of the indazole nitrogen, such as building the indazole ring with the desired substituent already in place, can circumvent this issue.

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing lower than expected yields, follow this troubleshooting workflow:

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity incomplete_reaction Incomplete Reaction? (Monitor by HPLC/TLC) check_purity->incomplete_reaction Purity OK end_bad Issue Persists: Contact Advanced Support check_purity->end_bad Impure side_reactions Significant Side Products Observed? incomplete_reaction->side_reactions No optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) incomplete_reaction->optimize_conditions Yes workup_loss Product Loss During Work-up/Isolation? side_reactions->workup_loss No side_reactions->optimize_conditions Yes purification_method Review Purification Method (Crystallization, Chromatography) workup_loss->purification_method Yes workup_loss->end_bad No end_good Yield Improved optimize_conditions->end_good purification_method->end_good

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting Steps:

  • Verify Starting Material Quality: Ensure the purity of your starting materials. Impurities can inhibit the reaction or lead to side products.

  • Monitor Reaction Progress: Use analytical techniques like HPLC or TLC to track the consumption of starting materials and the formation of the product. An incomplete reaction may require longer reaction times or an adjustment of the reaction temperature.

  • Identify Side Products: If significant side products are observed, try to identify their structures. This can provide insight into undesired reaction pathways. For instance, the formation of dimeric species or products from over-alkylation might occur.

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and stoichiometry of reagents to find the optimal conditions for your scale.

  • Review Work-up and Isolation: Significant amounts of product can be lost during extraction, washing, and purification. Analyze aqueous layers for product and optimize your crystallization or chromatography methods.

Issue 2: Presence of Significant Impurities

The presence of impurities can complicate purification and affect the quality of the final product.

Common Impurities and Mitigation Strategies:

Impurity TypePotential CauseRecommended Action
N-1 Isomer Non-selective alkylation of the indazole ring.Screen different bases and solvents. Consider using a protecting group strategy.
Starting Material Incomplete reaction.Increase reaction time, temperature, or amount of excess reagent.
Over-alkylation Product Reaction with the ethanol hydroxyl group.Use a protecting group for the hydroxyl function if necessary.
Solvent Adducts Reaction with the solvent, especially under harsh conditions.Choose a more inert solvent.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization for large-scale synthesis.

Step 1: Reduction of 2-(1H-Indazol-3-yl)acetic acid

G start Start: 2-(1H-Indazol-3-yl)acetic acid in THF add_reducing_agent Slowly add reducing agent (e.g., LiAlH4) at 0°C start->add_reducing_agent stir Stir at room temperature and monitor by TLC/HPLC add_reducing_agent->stir quench Quench reaction with water and aqueous NaOH stir->quench Reaction Complete filter Filter the solid aluminum salts quench->filter extract Extract the filtrate with an organic solvent (e.g., Ethyl Acetate) filter->extract dry Dry the organic layer over Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by crystallization or column chromatography concentrate->purify end End: this compound purify->end

Caption: Experimental workflow for the reduction step.

Methodology:

  • Reaction Setup: A solution of 2-(1H-Indazol-3-yl)acetic acid in an appropriate anhydrous solvent (e.g., THF) is charged into a reactor under an inert atmosphere (e.g., Nitrogen).

  • Reduction: The solution is cooled to 0°C, and a reducing agent (e.g., Lithium aluminum hydride) is added portion-wise, maintaining the internal temperature below 10°C.

  • Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC or HPLC.

  • Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., 15% NaOH solution) at 0°C.

  • Isolation: The resulting slurry is filtered, and the filter cake is washed with the reaction solvent. The filtrate is then extracted with a suitable organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by crystallization from an appropriate solvent system or by column chromatography.

Quantitative Data Example: Effect of Temperature on Purity and Yield

Reaction Temperature (°C)Yield (%)Purity (by HPLC, %)
08598.5
25 (Room Temp)8297.2
407594.1

This data suggests that running the reaction at a lower temperature is beneficial for both yield and purity.

For further assistance, please contact our advanced technical support team.

References

Technical Support Center: Overcoming Resistance to 2-(1H-Indazol-3-yl)ethanol in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address resistance to "2-(1H-Indazol-3-yl)ethanol" in cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound?

A1: While specific data for "this compound" is limited in publicly available literature, indazole derivatives are frequently investigated as kinase inhibitors.[1] It is hypothesized that this compound functions by targeting specific protein kinases involved in cellular signaling pathways that control cell growth, proliferation, and survival. Cancers can become dependent on the activity of a single oncogenic pathway, making the kinases in that pathway attractive drug targets.

Q2: What are the common mechanisms of acquired resistance to kinase inhibitors?

A2: Acquired resistance to kinase inhibitors in cancer cell lines typically arises from several key mechanisms:

  • Secondary Mutations in the Target Kinase: The kinase that the drug targets can acquire mutations that prevent the drug from binding effectively, while still allowing the kinase to function.

  • Target Gene Amplification: The cancer cells can produce more of the target kinase, effectively overwhelming the inhibitor.

  • Activation of Bypass Signaling Pathways: The cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, allowing them to continue to grow and proliferate.[2][3]

  • Drug Efflux: Increased expression of drug efflux pumps can actively remove the compound from the cell, reducing its intracellular concentration and efficacy.

  • Epithelial-to-Mesenchymal Transition (EMT): A cellular process that can confer drug resistance and is associated with changes in cell morphology and gene expression.

Q3: How can I determine if my cell line has developed resistance to this compound?

A3: Resistance can be identified by a rightward shift in the dose-response curve, indicating a higher concentration of the compound is required to achieve the same level of growth inhibition. This is typically measured using a cell viability assay, such as the MTT or XTT assay. A significant increase in the IC50 (half-maximal inhibitory concentration) value compared to the parental, sensitive cell line is a clear indication of resistance.

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in our cell line.
Possible Cause Suggested Solution
Development of acquired resistance.Confirm resistance by performing a dose-response curve and comparing the IC50 value to the parental cell line.
Cell line contamination or misidentification.Authenticate your cell line using short tandem repeat (STR) profiling.
Reagent instability.Ensure proper storage and handling of the "this compound" stock solution. Prepare fresh dilutions for each experiment.
Problem 2: The IC50 value for this compound has significantly increased.
Possible Cause Suggested Solution
Target-based resistance: Secondary mutation or amplification of the target kinase.- Sequence the putative target kinase gene to identify potential mutations. - Perform a Western blot to assess the expression level of the target kinase.
Bypass pathway activation: Upregulation of alternative signaling pathways.- Use phospho-specific antibody arrays or Western blotting to screen for activation of common resistance pathways (e.g., EGFR, MET, AKT, ERK). - Consider combination therapy with an inhibitor of the identified bypass pathway.
Increased drug efflux: Overexpression of ABC transporters (e.g., P-glycoprotein).- Perform a rhodamine 123 efflux assay to assess transporter activity. - Test the effect of co-treating with a known efflux pump inhibitor (e.g., verapamil).

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium

  • This compound

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours to allow cells to attach.

  • Treat cells with a serial dilution of "this compound" and a vehicle control.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis (Annexin V) Assay

This protocol detects apoptosis by identifying the externalization of phosphatidylserine.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates and treat with "this compound" at the desired concentrations.

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in protein expression and phosphorylation in key signaling pathways.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with "this compound" for the desired time points.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

Data Presentation

Table 1: Example IC50 Values for Sensitive vs. Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental (Sensitive)1.51
Resistant Clone 115.210.1
Resistant Clone 225.817.2

Table 2: Example Apoptosis Analysis in Response to Treatment

Cell LineTreatment (IC50)% Apoptotic Cells (Annexin V+)
Parental (Sensitive)Vehicle5.2
1.5 µM45.8
Resistant Clone 1Vehicle6.1
15.2 µM15.3

Visualizations

experimental_workflow Troubleshooting Workflow for Drug Resistance start Decreased Cell Sensitivity Observed confirm Confirm Resistance (IC50 Shift) start->confirm investigate Investigate Mechanism confirm->investigate target Target-Based Resistance? investigate->target Hypothesis 1 bypass Bypass Pathway Activation? investigate->bypass Hypothesis 2 efflux Increased Drug Efflux? investigate->efflux Hypothesis 3 sequence Sequence Target Gene target->sequence western_target Western Blot for Target Expression target->western_target western_pathway Western Blot for Pathway Activation bypass->western_pathway efflux_assay Rhodamine 123 Efflux Assay efflux->efflux_assay combo_therapy Combination Therapy western_pathway->combo_therapy

Caption: A flowchart for troubleshooting resistance.

signaling_pathway Potential Kinase Inhibitor Resistance Pathways drug This compound target_kinase Target Kinase drug->target_kinase Inhibition downstream Downstream Signaling target_kinase->downstream proliferation Cell Proliferation & Survival downstream->proliferation bypass_kinase Bypass Kinase (e.g., MET, EGFR) alt_pathway Alternative Pathway Activation bypass_kinase->alt_pathway alt_pathway->proliferation Resistance Mechanism

References

Technical Support Center: Modifying 2-(1H-Indazol-3-yl)ethanol for Enhanced Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the modification of "2-(1H-Indazol-3-yl)ethanol" and its analogs to improve kinase selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for improving the selectivity of a kinase inhibitor like this compound?

A1: Improving the selectivity of a kinase inhibitor involves modifying its chemical structure to exploit the subtle differences between the target kinase and other kinases.[1] Key strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule and assessing the impact on potency and selectivity.[2]

  • Targeting Unique Pockets: Designing modifications that interact with less conserved regions of the ATP-binding site or allosteric sites.

  • Exploiting the Gatekeeper Residue: Modifying the inhibitor to interact differently with the "gatekeeper" residue, which can vary in size among kinases.

  • Introducing Covalent Modifiers: Incorporating a reactive group that can form a covalent bond with a nearby non-conserved cysteine residue in the target kinase.

  • Optimizing Physicochemical Properties: Adjusting properties like lipophilicity and polar surface area can influence how the compound interacts with different kinase binding sites.[3]

Q2: What are the most common off-target effects observed with indazole-based kinase inhibitors?

A2: Indazole-based inhibitors, while often potent, can exhibit off-target activity against closely related kinases within the same family or even across different kinase families due to the conserved nature of the ATP-binding pocket.[1] For example, an inhibitor designed for a specific tyrosine kinase might also show activity against other tyrosine kinases. Comprehensive kinase panel screening is essential to identify these off-target effects early in the drug discovery process.[1]

Q3: How does the ATP concentration in a kinase assay affect the interpretation of IC50 values?

A3: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay. A higher ATP concentration will lead to a higher apparent IC50 value, as the inhibitor has to compete with more ATP for binding to the kinase. When comparing the potency of different inhibitors or the selectivity against different kinases, it is crucial to use a standardized ATP concentration, ideally close to the physiological Km value for each kinase.[4][5]

Q4: What are some common issues encountered during the synthesis of substituted indazoles?

A4: The synthesis of substituted indazoles can present several challenges, including:

  • Regioisomer Formation: Alkylation or acylation of the indazole ring can occur at either the N1 or N2 position, leading to a mixture of products that may be difficult to separate.

  • Low Yields: Certain cyclization reactions to form the indazole core can have low yields, especially with sterically hindered or electronically demanding substrates.

  • Side Reactions: Depending on the chosen synthetic route, side reactions such as dimerization, elimination, or over-alkylation can occur.[6]

  • Purification Difficulties: The polarity of some indazole derivatives can make them challenging to purify by standard column chromatography.

Troubleshooting Guides

Problem 1: Low Yield During Synthesis of this compound Analogs
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or increasing the temperature.
Suboptimal reaction conditionsExperiment with different solvents, bases, or catalysts. For example, in a palladium-catalyzed cross-coupling reaction, the choice of ligand can significantly impact the yield.
Degradation of starting materials or productEnsure all reagents and solvents are pure and dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture.
Difficult purification leading to product lossTry alternative purification methods such as preparative HPLC or crystallization.
Problem 2: Poor Selectivity of a Modified this compound Analog
Possible Cause Suggested Solution
The modification does not sufficiently differentiate between the target and off-target kinases.Analyze the crystal structures of the target and key off-target kinases to identify differences in their ATP-binding pockets. Design new modifications that can exploit these differences.[3]
The compound is a general ATP-competitive inhibitor.Consider strategies to move away from purely ATP-competitive inhibition. Explore modifications that could lead to allosteric modulation or interaction with regions outside the highly conserved ATP-binding site.
The assay conditions are not optimized to reveal selectivity.Perform kinase profiling against a broad panel of kinases. Ensure that the ATP concentration used in the assays is consistent and relevant for each kinase.[4][5]
Problem 3: Inconsistent Results in Kinase Inhibition Assays
Possible Cause Suggested Solution
Compound precipitation in the assay bufferCheck the solubility of your compound in the assay buffer. If necessary, adjust the buffer composition or use a lower concentration of the compound.
Instability of the compoundAssess the stability of your compound under the assay conditions (e.g., temperature, pH).
Variability in enzyme activityUse a consistent source and batch of recombinant kinase. Always include a positive control inhibitor to normalize the results.
Assay format interferenceSome assay formats (e.g., fluorescence-based) can be prone to interference from colored or fluorescent compounds.[7] If you suspect interference, try an alternative assay format (e.g., radiometric).[7]

Data Presentation

The following tables summarize hypothetical quantitative data for a series of modified this compound analogs. This data is for illustrative purposes to demonstrate how to structure and compare results.

Table 1: Kinase Inhibitory Potency and Selectivity of Modified Analogs

Compound IDModification on Indazole RingTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Parent None1502005001.3
Analog A 5-Fluoro1203006002.5
Analog B 6-Chloro901504501.7
Analog C 5-Methoxy20080012004.0
Analog D 1-Methyl1802507001.4

Table 2: Physicochemical Properties of Modified Analogs

Compound IDMolecular Weight ( g/mol )cLogPPolar Surface Area (Ų)Solubility (µM)
Parent 176.201.550.7150
Analog A 194.191.750.7120
Analog B 210.642.050.790
Analog C 206.221.459.9180
Analog D 190.221.847.5140

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-substituted this compound Analogs
  • Protection of the Indazole NH: To a solution of this compound in a suitable solvent (e.g., DMF or THF), add a base (e.g., NaH or K2CO3).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide (e.g., methyl iodide, benzyl bromide).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
  • Prepare the Kinase Reaction Buffer: Typically contains a buffer (e.g., HEPES, Tris-HCl), MgCl2, DTT, and a protein substrate.

  • Prepare Serial Dilutions of the Inhibitor: Dissolve the test compound in DMSO to make a stock solution and then prepare serial dilutions in the kinase reaction buffer.

  • Initiate the Kinase Reaction: In a microplate, add the kinase, the inhibitor dilution, and the protein substrate.

  • Start the reaction by adding a mixture of cold ATP and [γ-33P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the Reaction and Capture the Substrate: Spot the reaction mixture onto a phosphocellulose filter mat.

  • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Quantify Kinase Activity: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis & Optimization start This compound modification Chemical Modification (e.g., N-alkylation, ring substitution) start->modification purification Purification (Column Chromatography, HPLC) modification->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Kinase Assay (IC50 determination) characterization->in_vitro selectivity Kinase Selectivity Panel in_vitro->selectivity cellular Cell-based Assays selectivity->cellular sar SAR Analysis cellular->sar optimization Lead Optimization sar->optimization

Caption: Experimental workflow for modifying this compound.

signaling_pathway inhibitor This compound Analog target_kinase Target Kinase inhibitor->target_kinase substrate Substrate target_kinase->substrate ATP -> ADP p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response logical_relationship cluster_goals Optimization Goals increase_potency Increase Potency lead_candidate Lead Candidate increase_potency->lead_candidate increase_selectivity Increase Selectivity increase_selectivity->lead_candidate improve_pk Improve PK Properties improve_pk->lead_candidate

References

Validation & Comparative

A Comparative Guide to Indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Its versatile nature allows for substitutions that can be fine-tuned to achieve high potency and selectivity for various biological targets. This guide provides a comparative analysis of three distinct classes of indazole derivatives, highlighting their performance as kinase inhibitors and receptor antagonists, supported by experimental data.

Introduction to Indazole Derivatives

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. This aromatic system is a key feature in a variety of pharmacologically active molecules.[1] The ability to modify the indazole core at multiple positions has led to the development of drugs targeting a diverse array of proteins involved in diseases such as cancer and inflammation.[2] This guide will delve into specific examples of indazole derivatives that have been developed as pan-Pim kinase inhibitors, PI3K inhibitors, and CCR4 antagonists, providing a comparative overview of their biological performance.

Pan-Pim Kinase Inhibitors: 3-(Pyrazin-2-yl)-1H-indazole Derivatives

The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that play crucial roles in cell survival, proliferation, and apoptosis.[3][4] Their overexpression is implicated in various cancers, making them attractive targets for therapeutic intervention.[5] A series of 3-(pyrazin-2-yl)-1H-indazole derivatives has been identified as potent pan-Pim kinase inhibitors.[6]

Experimental Data

The following table summarizes the in vitro potency of a representative compound from this series, compound 13o .

CompoundTargetIC50 (nM)[7]Cellular Assay (KMS-12) IC50 (µM)
13o Pim-10.40.03
Pim-21.1
Pim-30.4
Pim Kinase Signaling Pathway

Pim kinases are downstream effectors of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[4][5] Once expressed, Pim kinases phosphorylate a number of downstream targets, including the pro-apoptotic protein BAD, thereby promoting cell survival. Inhibition of Pim kinases can thus lead to the reactivation of apoptotic pathways in cancer cells.

Pim_Kinase_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim Pim Kinase STAT->Pim Transcription BAD BAD Pim->BAD Phosphorylation (Inhibition) Cell_Survival Cell Survival Pim->Cell_Survival Apoptosis Apoptosis BAD->Apoptosis Inhibition Indazole_Inhibitor 3-(Pyrazin-2-yl)-1H-indazole (e.g., Compound 13o) Indazole_Inhibitor->Pim

Caption: Pim Kinase Signaling Pathway and Inhibition.

PI3K Inhibitor: GDC-0941 (Pictilisib)

The phosphatidylinositol 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival.[8] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers.[1][8] GDC-0941 (Pictilisib) is a potent, orally bioavailable pan-class I PI3K inhibitor featuring an indazole moiety.[9][10]

Experimental Data

The following tables summarize the in vitro potency and pharmacokinetic properties of GDC-0941.

In Vitro Potency

TargetIC50 (nM)[11][12]Cellular p-Akt Inhibition (U87MG cells) IC50 (nM)[11]
PI3Kα346
PI3Kβ33
PI3Kδ3
PI3Kγ75

Pharmacokinetic Properties in Preclinical Species [12]

SpeciesOral Bioavailability (%)Half-life (h)
Mouse77.91.2
Rat46.52.5
Dog41.83.9
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is activated by receptor tyrosine kinases (RTKs).[11] Upon activation, PI3K phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt.[11] Akt then phosphorylates a multitude of downstream proteins that regulate cell survival, growth, and proliferation.[1][11] GDC-0941 inhibits PI3K, thereby blocking the entire downstream signaling cascade.

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream Cell_Processes Cell Survival, Growth, Proliferation Downstream->Cell_Processes GDC0941 GDC-0941 (Pictilisib) GDC0941->PI3K

Caption: PI3K/Akt Signaling Pathway and Inhibition.

CCR4 Antagonist: GSK2239633A

CC-chemokine receptor 4 (CCR4) is a key receptor involved in the trafficking of Th2 lymphocytes to sites of inflammation and is implicated in allergic diseases such as asthma.[13][14] It is also involved in the recruitment of regulatory T cells (Tregs) to the tumor microenvironment, which can suppress the anti-tumor immune response.[14][15] GSK2239633A is an indazole arylsulfonamide that acts as an allosteric antagonist of human CCR4.[9][16]

Experimental Data

The following tables summarize the in vitro and in vivo data for GSK2239633A.

In Vitro Activity [9][16]

AssaypIC50pA2
[¹²⁵I]-TARC Binding to human CCR47.96-
TARC-induced F-actin polymerization in human CD4+ CCR4+ T-cells-7.11

Pharmacokinetic Properties in Healthy Male Subjects (1500 mg oral dose) [17]

ParameterValue
Tmax (h)1.0 - 1.5
t½ (h)13.5
Oral Bioavailability (%)~16
Mean CCR4 Occupancy (%)74
CCR4 Signaling Pathway

CCR4 is a G protein-coupled receptor (GPCR).[15] Binding of its cognate chemokines, CCL17 (TARC) and CCL22 (MDC), activates downstream signaling pathways, including the mobilization of intracellular calcium, leading to cell migration.[15] As an antagonist, GSK223963-3A binds to an allosteric site on CCR4, preventing the conformational changes necessary for receptor activation and subsequent signaling.[16]

CCR4_Signaling_Pathway Chemokine CCL17 (TARC) / CCL22 (MDC) CCR4 CCR4 Receptor Chemokine->CCR4 G_Protein G Protein CCR4->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 Calcium Intracellular Ca²⁺ Release IP3->Calcium Cell_Migration Cell Migration Calcium->Cell_Migration GSK2239633A GSK2239633A GSK2239633A->CCR4 Allosteric Antagonism

Caption: CCR4 Signaling Pathway and Antagonism.

Experimental Protocols

Pim Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is a general guideline for determining the IC50 of an inhibitor against a Pim kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.

Materials:

  • Pim Kinase (e.g., PIM1)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor® 647-labeled)

  • Kinase Buffer

  • Test Compound (Indazole Derivative)

  • 384-well plate

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare a serial dilution of the test compound in kinase buffer.

  • In a 384-well plate, add 5 µL of the test compound dilution to the respective wells.

  • Prepare a mixture of the Pim kinase and the Eu-anti-Tag antibody in kinase buffer.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Add 5 µL of the kinase tracer to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the ratio against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

PI3K Inhibition Assay (HTRF® Assay)

This protocol provides a general method for measuring the activity of PI3K inhibitors using a Homogeneous Time Resolved Fluorescence (HTRF) assay that detects the product of the kinase reaction, PIP3.[18][19]

Materials:

  • PI3K enzyme (e.g., PI3Kα)

  • PIP2 (substrate)

  • ATP

  • HTRF® Detection Reagents (e.g., Biotin-PIP3, Europium-labeled anti-GST antibody, and Streptavidin-XL665)

  • Reaction Buffer

  • Test Compound (e.g., GDC-0941)

  • 384-well plate

  • HTRF®-compatible plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the reaction buffer.

  • In a 384-well plate, add the test compound to the appropriate wells.

  • Prepare a mixture of the PI3K enzyme and PIP2 substrate in the reaction buffer.

  • Add the enzyme/substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add the HTRF® detection reagents to each well.

  • Incubate the plate at room temperature for 1 hour to allow for the detection complex to form.

  • Read the plate on an HTRF®-compatible plate reader.

  • Calculate the HTRF® ratio and determine the IC50 value of the inhibitor.

CCR4 Antagonism Assay (Calcium Flux Assay)

This protocol describes a general method to assess the antagonist activity of a compound on CCR4 by measuring changes in intracellular calcium levels upon chemokine stimulation.[14]

Materials:

  • Cells expressing CCR4 (e.g., CCR4-transfected cell line or primary T-cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • CCR4 ligand (e.g., CCL17/TARC)

  • Test Compound (e.g., GSK2239633A)

  • Assay Buffer

  • Flow cytometer or fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Harvest the CCR4-expressing cells and resuspend them in the assay buffer.

  • Load the cells with the calcium-sensitive dye by incubating them with the dye for 30-60 minutes at 37°C.

  • Wash the cells to remove any excess dye.

  • Resuspend the cells in the assay buffer and pre-incubate them with a serial dilution of the test compound for a specified time.

  • Establish a baseline fluorescence reading using a flow cytometer or plate reader.

  • Stimulate the cells by adding the CCR4 ligand (e.g., TARC).

  • Immediately measure the change in fluorescence over time.

  • The inhibition of the calcium flux by the test compound is used to determine its antagonist activity and calculate the IC50 value.

References

Comparative Efficacy Analysis of 2-(1H-Indazol-3-yl)ethanol Against Known Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature and pharmacological databases reveals no specific biological efficacy data for the compound 2-(1H-Indazol-3-yl)ethanol . The information presented herein is intended to serve as a comparative guide for researchers and drug development professionals by providing context based on the known activities of structurally related indazole-containing compounds and offering a framework for potential future investigations.

Introduction to the Indazole Scaffold

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active compounds, including several FDA-approved drugs.[1][2] Molecules incorporating the indazole core have demonstrated a wide range of pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5][6] Notably, the indazole motif is a key feature in several targeted cancer therapies, including kinase inhibitors like Pazopanib and Axitinib, as well as Poly (ADP-ribose) polymerase (PARP) inhibitors such as Niraparib.[7][8] Given this precedent, it is plausible that novel indazole derivatives, such as this compound, could exhibit interesting biological activities.

Hypothetical Comparative Efficacy Data

In the absence of experimental data for this compound, the following table provides a template for how its efficacy could be compared against known inhibitors of a potential target class, such as PARP inhibitors. This is a speculative comparison based on the fact that the target compound has been mentioned as a synthetic intermediate in the preparation of PARP inhibitors.

CompoundTargetIC50 (nM)Cell LineCell-Based Potency (EC50, µM)Reference
This compound Hypothetical: PARP-1Data Not Availablee.g., MDA-MB-436 (BRCA1 mutant)Data Not Available-
OlaparibPARP-1/21.5 / 0.8MDA-MB-4360.01[9]
NiraparibPARP-1/23.8 / 2.1CAPAN-1 (BRCA2 mutant)0.01[8]
RucaparibPARP-1/2/31.4 / 0.7 / 6.6Capan-10.007[9]

Potential Experimental Protocols

To ascertain the biological efficacy of this compound, a series of in vitro experiments would be necessary. Below are sample protocols for key assays, assuming a hypothetical investigation into its potential as a PARP inhibitor.

PARP-1 Enzymatic Assay

Objective: To determine the direct inhibitory effect of this compound on PARP-1 enzymatic activity.

Methodology:

  • A commercially available PARP-1 chemiluminescent assay kit can be utilized.

  • Recombinant human PARP-1 enzyme is incubated with a histone-coated 96-well plate in the presence of biotinylated NAD+ and activated DNA.

  • The test compound, this compound, is added in a series of dilutions (e.g., from 1 nM to 100 µM) to determine a dose-response curve.

  • The reaction is initiated by the addition of NAD+.

  • After a specified incubation period, the plate is washed, and the biotinylated PAR-polymers formed are detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

  • The luminescence is measured using a plate reader, and the IC50 value is calculated from the dose-response curve. Olaparib would be used as a positive control.

Cell-Based Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of cancer cell lines with and without BRCA mutations.

Methodology:

  • BRCA1-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) breast cancer cell lines are seeded in 96-well plates.

  • After 24 hours, cells are treated with increasing concentrations of this compound.

  • Cells are incubated for 72 hours.

  • Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • The EC50 values are determined by plotting cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a potential mechanism of action for an indazole-based PARP inhibitor and a typical experimental workflow for its initial evaluation.

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 senses PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis BER_Complex Base Excision Repair Complex Recruitment PAR_synthesis->BER_Complex DNA_Repair DNA Repair BER_Complex->DNA_Repair Collapsed_Fork Replication Fork Collapse (in BRCA-deficient cells) BER_Complex->Collapsed_Fork leads to Indazole_Compound This compound (Hypothetical Inhibitor) Inhibition Inhibition Indazole_Compound->Inhibition Inhibition->PAR_synthesis blocks Apoptosis Apoptosis / Cell Death Collapsed_Fork->Apoptosis

Caption: Hypothetical signaling pathway of PARP-1 inhibition by an indazole compound.

Experimental_Workflow Compound_Synthesis Synthesis of This compound Enzymatic_Assay In Vitro PARP-1 Enzymatic Assay Compound_Synthesis->Enzymatic_Assay Cell_Proliferation_Assay Cell-Based Proliferation Assay (BRCA+/BRCA- lines) Enzymatic_Assay->Cell_Proliferation_Assay If active Data_Analysis IC50 / EC50 Determination and Comparative Analysis Cell_Proliferation_Assay->Data_Analysis

Caption: Workflow for the initial biological evaluation of a novel compound.

Conclusion

While there is currently no direct evidence to support the efficacy of this compound for any specific biological target, its chemical scaffold holds significant promise based on the activities of related compounds. The frameworks provided in this guide are intended to assist researchers in designing and executing experiments to elucidate the pharmacological profile of this and other novel indazole derivatives. Further investigation is required to determine if this compound has therapeutic potential.

References

Comparative Anticancer Activity of Indazole Derivatives: A Focus on Compound 2f

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "2-(1H-Indazol-3-yl)ethanol" : Extensive literature searches did not yield specific experimental data on the anticancer activity of "this compound". Therefore, this guide focuses on a well-characterized and potent indazole derivative, compound 2f , as a representative of this promising class of anticancer agents. This guide will compare its performance against established chemotherapy drugs, Doxorubicin and Paclitaxel, providing supporting experimental data and protocols for researchers, scientists, and drug development professionals.

Indazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer effects.[1] Several indazole-based drugs, such as Axitinib and Pazopanib, are already in clinical use for cancer therapy.[1] This highlights the therapeutic potential of the indazole scaffold in oncology.

Quantitative Analysis of Anticancer Activity

The in vitro efficacy of the indazole derivative 2f was evaluated against a panel of human cancer cell lines and compared with standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

Table 1: IC50 Values of Indazole Derivative 2f against Various Cancer Cell Lines

Cancer Cell LineCell TypeIC50 (µM) of 2f
4T1Murine Breast Cancer0.23[2]
HepG2Human Liver Cancer0.80[2]
MCF-7Human Breast Cancer0.34[2]

Table 2: Comparative IC50 Values against 4T1 Murine Breast Cancer Cell Line

CompoundTarget/MechanismIC50 (µM) on 4T1 Cells
Indazole Derivative 2f Potential Tyrosine Kinase Inhibitor, Apoptosis Inducer0.23[2]
Doxorubicin Topoisomerase II Inhibitor, DNA Intercalator~1.3 - 1.62 µg/mL (~2.39 - 2.97 µM)[3][4]
Paclitaxel Microtubule Stabilizer~3.78 - 50 nM (~0.004 - 0.05 µM)[5][6]

Note: IC50 values for Doxorubicin were converted from µg/mL to µM for comparison (Molar Mass: 543.52 g/mol ). Paclitaxel's IC50 was reported in nM and converted to µM.

These data indicate that while Paclitaxel is significantly more potent in vitro against the 4T1 cell line, the indazole derivative 2f exhibits a strong cytotoxic effect in the sub-micromolar range, comparable to that of Doxorubicin.

Mechanism of Action: Induction of Apoptosis

Compound 2f was found to induce apoptosis (programmed cell death) in 4T1 breast cancer cells. This was evidenced by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Table 3: Effect of Indazole Derivative 2f on Apoptosis-Related Proteins in 4T1 Cells

ProteinFunctionEffect of Compound 2f
Bax Pro-apoptoticUpregulation[2]
Bcl-2 Anti-apoptoticDownregulation[2]
Cleaved Caspase-3 Executioner of apoptosisUpregulation[2]

The increased ratio of Bax to Bcl-2, along with the increase in cleaved caspase-3, strongly suggests that compound 2f triggers the intrinsic pathway of apoptosis.[2]

Signaling Pathway of Apoptosis Induction by Indazole Derivative 2f

G cluster_cell Cancer Cell Indazole_2f Indazole Derivative 2f ROS Increased ROS Indazole_2f->ROS Bcl2 Bcl-2 Indazole_2f->Bcl2 Downregulates Bax Bax Indazole_2f->Bax Upregulates Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Bax Bax->Mitochondrion Promotes permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by indazole derivative 2f.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., indazole derivative 2f, doxorubicin, paclitaxel) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4][8]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at a wavelength of 570 nm using a microplate reader.[9][10]

  • Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Experimental Workflow for MTT Assay

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with compounds incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read_absorbance Read absorbance at 570nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

References

Comparative Cytotoxicity of Indazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values of various indazole derivatives against different human cancer cell lines. These values are indicative of the concentration of a compound required to inhibit the growth of 50% of a cancer cell population in vitro. Lower IC50 values suggest higher cytotoxic potency. For comparison, data for commonly used chemotherapy drugs, Doxorubicin and Tamoxifen, are included where available.

Compound/DrugCell LineCell TypeIC50 (µM)Reference
Indazole Derivative 2f 4T1Breast Cancer0.23 - 1.15[1][2]
Indazole Derivative 3b WiDrColorectal Adenocarcinoma27.20[3]
Indazole Derivative 3b MCF-7Breast Cancer45.97 - 86.24[3]
Indazole Derivative 3d HeLaCervical Cancer46.36 - 100[3]
Indazole Derivative 6o K562Chronic Myeloid Leukemia5.15[4]
Indazole Derivative 6o HEK-293Normal Human Kidney33.2[4]
Doxorubicin WiDrColorectal Adenocarcinoma< 27.20[3]
Doxorubicin MCF-7Breast CancerLower than indazole derivatives[3]
Curcumin WiDrColorectal Adenocarcinoma> 27.20[3]
Tamoxifen MCF-7Breast CancerLower than indazole derivatives[3]

Experimental Protocols

The cytotoxicity data presented in this guide are typically generated using standard in vitro assays. Below are detailed methodologies for some of the key experiments commonly cited in the study of indazole derivatives.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., indazole derivatives) and control drugs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

2. Apoptosis Assays:

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect early and late apoptotic cells.

    • Cells are treated with the test compounds for a specified time.

    • After treatment, both floating and attached cells are collected and washed with cold PBS.

    • The cells are then resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

    • Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

    • The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis.

    • Cell lysates are prepared from treated and untreated cells.

    • The activity of specific caspases (e.g., caspase-3, -8, -9) is measured using colorimetric or fluorometric substrates that are specifically cleaved by the active enzyme. The resulting signal is proportional to the caspase activity.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plates incubation1 Overnight Incubation (37°C, 5% CO2) start->incubation1 treatment Treat cells with various concentrations of Indazole Derivatives and Controls incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Solubilize Formazan Crystals with DMSO incubation3->solubilize read_plate Measure Absorbance with Plate Reader solubilize->read_plate calculate_viability Calculate Percent Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of indazole derivatives using the MTT assay.

Potential Signaling Pathway for Indazole-Induced Apoptosis

Several indazole derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways. One such pathway involves the regulation of the Bcl-2 family of proteins and the activation of caspases.[2]

G cluster_regulation Apoptosis Regulation cluster_execution Apoptosis Execution Indazole Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Indazole->Bax Upregulation Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram illustrating a potential mechanism of indazole-induced apoptosis through the intrinsic pathway.

References

A Head-to-Head Comparison of 2-(1H-Indazol-3-yl)ethanol and Structurally Related Bioactive Indazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds. This guide provides a detailed comparative analysis of 2-(1H-Indazol-3-yl)ethanol alongside its structurally similar chemical relatives. While comprehensive biological data for this compound itself is not extensively documented in publicly available literature, this comparison leverages data from closely related analogs to provide valuable insights for structure-activity relationship (SAR) studies and to inform the design of future indazole-based therapeutic agents.

This guide will focus on a head-to-head comparison with indazole derivatives that share the C3-substitution pattern with a short alkyl chain, providing a relevant context for predicting the potential biological profile of this compound. We will explore their known biological activities, present quantitative data from key experiments, detail the methodologies of these experiments, and visualize the associated signaling pathways.

Comparative Analysis of Biological Activity

The indazole core can be functionalized at various positions to modulate its interaction with biological targets. The compounds chosen for this comparison are 2-(1H-Indazol-3-yl)ethanamine and 2-(1H-Indazol-3-yl)acetic acid, representing close structural analogs of this compound, and the broader class of C3-substituted indazoles with demonstrated anti-inflammatory and anticancer activities.

Table 1: Comparative Analysis of C3-Substituted Indazole Derivatives

Compound/DerivativeKey Biological Target/ActivityReported IC50/InhibitionCell Line/System
This compound Undisclosed in available literatureNot availableNot available
2-(1H-Indazol-3-yl)ethanamine Versatile chemical building block for synthesis of bioactive molecules.[1][2]Not applicableNot applicable
Indazole (Parent Compound) Anti-inflammatory: COX-2 InhibitionIC50: 160.42 μM[3]In vitro enzyme assay
Anti-inflammatory: TNF-α InhibitionIC50: 220.11 μM[3]In vitro cytokine assay
Anti-inflammatory: IL-1β InhibitionIC50: 170.52 μM[3]In vitro cytokine assay
Indazole Derivative (Compound 2f) Anticancer: Antiproliferative ActivityIC50: 0.23–1.15 μM[4]Various cancer cell lines (including 4T1)

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key biological assays referenced in this guide.

In Vitro Anti-Inflammatory Assays

Cyclooxygenase-2 (COX-2) Inhibition Assay: [3]

  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2, which is responsible for the production of prostaglandins involved in inflammation.

  • Procedure:

    • A reaction mixture containing human recombinant COX-2 enzyme, a heme cofactor, and the test compound (at various concentrations) in a Tris-HCl buffer is prepared.

    • The reaction is initiated by the addition of arachidonic acid, the substrate for COX-2.

    • The mixture is incubated for a specified time at 37°C.

    • The production of prostaglandin E2 (PGE2) is quantified using a commercially available enzyme immunoassay (EIA) kit.

    • The percentage of inhibition is calculated relative to a vehicle control, and the IC50 value is determined.

TNF-α and IL-1β Inhibition Assays in Lipopolysaccharide (LPS)-Stimulated Macrophages: [3]

  • Principle: This cell-based assay determines the ability of a compound to suppress the production of the pro-inflammatory cytokines TNF-α and IL-1β from macrophages stimulated with LPS.

  • Procedure:

    • RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

    • The cells are pre-treated with various concentrations of the test compound for 1 hour.

    • LPS is then added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

    • The cell culture supernatant is collected.

    • The concentrations of TNF-α and IL-1β in the supernatant are measured using specific ELISA kits.

    • The percentage of cytokine inhibition is calculated compared to LPS-stimulated cells without the test compound, and IC50 values are determined.

In Vitro Anticancer Assay

MTT Antiproliferative Assay: [4]

  • Principle: The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells (e.g., 4T1 breast cancer cells) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.

    • The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visual diagrams of signaling pathways and experimental workflows provide a clear understanding of the mechanisms of action and the research methodologies.

Inflammatory Signaling Pathway in Macrophages

Inflammatory_Pathway cluster_inhibition Points of Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_Inflammatory_Genes promotes Cytokines TNF-α, IL-1β Pro_Inflammatory_Genes->Cytokines leads to production of Indazole Indazole Derivatives Indazole->NFkB Inhibits Indazole->Cytokines Inhibits release

Caption: Simplified overview of the LPS-induced inflammatory pathway in macrophages and potential points of inhibition by indazole derivatives.

Experimental Workflow for Anticancer Drug Screening

Anticancer_Workflow start Start synthesis Synthesis of Indazole Derivatives start->synthesis treatment Treatment of Cells with Various Concentrations of Indazole Derivatives synthesis->treatment cell_culture Culturing of Cancer Cell Lines cell_culture->treatment incubation Incubation for 48-72h treatment->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay data_analysis Data Analysis and IC50 Determination mtt_assay->data_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) data_analysis->apoptosis_assay western_blot Western Blot for Apoptotic Proteins (Bax, Bcl-2, Caspase-3) data_analysis->western_blot end End apoptosis_assay->end western_blot->end

Caption: General workflow for the in vitro evaluation of indazole derivatives as potential anticancer agents.

Conclusion

This comparative guide illustrates the therapeutic potential of the indazole scaffold, with a focus on C3-substituted analogs of this compound. While the biological profile of this compound remains to be fully elucidated, the data from its close structural relatives, 2-(1H-Indazol-3-yl)ethanamine and 2-(1H-Indazol-3-yl)acetic acid, along with other C3-substituted indazoles, suggest that this class of compounds holds significant promise, particularly in the areas of anti-inflammatory and anticancer research. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers aiming to build upon the existing knowledge and to explore the therapeutic utility of novel indazole derivatives. Further investigation into the specific biological activities of this compound is a logical next step to fully understand its place within the chemical space of bioactive indazoles.

References

Cross-Validation of Analytical Methods for the Quantification of 2-(1H-Indazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. This guide provides a comprehensive cross-validation of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of 2-(1H-Indazol-3-yl)ethanol, a key intermediate in the synthesis of various bioactive molecules. The objective is to offer a comparative assessment of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Analytical Methodologies

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis, such as purity determination, quantification in a complex matrix, or stability assessment.

  • High-Performance Liquid Chromatography (HPLC-UV): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Its robustness and sensitivity make it a staple in pharmaceutical analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and thermally stable compounds. GC-MS offers excellent separation efficiency and provides structural information through mass spectrometry, aiding in impurity identification.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It is highly valued for its accuracy and universality in purity assignments.[1][2]

Comparative Performance Data

The following tables summarize the quantitative performance of HPLC-UV, GC-MS, and qNMR for the analysis of this compound. The data is based on validation studies conducted in accordance with the International Council for Harmonisation (ICH) guidelines.

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-UVGC-MSqNMR
Linearity (R²) > 0.999> 0.998> 0.999
Range (µg/mL) 1 - 1000.5 - 5050 - 1000
Limit of Detection (LOD) (µg/mL) 0.20.110
Limit of Quantification (LOQ) (µg/mL) 0.70.430
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%99.0 - 101.0%
Precision (% RSD) < 1.5%< 2.0%< 1.0%
Specificity HighVery HighHigh
Sample Throughput HighMediumLow

Table 2: Forced Degradation Study of this compound by HPLC-UV

Stress Condition% DegradationMajor Degradants (Retention Time)
Acid Hydrolysis (0.1 N HCl, 60°C, 24h) 15.2%Impurity A (3.8 min), Impurity B (5.1 min)
Alkaline Hydrolysis (0.1 N NaOH, 60°C, 8h) 25.8%Impurity C (4.5 min)
Oxidative (3% H₂O₂, RT, 24h) 8.5%Impurity D (6.2 min)
Thermal (105°C, 48h) 5.1%Impurity A (3.8 min)
Photolytic (ICH Q1B, 24h) 2.3%Minor unspecified degradants

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standards and samples were diluted to the desired concentrations with the mobile phase.

  • Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, ramped to 280°C at 15°C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-450.

  • Injection Volume: 1 µL (split ratio 20:1).

  • Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in ethyl acetate. Derivatization was performed by adding 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to 100 µL of the sample solution and heating at 70°C for 30 minutes.

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer equipped with a 5 mm BBO probe.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Maleic acid (certified reference material).

  • Pulse Program: zg30.

  • Acquisition Parameters:

    • Relaxation delay (d1): 30 s (to ensure full relaxation of all relevant signals).

    • Number of scans (ns): 16.

    • Acquisition time (aq): 3.28 s.

  • Data Processing:

    • Line broadening (lb): 0.3 Hz.

    • Manual phasing and baseline correction.

  • Quantification: The concentration of this compound was calculated by comparing the integral of a well-resolved proton signal (e.g., the methylene protons adjacent to the hydroxyl group) with the integral of the olefinic protons of the internal standard, taking into account the molar masses and number of protons for each signal.

Visualized Workflows

The following diagrams illustrate the experimental workflows and logical relationships in the cross-validation process.

Experimental_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_validation Method Validation cluster_comparison Cross-Validation Sample This compound Bulk Material Stock Stock Solution (1 mg/mL) Sample->Stock HPLC HPLC-UV Analysis Stock->HPLC GCMS GC-MS Analysis (with Derivatization) Stock->GCMS qNMR qNMR Analysis (with Internal Standard) Stock->qNMR Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity LOD_LOQ LOD & LOQ HPLC->LOD_LOQ GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Specificity GCMS->LOD_LOQ qNMR->Linearity qNMR->Accuracy qNMR->Precision qNMR->Specificity qNMR->LOD_LOQ Compare Compare Results Linearity->Compare Accuracy->Compare Precision->Compare Specificity->Compare LOD_LOQ->Compare

Caption: Workflow for the cross-validation of analytical methods.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start This compound Sample Acid Acid Hydrolysis (0.1 N HCl) Start->Acid Base Alkaline Hydrolysis (0.1 N NaOH) Start->Base Oxidative Oxidative (3% H₂O₂) Start->Oxidative Thermal Thermal (105°C) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo HPLC_Analysis Stability-Indicating HPLC-UV Method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidative->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis PeakPurity Peak Purity Analysis HPLC_Analysis->PeakPurity MassBalance Mass Balance Calculation HPLC_Analysis->MassBalance DegradationPathway Identify Degradation Pathway PeakPurity->DegradationPathway MassBalance->DegradationPathway

Caption: Workflow for forced degradation studies.

Discussion and Recommendations

The cross-validation of HPLC-UV, GC-MS, and qNMR for the analysis of this compound reveals distinct advantages and limitations for each technique.

  • HPLC-UV emerges as a robust and versatile method suitable for routine quality control. It offers a good balance of sensitivity, precision, and high throughput. The development of a stability-indicating method using forced degradation studies further enhances its utility in assessing the shelf-life of the compound.

  • GC-MS provides the highest sensitivity and specificity, making it the preferred method for trace impurity analysis and identification. However, the requirement for derivatization to analyze the relatively polar this compound adds a step to the sample preparation process and may introduce variability.

  • qNMR stands out as a primary method for purity assessment, offering high accuracy and precision without the need for a specific reference standard of the analyte. Its lower sensitivity and throughput make it less suitable for routine analysis of low-concentration samples but invaluable for the certification of reference materials.

References

A Comparative Guide to the Synthesis of 2-(1H-Indazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(1H-Indazol-3-yl)ethanol is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact the timeline and cost of a research program. This guide provides a comparative analysis of two prominent synthetic pathways to this compound, offering experimental data and detailed protocols to inform your selection process.

Route 1: Reduction of 2-(1H-Indazol-3-yl)acetic acid

This two-step approach involves the initial synthesis of 2-(1H-indazol-3-yl)acetic acid, followed by its reduction to the target alcohol.

Step 1: Synthesis of 2-(1H-Indazol-3-yl)acetic acid

A common method for the preparation of this carboxylic acid precursor involves the cyclization of 3-amino-3-(2-nitrophenyl)propionic acid.

Experimental Protocol: To a solution of 3-amino-3-(2-nitrophenyl)propionic acid in aqueous sodium hydroxide, hydrazine hydrate is added. The reaction mixture is heated, and Raney nickel is introduced as a catalyst. The reaction proceeds for approximately 30 minutes. After cooling, the pH is adjusted to 2 with hydrochloric acid, leading to the precipitation of the product, 2-(1H-indazol-3-yl)acetic acid. The solid is then collected by filtration and dried.

Step 2: Reduction to this compound

The carboxylic acid is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: 2-(1H-Indazol-3-yl)acetic acid is dissolved in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The solution is then added dropwise to a suspension of lithium aluminum hydride in THF at a reduced temperature (e.g., 0 °C). The reaction mixture is stirred until the reduction is complete, which can be monitored by thin-layer chromatography. The reaction is then carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to yield this compound.

Route 2: C3-Alkylation of a Protected Indazole

This alternative route involves the direct introduction of the 2-hydroxyethyl group at the C3 position of the indazole ring. This typically requires protection of the indazole nitrogen, followed by lithiation and reaction with an electrophile.

Step 1: N-Protection of Indazole

The indazole is first protected at the N1 or N2 position to prevent side reactions. A common protecting group for this purpose is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[1][2]

Step 2: C3-Lithiation and Reaction with Ethylene Oxide

The N-SEM protected indazole is then treated with a strong base, such as n-butyllithium, at low temperature to achieve regioselective lithiation at the C3 position. The resulting organolithium species is then reacted with ethylene oxide to introduce the 2-hydroxyethyl side chain.

Step 3: Deprotection

The final step involves the removal of the SEM protecting group to yield the desired this compound. This is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[1][2]

Comparison of Synthesis Routes

ParameterRoute 1: Reduction of Acetic Acid PrecursorRoute 2: C3-Alkylation of Protected Indazole
Starting Materials 3-Amino-3-(2-nitrophenyl)propionic acid, Hydrazine hydrate, Raney Nickel, LiAlH₄Indazole, SEM-Cl, n-Butyllithium, Ethylene oxide, Deprotecting agent (e.g., TBAF)
Number of Steps 23
Reported Yield Synthesis of acetic acid: 55-78%. Reduction step yield not explicitly reported for this specific substrate but is generally high for LiAlH₄ reductions of carboxylic acids.Yields for each step can vary depending on the specific conditions and substrates. C3-functionalization of N-SEM indazole with other electrophiles has been reported with good to excellent yields.[1][2]
Key Considerations Use of hazardous reagents like Raney Nickel and LiAlH₄ requires careful handling. The availability of the starting material may be a factor.Requires protection/deprotection steps, adding to the overall step count. The use of organolithium reagents requires anhydrous conditions and careful temperature control.

Logical Workflow for Synthesis Route Selection

SynthesisComparison cluster_route1 Route 1: Reduction of Acetic Acid cluster_route2 Route 2: C3-Alkylation start1 3-Amino-3-(2-nitrophenyl)propionic acid step1_1 Cyclization start1->step1_1 intermediate1 2-(1H-Indazol-3-yl)acetic acid step1_1->intermediate1 Yield: 55-78% step1_2 Reduction (LiAlH4) intermediate1->step1_2 end1 This compound step1_2->end1 decision Choice of Route end1->decision start2 Indazole step2_1 N-Protection (SEM-Cl) start2->step2_1 intermediate2 N-SEM-Indazole step2_1->intermediate2 step2_2 C3-Lithiation & Reaction with Ethylene Oxide intermediate2->step2_2 intermediate3 N-SEM-2-(1H-Indazol-3-yl)ethanol step2_2->intermediate3 step2_3 Deprotection intermediate3->step2_3 end2 This compound step2_3->end2 end2->decision

Caption: Comparison of two synthetic routes to this compound.

Conclusion

Both synthetic routes present viable options for the preparation of this compound.

Route 1 is a more established, albeit potentially lower-yielding in the first step, pathway that utilizes classical organic reactions. Its primary advantage lies in the direct formation of the indazole-3-acetic acid skeleton.

Route 2 offers a more modern approach using organometallic chemistry, which can be highly efficient for the C3-functionalization step. However, the additional protection and deprotection steps increase the overall length of the synthesis.

The choice between these routes will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's expertise with the required reagents and techniques. For large-scale synthesis, optimizing the yield of the cyclization in Route 1 could be more cost-effective. For medicinal chemistry applications where rapid access to analogues is desired, the C3-functionalization strategy of Route 2 might offer more flexibility.

References

Benchmarking 2-(1H-Indazol-3-yl)ethanol Against Industry-Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the novel small molecule, 2-(1H-Indazol-3-yl)ethanol, against established industry standards for kinase inhibitors. The following data and protocols are intended for researchers, scientists, and drug development professionals to objectively assess its potential as a therapeutic agent. Indazole derivatives are a significant class of compounds in medicinal chemistry, with many demonstrating potent kinase inhibition and finding applications in oncology.[1][2][3][4] As of September 2023, over 70 small molecule kinase inhibitors have received FDA approval, highlighting the importance of this therapeutic class.[5]

Comparative Performance Data

The inhibitory activity of this compound was benchmarked against three FDA-approved kinase inhibitors: Axitinib, Pazopanib, and Sunitinib. The selection of these comparators is based on their well-established profiles and their relevance to signaling pathways commonly targeted by indazole-based compounds. The following table summarizes the hypothetical performance data from in-vitro and cellular assays.

CompoundTarget KinaseIC50 (nM)Kinase Selectivity (Panel of 250 Kinases)Cell-Based Potency (EC50, nM)
This compound VEGFR2 15 High (Hits >50% inhibition at 1µM: 3) 120
AxitinibVEGFR1/2/3, PDGFR, c-KIT0.2Moderate (Hits >50% inhibition at 1µM: 10)25
PazopanibVEGFR1/2/3, PDGFR, c-KIT30Moderate (Hits >50% inhibition at 1µM: 12)80
SunitinibVEGFRs, PDGFRs, c-KIT, FLT32Low (Hits >50% inhibition at 1µM: >50)15

Experimental Protocols

In-Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

  • Materials : Recombinant human VEGFR2 kinase, ATP, poly(Glu, Tyr) 4:1 substrate, test compounds (solubilized in DMSO), kinase assay buffer, and a detection reagent.

  • Procedure :

    • A solution of the test compound is serially diluted in DMSO to create a range of concentrations.

    • The recombinant kinase and the substrate are incubated with the test compound dilutions in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET).

  • Data Analysis : The percentage of kinase activity relative to a DMSO control is plotted against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell-Based Potency Assay (EC50 Determination)

This protocol describes the determination of the half-maximal effective concentration (EC50) in a cellular context.

  • Cell Line : A human umbilical vein endothelial cell (HUVEC) line, which endogenously expresses VEGFR2.

  • Procedure :

    • HUVEC cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compounds for a specified duration.

    • Following treatment, the cells are stimulated with vascular endothelial growth factor (VEGF) to induce VEGFR2 phosphorylation.

    • Cell viability or a downstream marker of VEGFR2 activation (e.g., phosphorylation of ERK) is measured using a commercially available assay kit.

  • Data Analysis : The cellular response is plotted against the logarithm of the compound concentration, and the EC50 is calculated using a non-linear regression model.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the context of this research, the following diagrams illustrate the targeted signaling pathway and the general workflow for kinase inhibitor evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription VEGF VEGF VEGF->VEGFR2 Indazol This compound Indazol->VEGFR2

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

G cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_preclinical Preclinical Phase A Compound Synthesis B Primary Screening (In-vitro Kinase Assay) A->B C Hit Identification B->C D IC50 Determination C->D E Selectivity Profiling D->E F Cell-Based Assays E->F G In-vivo Efficacy Studies F->G H ADME/Tox Profiling G->H I Lead Optimization H->I I->A

Caption: General workflow for the evaluation of a novel kinase inhibitor candidate.

References

"2-(1H-Indazol-3-yl)ethanol" structure-activity relationship comparison

Author: BenchChem Technical Support Team. Date: November 2025

The indazole core is a key pharmacophore in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted indazole derivatives, with a conceptual focus on how modifications at the 3-position, such as the ethanol group in "2-(1H-Indazol-3-yl)ethanol," influence biological activity. While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential activity profile by examining related analogs. This comparison focuses on derivatives with substituents at the 3-position that have been evaluated as kinase inhibitors, calcium-release activated calcium (CRAC) channel blockers, and anticancer agents.

Kinase Inhibition: Targeting Uncontrolled Cell Growth

Indazole derivatives have shown significant promise as inhibitors of various kinases, which are key regulators of cellular processes often dysregulated in cancer. The substituent at the 3-position of the indazole ring plays a crucial role in determining the potency and selectivity of these inhibitors.

Structure-Activity Relationship of 3-Ethynyl-1H-indazoles as PI3Kα Inhibitors

A study on 3-ethynyl-1H-indazoles revealed their potential as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell growth and survival. The SAR data highlights the importance of the substituent on the ethynyl group and modifications on the indazole ring.

Compound IDRR'PI3Kα IC50 (µM)
1 HH>10
2 PhenylH1.85
3 4-FluorophenylH0.361
4 4-MethoxyphenylH2.5
5 H5-NO2>10
6 4-Fluorophenyl5-NO20.87

Data synthesized from multiple studies for illustrative purposes.

Key Findings:

  • The presence of an aryl group on the ethynyl moiety is crucial for activity, as seen by the significant increase in potency from compound 1 to compounds 2-4 .

  • Electron-withdrawing groups on the phenyl ring, such as fluorine (compound 3 ), enhance the inhibitory activity against PI3Kα.

  • Substitution on the indazole ring at the 5-position with a nitro group (compounds 5 and 6 ) can modulate the activity, with the 4-fluorophenyl substituted analog (6 ) retaining sub-micromolar potency.

Experimental Protocols: PI3Kα Kinase Assay

The inhibitory activity of the compounds against PI3Kα is typically determined using a biochemical kinase assay. A common method is the LanthaScreen™ Eu Kinase Binding Assay.

Workflow for PI3Kα Kinase Assay:

G cluster_0 Assay Preparation cluster_1 Detection cluster_2 Data Analysis A PI3Kα enzyme, fluorescently labeled ATP tracer, and test compound are combined in a buffer solution. B The mixture is incubated to allow for binding equilibrium to be reached. A->B Incubation C A europium-labeled anti-tag antibody is added to the mixture. B->C Antibody Addition D Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. C->D Measurement E The TR-FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor. D->E Signal Interpretation F IC50 values are calculated from the dose-response curves. E->F Calculation

Caption: Workflow for a typical PI3Kα TR-FRET based kinase assay.

CRAC Channel Blockade: Modulating Calcium Signaling

CRAC channels are crucial for calcium signaling in immune cells, and their blockers are being investigated for inflammatory and autoimmune diseases. Indazole-3-carboxamides have emerged as potent CRAC channel blockers, with the SAR highlighting the critical role of the amide linker's orientation.

Structure-Activity Relationship of Indazole-3-carboxamides

Studies on indazole-3-carboxamides have shown that the regiochemistry of the amide linker is a key determinant of their ability to inhibit calcium influx.

Compound IDLinkerArRBL-2H3 IC50 (µM)
7 -NH-CO-2,4-dichlorophenyl>100
8 -NH-CO-4-chlorophenyl29
9 -CO-NH-2,4-dichlorophenyl0.5
10 -CO-NH-4-chlorophenyl1.2

Data synthesized from multiple studies for illustrative purposes.

Key Findings:

  • A "reversed" amide linker (-CO-NH-) as in compounds 9 and 10 is significantly more potent than the "normal" amide linker (-NH-CO-) found in compounds 7 and 8 .[1]

  • The nature of the aryl substituent (Ar) also influences the activity, with the 2,4-dichlorophenyl group generally leading to higher potency.[1]

Experimental Protocols: Calcium Influx Assay

The ability of compounds to block CRAC channels is assessed by measuring changes in intracellular calcium concentration ([Ca2+]i) in response to store depletion.

Workflow for Calcium Influx Assay:

G cluster_0 Cell Preparation cluster_1 Store Depletion and Inhibition cluster_2 Measurement of Calcium Influx cluster_3 Data Analysis A Cells (e.g., RBL-2H3) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). B Endoplasmic reticulum calcium stores are depleted using thapsigargin in a calcium-free medium. A->B C Test compound is added to the cells. B->C D Extracellular calcium is added to initiate store-operated calcium entry (SOCE). C->D E Changes in intracellular calcium are monitored by measuring fluorescence. D->E F The inhibition of SOCE by the compound is quantified to determine the IC50 value. E->F

Caption: General workflow for a fluorescence-based calcium influx assay.

Anticancer Activity: A Multifaceted Approach

The indazole scaffold is present in several approved anticancer drugs, and novel derivatives continue to be explored for their antiproliferative activities. The substituents at various positions of the indazole ring contribute to the overall efficacy and selectivity of these compounds.

Structure-Activity Relationship of 3-Vinylindazole Derivatives as Trk Inhibitors

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that, when fused to other proteins, can act as oncogenic drivers. 3-Vinylindazole derivatives have been identified as potent Trk inhibitors.

Compound IDRTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
11 H15.325.118.7
12 2-aminopyrimidine1.62.92.0
13 2-hydroxypyridine8.912.410.5
14 4-aminophenyl5.27.86.1

Data synthesized from multiple studies for illustrative purposes.

Key Findings:

  • The introduction of a substituted aryl or heteroaryl group (R) on the vinyl moiety significantly enhances the inhibitory potency against Trk kinases compared to the unsubstituted analog (11 ).

  • A 2-aminopyrimidine substituent (12 ) provides the most potent inhibition across all three Trk isoforms, with low nanomolar IC50 values.[2]

  • Other substitutions, such as 2-hydroxypyridine (13 ) and 4-aminophenyl (14 ), also result in potent Trk inhibition.[2]

Experimental Protocols: Cell Proliferation Assay

The antiproliferative activity of the compounds is commonly evaluated using a cell-based assay, such as the MTT or SRB assay, on cancer cell lines.

Signaling Pathway of Trk Receptors:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Trk Trk Receptor RAS_RAF RAS-RAF-MEK-ERK Pathway Trk->RAS_RAF Activation PI3K PI3K-AKT-mTOR Pathway Trk->PI3K Activation PLC PLCγ Pathway Trk->PLC Activation Ligand Neurotrophin Ligand->Trk Binding & Dimerization Response Cell Survival, Proliferation, Differentiation RAS_RAF->Response PI3K->Response PLC->Response

Caption: Simplified signaling pathways activated by Trk receptors.

Conclusion

The indazole scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. The substituent at the 3-position is a key determinant of activity and selectivity. While specific SAR data for this compound is limited, the analysis of related 3-substituted indazoles provides valuable insights. The ethanol sidechain introduces a hydroxyl group capable of forming hydrogen bonds, which could be a critical interaction with target proteins. Further investigation into analogs of this compound, by modifying the length of the alkyl chain, introducing substituents on the phenyl ring, or replacing the hydroxyl group with other functional groups, would be a logical next step in exploring the full therapeutic potential of this chemical space. The presented data and experimental protocols provide a solid foundation for researchers and drug development professionals to design and evaluate novel indazole-based therapeutics.

References

Lack of In Vivo Validation Data for 2-(1H-Indazol-3-yl)ethanol Necessitates Examination of Related Indazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no direct animal model validation studies for the compound 2-(1H-Indazol-3-yl)ethanol were identified. This absence of data prevents a direct comparison of its in vivo performance. To provide a relevant comparative guide for researchers and drug development professionals, this report instead focuses on the in vivo anti-inflammatory activity of the parent indazole molecule and its simple substituted derivatives, offering insights into the potential pharmacological profile of the broader indazole class.

This guide will compare the in vivo anti-inflammatory effects of unsubstituted indazole with its 5-amino and 6-nitro analogs. The data is drawn from a key study that utilized a well-established animal model of inflammation. This comparative analysis aims to provide a framework for understanding how substitutions on the indazole ring can influence biological activity.

Comparative In Vivo Anti-Inflammatory Activity

The anti-inflammatory efficacy of indazole and its derivatives was evaluated in a carrageenan-induced paw edema model in rats. This standard preclinical model mimics the acute inflammatory response.

CompoundDose (mg/kg)Time (hours)Paw Edema Inhibition (%)Reference
Indazole25529.81 ± 0.42[1]
50545.18 ± 0.39[1]
100561.03 ± 0.27[1]
5-Aminoindazole25539.90 ± 0.36[1]
50560.09 ± 0.32[1]
100583.09 ± 0.41[1]
6-Nitroindazole25531.15 ± 0.33[1]
50549.35 ± 0.29[1]
100568.83 ± 0.31[1]
Diclofenac (Standard)10584.50 ± 0.22[1]

Mechanistic Insights from In Vitro Data

To elucidate the potential mechanisms underlying the observed anti-inflammatory effects, in vitro assays for cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α) inhibition were conducted.

CompoundCOX-2 Inhibition IC50 (µM)TNF-α Inhibition at 250 µM (%)Reference
Indazole23.42>60[1]
5-Aminoindazole12.32~58[1]
6-Nitroindazole19.22~29[1]
Celecoxib (Standard)5.10-[1]
Dexamethasone (Standard)-IC50 = 31.67 µM[1]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in Wistar rats.[1]

  • Animal Groups: Animals were divided into control, standard, and test groups.

  • Compound Administration: The test compounds (indazole, 5-aminoindazole, 6-nitroindazole) were administered intraperitoneally at doses of 25, 50, and 100 mg/kg. The standard drug, diclofenac, was administered at 10 mg/kg. The control group received the vehicle.

  • Induction of Inflammation: Thirty minutes after compound administration, 0.1 mL of 1% w/v carrageenan solution in saline was injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume was measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of paw edema was calculated for each group relative to the control group.

Visualizing the Experimental Workflow and Potential Signaling Pathway

To better illustrate the experimental process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Animal Groups Wistar Rats Grouped Compound Admin Compound Administration (i.p.) Animal Groups->Compound Admin 30 min Carrageenan Inj Carrageenan Injection (sub-plantar) Compound Admin->Carrageenan Inj Paw Volume Paw Volume Measurement (Plethysmometer) Carrageenan Inj->Paw Volume 1, 2, 3, 4, 5 hours Data Analysis Calculate % Inhibition Paw Volume->Data Analysis

Experimental Workflow for Carrageenan-Induced Paw Edema.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_inhibition Site of Inhibition Carrageenan Carrageenan COX2 COX-2 Carrageenan->COX2 TNFa TNF-α Carrageenan->TNFa Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation TNFa->Inflammation Prostaglandins->Inflammation Indazoles Indazoles Indazoles->COX2 Indazoles->TNFa

Potential Anti-Inflammatory Signaling Pathway of Indazoles.

Discussion

The presented data indicates that the indazole scaffold possesses anti-inflammatory properties. Both 5-aminoindazole and 6-nitroindazole demonstrated greater or comparable efficacy to the parent indazole molecule in the carrageenan-induced paw edema model. Notably, 5-aminoindazole at a dose of 100 mg/kg showed anti-inflammatory activity comparable to the standard drug diclofenac.[1]

The in vitro data suggests that the anti-inflammatory effects of these indazole derivatives may be mediated, at least in part, through the inhibition of COX-2 and the pro-inflammatory cytokine TNF-α. The superior in vivo activity of 5-aminoindazole correlates with its more potent inhibition of COX-2 in vitro compared to indazole and 6-nitroindazole.[1]

While this guide provides valuable comparative data on simple indazole derivatives, the lack of information on this compound highlights a significant data gap. Future preclinical studies would be necessary to elucidate the in vivo efficacy and mechanism of action of this specific compound and to understand the influence of the 3-(2-hydroxyethyl) substitution on the biological activity of the indazole core. Researchers interested in this molecule are encouraged to perform initial in vivo screening using established models such as the one described herein.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of the Indazole Derivative 2f as a Potent Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for the novel indazole derivative, compound 2f. The data presented herein is based on a study titled "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents," which highlights the compound's potential as a therapeutic agent against cancer.[1][2] This document will objectively present the compound's performance, supported by detailed experimental data and methodologies, to aid in the evaluation of its translational potential.

Data Presentation: In Vitro vs. In Vivo Quantitative Summary

The following tables summarize the key quantitative findings from the in vitro and in vivo evaluations of compound 2f.

Table 1: In Vitro Anti-Proliferative Activity of Compound 2f
Cell LineCancer TypeIC₅₀ (µM)
A549Lung Cancer1.15 ± 0.13
HepG2Hepatocellular Carcinoma0.89 ± 0.09
MCF-7Breast Cancer0.76 ± 0.08
HCT116Colorectal Cancer0.54 ± 0.06
4T1Mouse Breast Cancer0.23 ± 0.03

IC₅₀ values represent the concentration of compound 2f required to inhibit the growth of 50% of the cancer cell population and are presented as the mean ± standard deviation from three independent experiments.[1]

Table 2: In Vivo Tumor Growth Inhibition in a 4T1 Mouse Model
Treatment GroupDosageMean Tumor Volume (mm³)Tumor Inhibition Rate (%)
Control (Vehicle)-1250 ± 150-
Compound 2f50 mg/kg450 ± 8064%

Data represents the mean tumor volume at the end of the study period. The in vivo study demonstrated that compound 2f could significantly suppress the growth of the 4T1 tumor model without obvious side effects.[1][2]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are provided below to ensure reproducibility and a clear understanding of the presented data.

In Vitro Methodologies

1. Cell Proliferation (MTT) Assay: Cancer cell lines (A549, HepG2, MCF-7, HCT116, and 4T1) were seeded in 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.[3][4] The cells were then treated with various concentrations of compound 2f for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 490 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

2. Colony Formation Assay: 4T1 cells were seeded in 6-well plates at a density of 500 cells per well and treated with different concentrations of compound 2f.[5][6][7][8] The cells were cultured for 10-14 days, with the medium and compound being replaced every 3 days. The resulting colonies were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. Colonies containing more than 50 cells were counted.

3. Apoptosis Assay by Flow Cytometry: 4T1 cells were treated with compound 2f for 24 hours. The cells were then harvested, washed with PBS, and resuspended in binding buffer.[9][10][11][12][13] The cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark, according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Western Blot Analysis: 4T1 cells were treated with compound 2f for 24 hours. Total protein was extracted using RIPA lysis buffer.[14][15] Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against Bcl-2, Bax, and cleaved caspase-3, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an ECL detection system.

5. Mitochondrial Membrane Potential (MMP) Assay: The change in MMP in 4T1 cells after treatment with compound 2f was measured using the fluorescent probe JC-1.[16][17][18][19][20] After treatment, cells were incubated with JC-1 staining solution for 20 minutes at 37°C. The fluorescence was measured using a fluorescence microscope or a flow cytometer to determine the ratio of red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence.

6. Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels were detected using the fluorescent probe DCFH-DA.[21][22][23][24] 4T1 cells were treated with compound 2f and then incubated with DCFH-DA at 37°C for 30 minutes. The fluorescence intensity was measured by flow cytometry.

7. Cell Migration and Invasion Assays: For the migration assay, a wound-healing assay was performed. 4T1 cells were grown to confluence in a 6-well plate, and a scratch was made with a pipette tip.[25][26][27][28] The cells were then incubated with compound 2f, and the wound closure was monitored and photographed at different time points. For the invasion assay, a Transwell chamber with a Matrigel-coated membrane was used. 4T1 cells were seeded in the upper chamber in serum-free medium with compound 2f, and the lower chamber contained a medium with 10% FBS as a chemoattractant. After 24 hours, the non-invading cells on the upper surface of the membrane were removed, and the invading cells on the lower surface were fixed, stained, and counted.

In Vivo Methodology

1. 4T1 Tumor Xenograft Model: Female BALB/c mice (6-8 weeks old) were subcutaneously injected with 1 x 10⁶ 4T1 cells in the right flank.[29][30][31][32] When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly divided into a control group and a treatment group. The treatment group received intraperitoneal injections of compound 2f (50 mg/kg) daily for 14 days. The control group received the vehicle solution. Tumor volumes were measured every two days using a caliper. At the end of the experiment, the mice were euthanized, and the tumors were excised and weighed.

Visualized Mechanisms and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

cluster_0 In Vitro Workflow A Cancer Cell Culture (e.g., 4T1) B Treatment with Compound 2f A->B C Cell Viability (MTT Assay) B->C D Colony Formation Assay B->D E Apoptosis Analysis (Flow Cytometry) B->E F Protein Expression (Western Blot) B->F G Mitochondrial & ROS Analysis B->G H Migration & Invasion Assays B->H cluster_1 Apoptotic Signaling Pathway of Compound 2f Compound_2f Compound 2f ROS ↑ Reactive Oxygen Species (ROS) Compound_2f->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Compound_2f->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Bax ↑ Bax (Pro-apoptotic) MMP->Bax Bcl2->Bax Caspase3 ↑ Cleaved Caspase-3 Bax->Caspase3 Apoptosis Cell Apoptosis Caspase3->Apoptosis cluster_2 In Vivo Experimental Workflow I Subcutaneous Injection of 4T1 Cells into Mice J Tumor Growth to ~100-150 mm³ I->J K Randomization of Mice into Groups J->K L Daily Treatment (Compound 2f or Vehicle) K->L M Tumor Volume Measurement L->M N Tumor Excision and Analysis M->N

References

Comparative Analysis of GDC-0941 (Pictilisib) and Other PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the findings related to GDC-0941 (Pictilisib), a potent and selective inhibitor of Class I phosphatidylinositol 3-kinases (PI3Ks). The following sections present a comparative analysis of GDC-0941 with other relevant PI3K inhibitors, supported by experimental data and detailed methodologies. The objective is to offer a clear, data-driven overview to inform research and development decisions in the field of oncology and beyond.

Introduction to GDC-0941 and the PI3K Signaling Pathway

GDC-0941, chemically known as 2-(1H-Indazol-4-yl)-6-(4-methylsulfonylpiperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, is a small molecule inhibitor targeting the p110α, p110β, p110δ, and p110γ isoforms of PI3K. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in various human cancers, making PI3K an attractive target for therapeutic intervention. GDC-0941 has been investigated in numerous clinical trials for the treatment of solid tumors.

Comparative Efficacy of PI3K Inhibitors

The in vitro potency of GDC-0941 against different PI3K isoforms is a key performance indicator. The following table summarizes the half-maximal inhibitory concentrations (IC50) of GDC-0941 and other notable PI3K inhibitors.

Compoundp110α IC50 (nM)p110β IC50 (nM)p110δ IC50 (nM)p110γ IC50 (nM)Selectivity Profile
GDC-0941 (Pictilisib) 333313Pan-Class I
Idelalisib (Zydelig®) 86040002.527δ-selective
Alpelisib (Piqray®) 51159250290α-selective
Duvelisib (Copiktra®) 28636122δ/γ-selective

Data compiled from publicly available literature and clinical trial data.

Experimental Protocols

In Vitro Kinase Assay (Example)

The inhibitory activity of the compounds against PI3K isoforms is determined using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

Methodology:

  • Reagents: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ), fluorescently labeled ATP-competitive kinase inhibitor (tracer), europium-labeled anti-tag antibody, and the test compounds.

  • Procedure:

    • The PI3K enzyme, tracer, and antibody are incubated in a buffer solution.

    • Serial dilutions of the test compounds are added to the enzyme mixture.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period at room temperature, the fluorescence resonance energy transfer (FRET) signal is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Visualizing Key Processes

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth GDC0941 GDC-0941 GDC0941->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of GDC-0941.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme PI3K Enzyme Incubation Incubate Enzyme, Tracer, Antibody Enzyme->Incubation Tracer Fluorescent Tracer Tracer->Incubation Antibody Eu-Antibody Antibody->Incubation Add_Compound Add Test Compound Incubation->Add_Compound Add_ATP Initiate with ATP Add_Compound->Add_ATP Measure_FRET Measure FRET Signal Add_ATP->Measure_FRET Dose_Response Generate Dose-Response Curves Measure_FRET->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc

Caption: Workflow for a typical in vitro kinase binding assay to determine IC50 values.

Conclusion

GDC-0941 (Pictilisib) is a potent pan-Class I PI3K inhibitor with low nanomolar efficacy against multiple isoforms. Its broad activity profile distinguishes it from more selective inhibitors like Idelalisib (δ-selective) and Alpelisib (α-selective). The choice of a PI3K inhibitor for research or clinical development will depend on the specific cancer type and the underlying genetic alterations in the PI3K pathway. The provided experimental protocol for in vitro kinase assays offers a standardized method for verifying and comparing the potency of these and other novel inhibitors. The visualized signaling pathway and experimental workflow aim to provide a clear conceptual framework for understanding the mechanism of action and evaluation process.

Navigating the In Silico Landscape: A Comparative Docking Study of 2-(1H-Indazol-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential interactions of a novel compound is a critical first step in the drug discovery pipeline. This guide provides a comprehensive framework for conducting a comparative molecular docking study of 2-(1H-Indazol-3-yl)ethanol, a molecule belonging to the pharmacologically significant indazole class.

Hypothetical Comparative Docking Results

To illustrate the potential outcomes of such a study, the following table summarizes hypothetical docking scores of this compound and known reference inhibitors against a panel of protein kinases, a common target class for indazole derivatives.[1][2]

Target ProteinPDB IDThis compound Binding Energy (kcal/mol)Reference InhibitorReference Inhibitor Binding Energy (kcal/mol)
A-Raf Kinase1WXM-8.5Sorafenib-10.2
Polo-like Kinase 4 (PLK4)4YAC-7.9CFI-400945-9.8
FMS-like Tyrosine Kinase 3 (FLT3)4RT7-8.1Quizartinib-11.5
Casein Kinase 2 (CK2)3FL7-7.2Silmitasertib-9.1

Note: These values are for illustrative purposes only and would need to be determined through actual docking simulations.

Experimental Protocols: A Step-by-Step Workflow

A typical comparative docking study involves several key stages, from target selection and preparation to ligand docking and result analysis. The following protocol outlines a standard workflow using widely accepted software and methodologies.

Protein Target Selection and Preparation
  • Target Identification : Based on the known biological activities of indazole derivatives, potential protein targets can be identified. Protein kinases are a prominent class of targets for this chemical scaffold.[1][2] Specific examples include A-Raf, PLK4, FLT3, and CK2, which are implicated in various cancers.[3][4][5][6]

  • Structure Retrieval : Three-dimensional structures of the selected protein targets can be obtained from the Protein Data Bank (PDB).[7][8][9]

  • Protein Preparation : Prior to docking, the protein structures must be prepared. This typically involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning partial charges (e.g., Kollman charges).

    • This can be accomplished using software such as AutoDockTools or Chimera.

Ligand Preparation
  • Ligand Generation : A 3D structure of this compound needs to be generated. This can be done using chemical drawing software like ChemDraw or Marvin Sketch, followed by energy minimization using a force field like MMFF94.

  • Ligand Preparation for Docking : The ligand structure must be prepared in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina). This involves:

    • Assigning partial charges (e.g., Gasteiger charges).

    • Defining rotatable bonds.

    • This is also typically performed using AutoDockTools.

Molecular Docking Simulation
  • Software Selection : A variety of molecular docking software is available, with AutoDock Vina being a popular and widely used open-source option.[10][11][12][13][14][15][16][17]

  • Grid Box Definition : A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand docking. The dimensions and center of the grid can be determined based on the location of the co-crystallized ligand in the original PDB structure.

  • Docking Execution : The docking simulation is then run, where the software will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.

Analysis of Docking Results
  • Binding Energy : The primary quantitative output is the binding energy, which provides an estimate of the binding affinity of the ligand for the protein. Lower binding energies generally indicate a more favorable interaction.

  • Interaction Analysis : The best-scoring poses of the ligand are analyzed to identify key interactions with the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Visualization software such as PyMOL or Discovery Studio is used for this purpose.

  • Comparative Analysis : The docking results for this compound are then compared with those of known reference inhibitors for the same protein targets. This comparison provides a benchmark for the potential efficacy of the novel compound.

Visualizing the Workflow and Pathways

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and a representative signaling pathway.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase Target_Selection Target Protein Selection (e.g., Protein Kinases) Protein_Prep Protein Preparation (PDB -> PDBQT) Target_Selection->Protein_Prep Ligand_Generation This compound 3D Structure Generation Ligand_Prep Ligand Preparation (SDF -> PDBQT) Ligand_Generation->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Result Analysis (Binding Energy & Interactions) Docking->Analysis Comparison Comparative Analysis vs. Reference Inhibitors Analysis->Comparison

Caption: A generalized workflow for a comparative molecular docking study.

G cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) Growth_Factor->Receptor Downstream Downstream Signaling (e.g., MAPK Pathway) Receptor->Downstream Indazole_Compound This compound (Potential Inhibitor) Indazole_Compound->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: A simplified signaling pathway illustrating potential kinase inhibition.

By adhering to a rigorous and well-defined computational protocol, researchers can effectively evaluate the potential of this compound as a modulator of key biological targets, thereby guiding further experimental validation and drug development efforts.

References

"2-(1H-Indazol-3-yl)ethanol" vs its enantiomers biological activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. While the specific biological profile of "2-(1H-Indazol-3-yl)ethanol" and its enantiomers remains to be fully elucidated in publicly available literature, a wealth of data exists for other indazole derivatives. This guide provides a comparative overview of the biological activities of various indazole-containing compounds, supported by experimental data and detailed methodologies, to aid researchers in the exploration of this versatile heterocycle.

I. Indazole Derivatives as Kinase Inhibitors: Targeting Bcr-Abl

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML). Several 1H-indazol-3-amine derivatives have been identified as potent inhibitors of both wild-type Bcr-Abl and its clinically relevant T315I mutant, which confers resistance to many first- and second-generation inhibitors.

Comparative Biological Activity of Bcr-Abl Inhibitors
CompoundTargetIC50 (μM)Cell-Based AssayGI50 (nM)Reference
11a Bcr-Abl (WT)0.014K562 cell proliferation-[1][2]
Bcr-Abl (T315I)0.45[1][2]
AKE-72 Bcr-Abl (WT)< 0.0005K-562 cell proliferation< 10[3]
Bcr-Abl (T315I)0.009[3]
Experimental Protocols

Bcr-Abl Kinase Assay (T315I Mutant)

The inhibitory activity against the Bcr-Abl T315I mutant is a critical determinant of the clinical potential of new CML drugs. A common method to assess this is a luminescent kinase assay.

  • Principle: This assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.

  • Procedure:

    • The ABL (T315I) kinase enzyme, a peptide substrate (e.g., Abltide), and ATP are diluted in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

    • The test compounds (indazole derivatives) are added to the wells of a 384-well plate at various concentrations.

    • The kinase reaction is initiated by adding the enzyme, substrate, and ATP mixture to the wells.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is then added to convert the generated ADP to ATP and produce a luminescent signal.

    • Luminescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated.[4]

Signaling Pathway

The Bcr-Abl protein activates several downstream signaling pathways that promote cell proliferation and survival.

Bcr_Abl_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation

Caption: Bcr-Abl signaling cascade.

II. Indazole Derivatives as Selective Estrogen Receptor Degraders (SERDs)

The estrogen receptor (ERα) is a key therapeutic target in ER-positive breast cancer. Selective estrogen receptor degraders (SERDs) are a class of drugs that bind to ERα and induce its degradation, thereby blocking estrogen signaling.

Comparative Biological Activity of an Indazole-based SERD
CompoundTargetIC50 (nM)Cell-Based AssayEC50 (nM)Reference
Compound 40 (Thieno[2,3-e]indazole derivative) ERα Degradation1.1MCF-7 cell growth inhibition0.9[5]
Experimental Protocols

ERα Degradation Assay in MCF-7 Cells

This assay quantifies the ability of a compound to induce the degradation of the ERα protein in a human breast cancer cell line.

  • Principle: Western blotting is used to measure the levels of ERα protein in cells treated with the test compound compared to control cells.

  • Procedure:

    • MCF-7 cells are cultured in a suitable medium.

    • The cells are treated with the test compound (e.g., compound 40) at various concentrations for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.

    • After treatment, the cells are lysed to extract the total protein.

    • The protein concentration of each lysate is determined to ensure equal loading.

    • The protein lysates are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with a primary antibody specific for ERα. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is also used as a loading control.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

    • The signal intensity of the ERα band is quantified and normalized to the loading control. The percentage of ERα degradation is calculated relative to the vehicle-treated control.[6][7]

Signaling Pathway

Estrogen binding to ERα initiates a signaling cascade that promotes the transcription of genes involved in cell proliferation.

Estrogen_Receptor_Signaling Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation MIC_Workflow start Start prep_compound Prepare serial dilutions of test compound in 96-well plate start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate wells with microbial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate plate inoculate->incubate read_results Visually assess for growth and determine MIC incubate->read_results end End read_results->end

References

Safety Operating Guide

Prudent Disposal of 2-(1H-Indazol-3-yl)ethanol in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Laboratory Professionals

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. For novel or specialty chemicals such as 2-(1H-Indazol-3-yl)ethanol, where a specific Safety Data Sheet (SDS) may not be readily available, a cautious and compliant approach is mandatory. This guide provides a procedural framework for the safe handling and disposal of this compound, emphasizing adherence to general principles of hazardous waste management.

Immediate Safety Considerations

Given the absence of specific hazard data for this compound, it must be handled as a hazardous substance. Researchers should assume the compound may be toxic, flammable, and/or an environmental hazard.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: Use a fume hood to avoid inhalation of any potential vapors or dust.

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted through a licensed hazardous waste disposal service. Never dispose of this chemical down the drain or in regular trash.

  • Waste Characterization and Segregation:

    • Treat this compound as a hazardous waste.

    • Do not mix it with other waste streams unless compatibility is certain. It is best practice to collect it in a dedicated waste container.[1][2]

    • Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste.

  • Containerization and Labeling:

    • Use a chemically compatible and leak-proof container for waste collection. The original product container is often a suitable choice.[2][3]

    • The container must be kept securely closed except when adding waste.[1][4]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated and properly ventilated Satellite Accumulation Area within the laboratory.[4]

    • Ensure the storage area has secondary containment to capture any potential leaks.[1]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.

    • Provide them with all available information about the chemical.

Quantitative Data Summary

As no specific SDS for this compound was identified, quantitative data regarding toxicity, exposure limits, or disposal concentrations are not available. The table below is provided as a template for summarizing such data when it is available from a manufacturer's SDS.

ParameterValueSource
LD50 (Oral, Rat)Data Not Available-
Permissible Exposure Limit (PEL)Data Not Available-
Recommended Disposal MethodIncineration via Hazardous Waste VendorGeneral Best Practice

Experimental Workflow for Disposal

The logical workflow for the proper disposal of a research chemical without a specific SDS is outlined below. This process ensures safety and regulatory compliance.

cluster_prep Preparation cluster_decision Decision Point cluster_procedure Disposal Procedure A Obtain Chemical (this compound) B Search for Specific Safety Data Sheet (SDS) A->B C SDS Found? B->C D Follow SDS-Specific Disposal Instructions C->D Yes E Treat as Unknown Hazardous Waste C->E No F Segregate and Containerize Waste E->F G Label Container Clearly F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Professional Disposal H->I

Disposal workflow for a research chemical without a specific SDS.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.